2-Benzoxazolethiol, 5-phenyl-
Description
The exact mass of the compound 2-Benzoxazolethiol, 5-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93817. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Benzoxazolethiol, 5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzoxazolethiol, 5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-phenyl-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c16-13-14-11-8-10(6-7-12(11)15-13)9-4-2-1-3-5-9/h1-8H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLMWNVNJBXKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=S)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169648 | |
| Record name | 2-Benzoxazolethiol, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169648 | |
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Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17371-99-2 | |
| Record name | 5-Phenyl-2(3H)-benzoxazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17371-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoxazolethiol, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017371992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoxazolinethione, 5-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzoxazolethiol, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenyl-1,3-benzoxazole-2(3H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2-Benzoxazolethiol, 5-phenyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed synthesis and characterization of 2-Benzoxazolethiol, 5-phenyl-. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route and predicted characterization data based on established chemical principles and data from analogous compounds.
Proposed Synthesis
The synthesis of 2-Benzoxazolethiol, 5-phenyl- can be envisioned as a two-step process, commencing with the synthesis of the key intermediate, 5-phenyl-2-aminophenol, followed by its cyclization to form the target compound.
1.1. Experimental Protocol: Synthesis of 5-phenyl-2-aminophenol
The synthesis of 5-phenyl-2-aminophenol can be achieved through the reduction of 5-phenyl-2-nitrophenol.
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Reaction: A solution of 5-phenyl-2-nitrophenol in a suitable solvent (e.g., ethanol, ethyl acetate) is treated with a reducing agent. Common reducing agents for this transformation include tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation using a palladium-on-carbon catalyst under a hydrogen atmosphere.
-
Procedure (using SnCl₂):
-
Dissolve 5-phenyl-2-nitrophenol in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture at reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a strong base (e.g., sodium hydroxide) to precipitate the crude product.
-
Filter the precipitate, wash it with water, and purify it by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-phenyl-2-aminophenol.
-
1.2. Experimental Protocol: Synthesis of 2-Benzoxazolethiol, 5-phenyl-
The formation of the benzoxazole ring is typically achieved by reacting a 2-aminophenol derivative with carbon disulfide in the presence of a base.[1][2]
-
Reaction: 5-phenyl-2-aminophenol is reacted with carbon disulfide in the presence of potassium hydroxide in an alcoholic solvent.
-
Procedure:
-
Dissolve 5-phenyl-2-aminophenol and potassium hydroxide in ethanol.
-
Add carbon disulfide to the solution and heat the mixture at reflux for several hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid) to precipitate the crude 2-Benzoxazolethiol, 5-phenyl-.
-
Filter the solid, wash it thoroughly with water, and purify it by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.
-
Synthesis Workflow
Caption: Proposed two-step synthesis of 2-Benzoxazolethiol, 5-phenyl-.
Characterization
The structural elucidation of the synthesized 2-Benzoxazolethiol, 5-phenyl- would be performed using various spectroscopic techniques. The following tables summarize the predicted and representative spectral data based on known 2-mercaptobenzoxazole derivatives.[1][2][3]
2.1. Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the phenyl and benzoxazole rings (multiplets in the range of δ 7.0-8.0 ppm), a broad singlet for the thiol proton (-SH) which is D₂O exchangeable. |
| ¹³C NMR | Signals for the aromatic carbons, a characteristic signal for the thione carbon (C=S) in the range of δ 180-190 ppm. |
| FT-IR (cm⁻¹) | N-H stretching (around 3300-3400), C-H aromatic stretching (around 3000-3100), C=N stretching of the oxazole ring (around 1600-1620), C=C aromatic stretching (around 1450-1550), and S-H stretching (around 2550-2600).[2] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 2-Benzoxazolethiol, 5-phenyl- (C₁₃H₉NOS). |
2.2. Representative Spectroscopic Data of 2-Mercaptobenzoxazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (ν, cm⁻¹) | Mass Spec. (m/z) |
| 2-Mercaptobenzoxazole | Aromatic H: 7.22-7.50 (m), SH: 13.80 (s)[2] | Aromatic C: 109.92-131.19, C-O: 148.12, C=S: 180.14[2] | N-H: 3319, C-H (aromatic): 3068, 3039, C=N: 1618, S-H: 2610[2] | 151 (M⁺)[3] |
| 2-(benzo[d]oxazol-2-ylthio)-N'-(4-methoxybenzylidene) acetohydrazide | N=CH: 8.61 (s), NH-N: 7.798 (s), Ar-H: 6.94-7.78 (m), S-CH₂: 3.85 (s), OCH₃: 3.77 (s)[1] | C=O: 174.18, C=N (benzoxazole): 161.97, Aromatic C: 114.18-161.04, C=N: 143.20, OCH₃: 55.36, S-CH₂: 41.06[1] | N-H: 3423, C-H (aromatic): 3073, C=O: 1729, C=N: 1623[1] | 340 (M⁺)[1] |
Potential Biological Activity and Signaling Pathways
Benzoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] Some derivatives have been identified as inhibitors of the Macrophage Migration Inhibitory Factor (MIF), a key protein in inflammatory responses and cell proliferation.[7]
Potential Signaling Pathway Modulation
The following diagram illustrates a simplified signaling pathway that could be targeted by a benzoxazole derivative, such as an inhibitor of a key signaling protein like MIF.
Caption: Potential inhibition of the MIF signaling pathway by a benzoxazole derivative.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 3. 2-Mercaptobenzoxazole | C7H5NOS | CID 712377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Design, Synthesis, and Biological Activity of New N-(Phenylmethyl)-benzoxazol-2-thiones as Macrophage Migration Inhibitory Factor (MIF) Antagonists: Efficacies in Experimental Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 5-Phenyl-2-Benzoxazolethiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of the known physicochemical properties of 5-phenyl-2-benzoxazolethiol (CAS No: 17371-99-2). While experimental data for certain parameters remain to be fully elucidated in publicly accessible literature, this document compiles the available quantitative data and presents standardized, detailed experimental protocols for the determination of key physicochemical properties including melting point, acid dissociation constant (pKa), lipophilicity (logP), and solubility. These methodologies are based on established practices for heterocyclic compounds and are intended to guide researchers in the comprehensive characterization of this and similar molecules. Visual workflows are provided to illustrate the experimental processes.
Introduction
5-Phenyl-2-benzoxazolethiol is a heterocyclic organic compound featuring a benzoxazole core substituted with a phenyl group and a thiol group. The benzoxazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. A thorough understanding of the physicochemical properties of 5-phenyl-2-benzoxazolethiol is fundamental for its potential application in drug design and development, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation characteristics. This guide serves as a foundational resource for researchers engaged in the study of this compound.
Core Physicochemical Properties
The known quantitative physicochemical data for 5-phenyl-2-benzoxazolethiol are summarized in the table below. It is important to note that comprehensive experimental data for this specific molecule is limited in the current body of scientific literature.
| Property | Value | Reference |
| CAS Number | 17371-99-2 | [1] |
| Molecular Formula | C₁₃H₉NOS | |
| Molecular Weight | 227.28 g/mol | [1] |
| Melting Point | 213 °C | [1] |
| Appearance | Solid | |
| SMILES | S=C1NC2=CC(=CC=C2O1)C1=CC=CC=C1 | [1] |
| InChI Key | QKLMWNVNJBXKRG-UHFFFAOYSA-N | [1] |
| Synonyms | 2-Mercapto-5-phenylbenzoxazole, 5-Phenylbenzoxazoline-2(3H)-thione, 5-phenyl-2,3-dihydro-1,3-benzoxazole-2-thione | [1] |
Table 1: Summary of Known Physicochemical Properties of 5-phenyl-2-benzoxazolethiol.
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of critical physicochemical parameters for 5-phenyl-2-benzoxazolethiol.
Melting Point Determination
The melting point of a solid crystalline substance is a crucial indicator of its purity.
Methodology: The melting point of 5-phenyl-2-benzoxazolethiol can be determined using the open capillary tube method.[2][3]
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
Acid Dissociation Constant (pKa) Determination
The pKa value is a measure of the acidity of the thiol group in 5-phenyl-2-benzoxazolethiol.
Methodology: Spectrophotometric Titration
-
A stock solution of 5-phenyl-2-benzoxazolethiol is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted in a series of buffers with a range of known pH values.
-
The UV-Vis absorption spectrum of the compound is recorded for each buffered solution.
-
The absorbance at a specific wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against the pH.
-
The resulting titration curve is analyzed, and the pKa is determined as the pH at which the concentrations of the protonated and deprotonated forms are equal (the inflection point of the curve).
Alternative Methodology: Isothermal Titration Calorimetry (ITC) Isothermal titration calorimetry can also be employed for the direct determination of the pKa of thiols.[4] This method measures the heat change upon titration of the compound with an acid or base.
Lipophilicity (logP) Determination
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical parameter for predicting the membrane permeability and in vivo distribution of a drug candidate.
Methodology: Shake-Flask Method The shake-flask method is the traditional and most direct way to determine the octanol-water partition coefficient.[5]
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A known amount of 5-phenyl-2-benzoxazolethiol is dissolved in a mixture of n-octanol and water (or a suitable buffer, typically at pH 7.4 for logD determination) that have been pre-saturated with each other.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Alternative Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC offers a faster and more efficient method for estimating logP values.[6]
-
A series of standard compounds with known logP values are injected onto a reversed-phase HPLC column (e.g., C18).
-
The retention times of these standards are measured under isocratic conditions with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.
-
A calibration curve is constructed by plotting the logarithm of the capacity factor (k') against the known logP values of the standards.
-
5-phenyl-2-benzoxazolethiol is then injected under the same chromatographic conditions, and its retention time is measured.
-
The logP of the target compound is then interpolated from the calibration curve.
Solubility Determination
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a critical parameter for drug formulation and bioavailability.
Methodology: Equilibrium Solubility Method
-
An excess amount of solid 5-phenyl-2-benzoxazolethiol is added to a known volume of the solvent of interest (e.g., water, buffer at various pH values, ethanol).
-
The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).[1][2]
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the experimental determination of the physicochemical properties of 5-phenyl-2-benzoxazolethiol.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.ws [chem.ws]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
5-Phenyl-1,3-benzoxazole-2-thiol: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide focuses on the biological activity screening of a specific derivative, 5-phenyl-1,3-benzoxazole-2-thiol. While direct experimental data for this compound is limited in publicly accessible literature, this document consolidates information on the known biological activities of structurally related benzoxazole-2-thiol and 5-substituted benzoxazole derivatives. It provides a comprehensive overview of potential anticancer, antimicrobial, and anti-inflammatory properties, complete with detailed experimental protocols for their evaluation and visual representations of associated signaling pathways and workflows. The information herein is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic potential of 5-phenyl-1,3-benzoxazole-2-thiol and its analogs.
Introduction
Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The fusion of a benzene ring with an oxazole ring creates a stable aromatic system that can be readily functionalized at various positions to modulate its physicochemical properties and biological targets. The presence of a thiol group at the 2-position and a phenyl group at the 5-position of the benzoxazole core in 5-phenyl-1,3-benzoxazole-2-thiol suggests a potential for significant biological activity. This guide outlines the common screening methodologies to assess the therapeutic potential of this compound.
Potential Biological Activities and Screening Data
Based on studies of analogous compounds, 5-phenyl-1,3-benzoxazole-2-thiol is predicted to exhibit anticancer, antimicrobial, and anti-inflammatory activities. The following tables summarize representative quantitative data from studies on structurally similar benzoxazole derivatives.
Disclaimer: The following data is for structurally related benzoxazole derivatives and not for 5-phenyl-1,3-benzoxazole-2-thiol itself. This information is provided to guide initial screening efforts.
Anticancer Activity
Benzoxazole derivatives have been shown to exert cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as tyrosine kinases (e.g., VEGFR-2), and the induction of apoptosis.[1][2][3][4]
Table 1: Anticancer Activity of Representative Benzoxazole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Benzoxazole Derivative | Compound 12l | HepG2 (Liver) | IC50 | 10.50 µM | [1] |
| Benzoxazole Derivative | Compound 12l | MCF-7 (Breast) | IC50 | 15.21 µM | [1] |
| Benzoxazole-benzamide Conjugate | Compound 1 | HCT-116 (Colon) | IC50 | Not specified, potent | [4] |
| Benzoxazole-benzamide Conjugate | Compound 11 | MCF-7 (Breast) | IC50 | Not specified, potent | [4] |
| 5-Chlorobenzoxazole Derivative | Compound 14b | MCF-7 (Breast) | IC50 | 4.75 µM | [2] |
| 5-Chlorobenzoxazole Derivative | Compound 14b | HepG2 (Liver) | IC50 | 4.61 µM | [2] |
Antimicrobial Activity
The antimicrobial potential of benzoxazole-2-thiol derivatives has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 2: Antimicrobial Activity of Representative Benzoxazole Derivatives
| Compound Class | Specific Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Methyl-benzoxazole Derivative | Compound 4b | Staphylococcus aureus | MIC | 12.5 | [5] |
| Methyl-benzoxazole Derivative | Compound 4c | Staphylococcus aureus | MIC | 12.5 | [5] |
| Methyl-benzoxazole Derivative | Compound 5a | Pseudomonas aeruginosa | MIC | 25 | [5] |
| Methyl-benzoxazole Derivative | Compound 4c | Candida albicans | MIC | 12.5 | [5] |
| 5-Chloro-benzoxazol-2(3H)-one Derivative | Compound P4A/P4B | Various bacteria & fungi | MIC | Good activity | [6] |
Anti-inflammatory Activity
Certain benzoxazole derivatives have demonstrated potent anti-inflammatory effects, often attributed to the inhibition of inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes.[7]
Table 3: Anti-inflammatory Activity of Representative Benzoxazole Derivatives
| Compound Class | Specific Derivative | Assay | Activity Metric | Value | Reference |
| Oxadiazole-linked Benzoxazole | Compound 5j | In vitro COX-2 Inhibition | IC50 | 4.83 µM | [7] |
| Oxadiazole-linked Benzoxazole | Compound 5h | In vitro COX-2 Inhibition | IC50 | 5.10 µM | [7] |
| Oxadiazole-linked Benzoxazole | Compound 5k | In vitro COX-2 Inhibition | IC50 | 6.70 µM | [7] |
| Benzoxazolone Derivative | Compound 3g | In vitro IL-6 Inhibition | IC50 | 5.09 µM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the systematic screening of the biological activities of 5-phenyl-1,3-benzoxazole-2-thiol.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-phenyl-1,3-benzoxazole-2-thiol in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add an appropriate solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of 5-phenyl-1,3-benzoxazole-2-thiol in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal strain) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating acute inflammation.
Protocol:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Administer 5-phenyl-1,3-benzoxazole-2-thiol orally or intraperitoneally at various doses to different groups of animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a potential signaling pathway that may be modulated by benzoxazole derivatives.
Caption: Workflow for Anticancer Screening using MTT Assay.
Caption: Workflow for Antimicrobial Screening (MIC Determination).
Caption: Potential Anticancer Mechanism via VEGFR-2 Inhibition and Apoptosis Induction.
Conclusion
While direct experimental evidence for the biological activities of 5-phenyl-1,3-benzoxazole-2-thiol is not extensively documented, the broader class of benzoxazole derivatives demonstrates significant potential in anticancer, antimicrobial, and anti-inflammatory applications. The protocols and data presented in this guide, derived from closely related analogs, provide a robust framework for initiating a comprehensive biological activity screening of this specific compound. Further research is warranted to elucidate the precise mechanisms of action and therapeutic potential of 5-phenyl-1,3-benzoxazole-2-thiol.
References
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.vignan.ac.in [ir.vignan.ac.in]
- 8. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of 5-Phenyl-Substituted Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
The 5-phenyl-substituted benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action through which these compounds exert their therapeutic effects, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support ongoing research and drug development efforts in this promising area.
Anticancer Activity: A Multi-pronged Assault on Malignancy
5-Phenyl-substituted benzoxazoles have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in tumor growth and proliferation, as well as the induction of programmed cell death (apoptosis).
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
A crucial mechanism underlying the anticancer effects of certain 5-phenyl-substituted benzoxazoles is the inhibition of VEGFR-2, a key receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By blocking the ATP binding site of VEGFR-2, these compounds inhibit its autophosphorylation and downstream signaling, thereby preventing endothelial cell proliferation and migration, and ultimately suppressing tumor growth.
Quantitative Data: VEGFR-2 Inhibition
| Compound ID | Modification | Target Cell Line | IC50 (µM) | Reference |
| 14b | 5-chloro, 2-(2-methoxyphenyl) | MCF-7 | 4.75 ± 0.21 | [1] |
| HepG2 | 4.61 ± 0.34 | [1] | ||
| 14i | 5-methyl, 2-(2,5-dichlorophenyl) | HepG2 | 3.22 ± 0.13 | [1] |
| 14l | 5-methyl, 2-(2,5-dichlorophenyl) | MCF-7 | 6.87 ± 0.23 | [1] |
| HepG2 | 6.70 ± 0.47 | [1] | ||
| 8d | 5-methyl, N-(4-nitrophenyl)acetamido | VEGFR-2 Kinase | 0.0554 | [2] |
| 8a | 5-methyl, N-phenylacetamido | VEGFR-2 Kinase | 0.0579 | [2] |
| 8e | 5-methyl, N-(4-acetylphenyl)acetamido | VEGFR-2 Kinase | 0.0741 | [2] |
| 12l | 5-methyl, N-(tert-butyl)acetamido | VEGFR-2 Kinase | 0.097 | [3] |
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by 5-phenyl-substituted benzoxazoles.
Inhibition of Human DNA Topoisomerase IIα
Another significant anticancer mechanism is the inhibition of human DNA topoisomerase IIα, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation. By interfering with the enzyme's ability to manage DNA supercoiling, these benzoxazole derivatives induce DNA damage, leading to cell cycle arrest and apoptosis.
Quantitative Data: Topoisomerase IIα Inhibition
| Compound ID | Modification | IC50 (µM) | Reference |
| 1i | 5-nitro-2-(4-butylphenyl) | 2 | [4] |
| 2i | 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | 2 | [4] |
Experimental Workflow: DNA Topoisomerase II Relaxation Assay
Caption: Workflow for the DNA Topoisomerase II relaxation assay.
Induction of Apoptosis
Many 5-phenyl-substituted benzoxazoles trigger apoptosis in cancer cells. This programmed cell death is often a consequence of the upstream enzymatic inhibition (VEGFR-2, Topoisomerase IIα) or can be initiated through other cellular pathways. The apoptotic cascade involves the activation of caspases and alterations in key regulatory proteins. Some derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins like Bcl-2.[3]
Antimicrobial Activity: Targeting Essential Bacterial Processes
5-Phenyl-substituted benzoxazoles also exhibit promising activity against a range of bacterial and fungal pathogens. A key proposed mechanism for their antibacterial action is the inhibition of DNA gyrase.
Inhibition of DNA Gyrase
DNA gyrase, a type II topoisomerase found in bacteria, is essential for maintaining DNA topology during replication and transcription. By inhibiting this enzyme, 5-phenyl-substituted benzoxazoles disrupt critical cellular processes, leading to bacterial cell death. Molecular docking studies have suggested that these compounds can bind to the active site of DNA gyrase.[5]
Quantitative Data: Antimicrobial Activity (MIC)
| Compound ID | Modification | Organism | MIC (µg/mL) | Reference |
| 4b | 5-methyl-2-(2,4-dichlorophenyl) | Staphylococcus aureus | 12.5 | [6] |
| 4c | 5-methyl-2-(2,4-dibromophenyl) | Staphylococcus aureus | 12.5 | [6] |
| 5a | 6-methyl-2-(2,4-dichlorophenyl) | Pseudomonas aeruginosa | 25 | [6] |
| - | 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido] | Various strains | 32-1024 | [7] |
Enzyme Inhibition: Modulating Neurological Pathways
Beyond their anticancer and antimicrobial effects, certain 5-phenyl-substituted benzoxazoles have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.
Inhibition of Acetylcholinesterase (AChE)
Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a strategy employed in the treatment of Alzheimer's disease to improve cognitive function. Some 5-phenyl-substituted benzoxazole derivatives have shown significant AChE inhibitory activity, with enzyme kinetics studies revealing a competitive type of inhibition.[8]
Quantitative Data: Acetylcholinesterase Inhibition
| Compound ID | Modification | IC50 (µM) | Ki (µM) | Reference |
| 34 | Specific phenyl benzoxazole derivative | 0.363 ± 0.017 | 0.19 ± 0.03 | [8] |
Experimental Workflow: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Caption: Workflow of the Ellman's method for measuring AChE inhibition.
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2. A common method involves a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant Human VEGFR-2
-
Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test compound (5-phenyl-substituted benzoxazole)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
96-well white microplate
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound or vehicle control.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
DNA Topoisomerase II Relaxation Assay
This assay determines the inhibitory effect of a compound on the ability of topoisomerase II to relax supercoiled DNA.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin)
-
ATP
-
Test compound
-
Stop solution (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
TAE buffer
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and supercoiled plasmid DNA on ice.
-
Add the test compound at various concentrations to the reaction tubes.
-
Add human topoisomerase IIα to initiate the reaction.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution and chloroform/isoamyl alcohol, followed by vortexing and centrifugation.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform gel electrophoresis to separate the supercoiled and relaxed DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound
-
96-well microtiter plate
-
Inoculum of the microorganism at a standardized concentration
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE.
Materials:
-
Acetylcholinesterase (AChE)
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, AChE solution, and the test compound at various concentrations.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a mixture of ATCI and DTNB.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. The absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and the IC50 value.
This guide provides a foundational understanding of the mechanisms of action of 5-phenyl-substituted benzoxazoles. The diverse biological activities of this scaffold underscore its potential for the development of novel therapeutics. Further research is warranted to fully elucidate the intricate molecular interactions and to optimize the pharmacological profiles of these promising compounds.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. bosterbio.com [bosterbio.com]
- 8. How do type II topoisomerases use ATP hydrolysis to simplify DNA topology beyond equilibrium? Investigating the relaxation reaction of non-supercoiling type II topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
Fluorescent Properties of 2-Benzoxazolethiol, 5-phenyl-: A Technical Overview
Disclaimer: Following a comprehensive literature search, specific quantitative data on the fluorescent properties (excitation/emission maxima, quantum yield, and lifetime) of 2-Benzoxazolethiol, 5-phenyl- could not be located in the available scientific literature. This document, therefore, provides a technical guide based on the fluorescent properties of the broader benzoxazole class of compounds, offering insights into the expected characteristics and experimental approaches for such molecules. This guide is intended for researchers, scientists, and drug development professionals interested in the potential fluorescent applications of this compound class.
Introduction to Benzoxazole Fluorescence
Benzoxazole derivatives are a well-established class of heterocyclic compounds known for their significant fluorescent properties.[1][2][3] These molecules are frequently utilized as fluorescent labels, probes, and materials for sensor technologies due to their stability and often high fluorescence efficiency in both solution and solid states.[2][4] The photophysical characteristics of benzoxazoles can be finely tuned through chemical modifications, making them versatile scaffolds for various applications, including bioimaging and as indicators for pH, metal cations, and thiols.[2][3][4][5]
Photophysical Properties of Benzoxazole Derivatives
While specific data for 2-Benzoxazolethiol, 5-phenyl- is unavailable, the properties of structurally related compounds can provide valuable insights. For instance, 2-phenylbenzoxazole derivatives and other substituted benzoxazoles have been studied for their fluorescence.
A notable example is 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole , which exhibits an excitation maximum at 330 nm and an emission maximum at 359 nm when measured in acetonitrile, resulting in a Stokes shift of 59 nm.[1] Furthermore, a similar para-fluorosulfate derivative has demonstrated a high fluorescence quantum yield of up to 64% in acetonitrile.[2] Another related compound used as a fluorescent labeling agent, 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole) , has an excitation wavelength of 310 nm and an emission wavelength of 375 nm.[5]
These examples suggest that 2-Benzoxazolethiol, 5-phenyl- is likely to absorb in the UV-A region and emit in the near-UV or blue region of the spectrum. The presence of the thiol group and the position of the phenyl substituent will undoubtedly influence the specific photophysical parameters.
Table 1: Illustrative Photophysical Data of Benzoxazole Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent | Quantum Yield (Φ) | Reference |
| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | 330 | 359 | Acetonitrile | Not Reported | [1] |
| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole (para-derivative) | Not Reported | Not Reported | Acetonitrile | up to 0.64 | [2] |
| 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole) | 310 | 375 | Not Reported | Not Reported | [5] |
Experimental Protocols
General Synthesis of 2-Substituted Benzoxazoles
The synthesis of 2-substituted benzoxazoles can be achieved through various methods. A common approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. A general synthetic workflow is outlined below.
References
An In-depth Technical Guide to the Discovery and Synthesis of Novel 5-Phenylbenzoxazole-2-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and potential biological activities of novel 5-phenylbenzoxazole-2-thiol derivatives. This class of compounds holds significant promise in the development of new therapeutic agents, and this document details the foundational chemistry and relevant biological evaluation methodologies.
Introduction to 5-Phenylbenzoxazole-2-thiols
Benzoxazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antifungal, and antibacterial properties. The introduction of a phenyl group at the 5-position and a thiol group at the 2-position of the benzoxazole core creates a unique scaffold for the design and synthesis of novel drug candidates. The thiol group, in particular, offers a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.
Synthesis of the 5-Phenylbenzoxazole-2-thiol Core and Its Derivatives
The synthesis of the 5-phenylbenzoxazole-2-thiol scaffold and its subsequent derivatization are key steps in the exploration of this compound class.
Synthesis of 5-Phenyl-1,3-benzoxazole-2-thiol
The foundational molecule, 5-phenyl-1,3-benzoxazole-2-thiol, is synthesized from the commercially available starting material, 4-amino-[1,1'-biphenyl]-3-ol. The general and specific protocols are outlined below.
General Experimental Protocol: Synthesis of 2-Mercaptobenzoxazoles
A common method for the synthesis of 2-mercaptobenzoxazoles involves the reaction of a 2-aminophenol derivative with carbon disulfide in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux, followed by acidification to precipitate the desired product.
Specific Protocol: Synthesis of 5-Phenyl-1,3-benzoxazole-2-thiol
-
Materials: 4-Amino-[1,1'-biphenyl]-3-ol, carbon disulfide, potassium hydroxide, ethanol, hydrochloric acid (or acetic acid).
-
Procedure:
-
In a round-bottom flask, dissolve 4-amino-[1,1'-biphenyl]-3-ol (1 equivalent) and potassium hydroxide (1.1 equivalents) in absolute ethanol.
-
Add carbon disulfide (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid or acetic acid until a precipitate is formed.
-
Collect the solid precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-phenyl-1,3-benzoxazole-2-thiol.
-
Synthesis of S-Substituted Derivatives
The thiol group at the 2-position of the benzoxazole ring is a versatile functional group that can be readily modified through S-alkylation and S-acylation to generate a library of derivatives.
General Protocol for S-Alkylation
-
Procedure:
-
To a solution of 5-phenylbenzoxazole-2-thiol (1 equivalent) in a suitable solvent (e.g., ethanol, acetone, or DMF), add a base such as potassium carbonate or triethylamine (1.1 equivalents).
-
Add the desired alkyl halide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat under reflux until the reaction is complete (monitored by TLC).
-
Filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
-
General Protocol for S-Acylation
-
Procedure:
-
Dissolve 5-phenylbenzoxazole-2-thiol (1 equivalent) in a suitable solvent (e.g., dry chloroform, dichloromethane, or THF) containing a base like triethylamine or pyridine (1.1 equivalents).
-
Cool the mixture in an ice bath and add the desired acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and an aqueous solution of sodium bicarbonate to remove excess acid and acyl chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography or recrystallization to yield the S-acylated product.[2]
-
References
Preliminary Cytotoxicity Studies of 2-Phenylbenzoxazole Derivatives: A Technical Guide
This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of various 2-phenylbenzoxazole derivatives. It is intended for researchers, scientists, and drug development professionals interested in the potential of this class of compounds as anticancer agents. The guide summarizes quantitative data, details experimental protocols, and visualizes key processes to facilitate a comprehensive understanding of the current research landscape.
Introduction to 2-Phenylbenzoxazole Derivatives
Benzoxazole moieties are prevalent in a variety of pharmacologically active compounds. The 2-phenylbenzoxazole scaffold, in particular, has garnered significant attention in medicinal chemistry due to the notable anticancer properties exhibited by its derivatives.[1] These compounds have been investigated for their cytotoxic effects against a range of human cancer cell lines, with some demonstrating potent activity and selectivity. Researchers have explored various substitutions on both the benzoxazole and phenyl rings to understand structure-activity relationships and optimize their therapeutic potential.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of 2-phenylbenzoxazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below. Lower IC50 values are indicative of greater cytotoxic potency.
Table 1: IC50 Values of 2-Phenylbenzoxazole Derivatives against Various Cancer Cell Lines
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 14a | Unsubstituted benzo[d]oxazole, 2-methoxy phenyl | HepG2 | 3.95 ± 0.18 | Sorafenib | Not specified |
| MCF-7 | 4.054 ± 0.17 | ||||
| 14b | 5-chlorobenzo[d]oxazole, 2-methoxy phenyl | MCF-7 | 4.75 ± 0.21 | Sorafenib | Not specified |
| HepG2 | 4.61 ± 0.34 | ||||
| 14g | Unsubstituted benzo[d]oxazole, 2,6-dimethyl phenyl | MCF-7 | 5.8 ± 0.22 | Sorafenib | Not specified |
| HepG2 | 10.73 ± 0.83 | ||||
| 14i | 5-methylbenzo[d]oxazole | HepG2 | Not specified (strongest effect) | Sorafenib | Not specified |
| MCF-7 | 6.94 ± 0.22 | ||||
| 14k | 5-chlorobenzo[d]oxazole, 2,5-dichloro phenyl | MCF-7 | 7.75 ± 0.24 | Sorafenib | Not specified |
| HepG2 | 11.42 ± 0.93 | ||||
| 14l | Unsubstituted benzo[d]oxazole, 2,5-dichloro phenyl | MCF-7 | 6.87 ± 0.23 | Sorafenib | Not specified |
| HepG2 | 6.70 ± 0.47 | ||||
| 14n | 5-chlorobenzo[d]oxazole, 4-hydroxy phenyl | MCF-7 | 7.098 ± 0.5 | Sorafenib | Not specified |
| HepG2 | 9.93 ± 0.85 | ||||
| 30 | Not specified | NCI-H460 | 1.7 | Etoposide | 6.1 |
| 33 | Not specified | NCI-H460 | 1.1 | Etoposide | 6.1 |
| 36 | Not specified | NCI-H460 | 1.3 | Etoposide | 6.1 |
| 40 | Not specified | NCI-H460 | 0.4 | Etoposide | 6.1 |
| 43 | Not specified | NCI-H460 | 1.8 | Etoposide | 6.1 |
| 45 | Not specified | NCI-H460 | 0.9 | Etoposide | 6.1 |
| 46 | Not specified | NCI-H460 | 1.1 | Etoposide | 6.1 |
| 47 | Not specified | NCI-H460 | 1.3 | Etoposide | 6.1 |
| BOSo | ortho-substituted fluorosulfate | MCF-7 | Significant cytotoxicity | Not specified | Not specified |
| 6c | 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid | 22Rv1 | 1.54 | Doxorubicin | 2.32 |
| 5a | Acetamide series, unsubstituted phenyl | MCF-7 | 16.29 | Sorafenib | 4.95 |
| A549 | 23.60 | 6.32 | |||
| PC-3 | 16.14 | 6.57 | |||
| 11b | p-fluorophenyl moiety | MCF-7 | 4.30 | Sorafenib | 4.95 |
| A549 | 6.68 | 6.32 | |||
| PC-3 | 7.06 | 6.57 |
Experimental Protocols
The following section details the methodologies for key experiments cited in the preliminary cytotoxicity studies of 2-phenylbenzoxazole derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
A widely used colorimetric method for assessing the in vitro cytotoxicity of compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3] This assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[2]
Protocol:
-
Cell Seeding: Human cancer cell lines are cultured in an appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[3] Cells are then seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.[3]
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are then diluted with the culture medium to achieve the desired final concentrations. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours.[4]
-
MTT Incubation: After the treatment period, the culture medium is removed, and 100 μL of MTT reagent is added to each well.[5][6] The plates are then incubated for 4 hours at 37°C in a 5% CO2 atmosphere.[5][6]
-
Formazan Solubilization: Following incubation, the MTT solution is removed, and 100 μL of DMSO is added to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: The optical density is measured at a wavelength of 570 nm using a microplate reader.[5][6] The absorbance values are directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
MTT Assay Workflow
Potential Mechanisms of Action
Several studies have investigated the potential mechanisms through which 2-phenylbenzoxazole derivatives exert their cytotoxic effects. These include the inhibition of key enzymes involved in cancer progression and the induction of programmed cell death.
VEGFR-2 Inhibition
Some 2-phenylbenzoxazole derivatives have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGFR-2 plays a key role in this pathway.[2] By inhibiting VEGFR-2, these compounds can potentially suppress tumor angiogenesis.
Induction of Apoptosis and Cell Cycle Arrest
Several 2-phenylbenzoxazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2] This is a crucial mechanism for eliminating malignant cells. For instance, compound 14b was found to arrest the cell cycle in the Pre-G1 phase and induce apoptosis in HepG2 cells.[2] This apoptotic induction was associated with a significant increase in the levels of caspase-3, a key executioner caspase.[2] Other studies have reported that some derivatives can induce apoptosis in the K562 cell line and cause cell cycle arrest in the S phase.[7]
Potential Mechanisms of Action
Conclusion
The preliminary cytotoxicity studies of 2-phenylbenzoxazole derivatives reveal a promising class of compounds with significant anticancer potential. The diverse substitutions on the core scaffold allow for the fine-tuning of their cytotoxic activity against various cancer cell lines. The mechanisms of action appear to be multifaceted, involving the inhibition of crucial signaling pathways like VEGFR-2 and the induction of apoptosis. Further research, including in vivo studies and detailed structure-activity relationship analyses, is warranted to fully elucidate the therapeutic potential of these compounds and to identify lead candidates for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5-phenyl-2-benzoxazolethiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-phenyl-2-benzoxazolethiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science, belonging to the versatile benzoxazole class of molecules. Benzoxazole derivatives are known to exhibit a wide range of biological activities. The precise structural elucidation of such compounds is paramount for understanding their structure-activity relationships and for quality control in synthesis and drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of these molecules.
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-phenyl-2-benzoxazolethiol. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a predictive analysis based on established spectroscopic principles and data from closely related structural analogs. The information herein is intended to serve as a robust reference for researchers in the identification and characterization of 5-phenyl-2-benzoxazolethiol and similar derivatives.
Predicted Spectroscopic Data
The following sections summarize the predicted spectroscopic data for 5-phenyl-2-benzoxazolethiol. These predictions are derived from the analysis of structurally similar compounds, including 5-phenylbenzoxazole, 2-mercaptobenzoxazole, and other substituted benzoxazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 5-phenyl-2-benzoxazolethiol are presented below, assuming a standard deuterated solvent such as DMSO-d₆.
Table 1: Predicted ¹H NMR Data for 5-phenyl-2-benzoxazolethiol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| SH | 13.0 - 14.0 | Broad Singlet | - |
| H-4 | ~7.8 | Doublet | ~1.8 |
| H-6 | ~7.6 | Doublet of Doublets | ~8.5, 1.8 |
| H-7 | ~7.4 | Doublet | ~8.5 |
| Phenyl H (ortho) | 7.7 - 7.9 | Multiplet | - |
| Phenyl H (meta, para) | 7.3 - 7.5 | Multiplet | - |
Table 2: Predicted ¹³C NMR Data for 5-phenyl-2-benzoxazolethiol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=S) | 175 - 185 |
| C-4 | 110 - 115 |
| C-5 | 135 - 140 |
| C-6 | 120 - 125 |
| C-7 | 115 - 120 |
| C-8 (C-O) | 148 - 152 |
| C-9 (C-N) | 140 - 145 |
| Phenyl C (ipso) | 138 - 142 |
| Phenyl C (ortho) | 127 - 130 |
| Phenyl C (meta) | 128 - 131 |
| Phenyl C (para) | 125 - 128 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.
Table 3: Predicted IR Absorption Data for 5-phenyl-2-benzoxazolethiol
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2600-2550 | Weak, Broad | S-H Stretch (Thiol) |
| ~1610 | Strong | C=N Stretch (Benzoxazole Ring) |
| ~1580, 1480 | Medium-Strong | C=C Stretch (Aromatic Rings) |
| ~1250 | Strong | C-N Stretch |
| ~1100-1000 | Medium | C-O Stretch |
| ~750, ~690 | Strong | C-H Out-of-plane Bending (Aromatic) |
| ~700-600 | Medium | C-S Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features. The predicted data is for Electron Ionization (EI) Mass Spectrometry.
Table 4: Predicted Mass Spectrometry Data for 5-phenyl-2-benzoxazolethiol
| m/z | Proposed Fragment |
| ~227 | [M]⁺ (Molecular Ion) |
| ~194 | [M - SH]⁺ |
| ~167 | [M - C₆H₅ - H]⁺ |
| ~150 | [C₇H₄NOS]⁺ |
| ~77 | [C₆H₅]⁺ |
Experimental Protocols
The following sections provide generalized experimental protocols for the spectroscopic analysis of 5-phenyl-2-benzoxazolethiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte is prepared by dissolving approximately 5-10 mg of 5-phenyl-2-benzoxazolethiol in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration (δ = 0.00 ppm).[2] The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons. For ¹H NMR, data is typically acquired over a spectral width of 0-15 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T1 is recommended for quantitative analysis.[3] For ¹³C NMR, a wider spectral width of 0-200 ppm is used, and a larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.[4]
Infrared (IR) Spectroscopy
For a solid sample like 5-phenyl-2-benzoxazolethiol, the thin solid film method is commonly used.[5] A small amount of the sample (around 50 mg) is dissolved in a few drops of a volatile solvent such as acetone or methylene chloride.[5] A drop of this solution is then placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5] The plate is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[5] The data is typically collected over a range of 4000 to 400 cm⁻¹.[6]
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of small organic molecules.[7][8] The sample is introduced into the ion source, often using a direct insertion probe for solid samples. In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[8][9] This causes the molecule to ionize and fragment. The resulting ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[10]
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted spectral characteristics of 5-phenyl-2-benzoxazolethiol.
Caption: Logical workflow for the spectroscopic analysis and structural confirmation of 5-phenyl-2-benzoxazolethiol.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. rsc.org [rsc.org]
- 3. sites.bu.edu [sites.bu.edu]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. bitesizebio.com [bitesizebio.com]
Unraveling the Enigma of CAS 39987-31-8: A Search for Chemical Identity and Safety Data
Despite a comprehensive investigation into the chemical identity, properties, and safety data associated with CAS number 39987-31-8, publicly available information regarding this specific substance remains elusive. Extensive searches across multiple chemical databases and scientific literature have failed to yield a definitive identification, suggesting the CAS number may be inaccurate, outdated, or assigned to a proprietary or rarely documented compound.
While the inquiry for CAS 39987-31-8 did not provide specific results, the search did reveal a landscape of structurally related compounds, primarily within the piperidine class of molecules. Piperidines are a significant structural motif in a vast array of pharmaceuticals and research chemicals, recognized for their diverse biological activities.
Insights from Related Piperidine Compounds
Investigations into related structures, such as 3-(4-fluorophenyl)piperidine and 4-(4-fluorophenyl)piperidine, indicate their role as intermediates in the synthesis of more complex molecules, including antidepressants like Paroxetine. The piperidine scaffold is a key component in compounds targeting the central nervous system.
The broader class of piperidine-containing molecules has been the subject of extensive research, revealing a wide spectrum of pharmacological activities. These include, but are not limited to:
-
Antidepressant Effects: As seen in Selective Serotonin Reuptake Inhibitors (SSRIs).
-
Anticancer Properties: Demonstrating potential in inhibiting the growth of various cancer cell lines.
-
Antiviral and Anti-Alzheimer's potential: Highlighting the versatility of the piperidine core in drug discovery.
General Safety Considerations for Piperidine Derivatives
Given the lack of specific safety data for CAS 39987-31-8, a general overview of the hazards associated with related piperidine compounds is warranted for any researcher anticipating work with similar structures. Safety data sheets for analogous compounds frequently highlight the following potential hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.
-
Skin and Eye Irritation: Can cause skin irritation and serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, are essential when handling such chemicals. Work should be conducted in a well-ventilated fume hood.
The Unresolved Identity of CAS 39987-31-8
The inability to retrieve specific information for CAS 39987-31-8 underscores the challenges that can arise in chemical research when dealing with non-standard or poorly documented substances. Researchers and drug development professionals are advised to verify the CAS number and seek information from commercial suppliers or specialized chemical libraries that may hold proprietary data.
Without a confirmed chemical identity, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows for CAS 39987-31-8. The information presented here is based on publicly available data for structurally related compounds and should be used for general informational purposes only.
Potential Therapeutic Targets of 5-phenyl-1,3-benzoxazole-2-thiol: An In-depth Technical Guide
Disclaimer: This technical guide summarizes the potential therapeutic targets of the benzoxazole scaffold, with a focus on derivatives structurally related to 5-phenyl-1,3-benzoxazole-2-thiol. Direct experimental data on the specific therapeutic targets of 5-phenyl-1,3-benzoxazole-2-thiol is limited in the reviewed literature. The information presented herein is extrapolated from studies on analogous compounds and is intended to guide future research and drug development efforts.
Introduction
The benzoxazole ring system is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide explores the potential therapeutic targets of compounds based on the 5-phenyl-1,3-benzoxazole-2-thiol core, drawing insights from the well-documented activities of various benzoxazole derivatives. The primary therapeutic areas where benzoxazoles have shown promise include oncology, infectious diseases, and neurodegenerative disorders.
Potential Therapeutic Targets and Mechanisms of Action
Based on extensive research into the benzoxazole class of compounds, several key molecular targets have been identified. These targets are primarily enzymes that play crucial roles in disease pathogenesis.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in Oncology
A significant body of research has focused on benzoxazole derivatives as inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.
Mechanism of Action: Benzoxazole derivatives have been shown to act as ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase domain. By binding to the ATP-binding pocket, these compounds prevent the phosphorylation of downstream signaling molecules, thereby inhibiting the pro-angiogenic cascade. This leads to a reduction in tumor vascularization, growth, and metastasis. Several studies have reported potent VEGFR-2 inhibitory activity for various benzoxazole derivatives.[1][2][3][4]
Signaling Pathway:
Caption: VEGFR-2 Signaling Inhibition by Benzoxazole Derivatives.
DNA Gyrase in Infectious Diseases
Certain benzoxazole derivatives have been identified as potential antibacterial agents through the inhibition of DNA gyrase.[5][6] This enzyme is essential for bacterial DNA replication and is a well-established target for antibiotics.
Mechanism of Action: DNA gyrase, a type II topoisomerase, introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Benzoxazole-based inhibitors are thought to interfere with the ATPase activity of the GyrB subunit of the enzyme, preventing the conformational changes necessary for its function. The absence of DNA gyrase in eukaryotes makes it a selective target for antibacterial therapy.[5][6]
Logical Relationship:
Caption: Inhibition of Bacterial Growth via DNA Gyrase.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) in Neurodegenerative Diseases
Derivatives of benzoxazole have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[7][8][9] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Mechanism of Action: By inhibiting AChE and BuChE, benzoxazole compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This can lead to improvements in cognitive function.
Quantitative Bioactivity Data of Benzoxazole Derivatives
The following tables summarize the in vitro activity of various benzoxazole derivatives against different therapeutic targets. It is important to note that these are not data for 5-phenyl-1,3-benzoxazole-2-thiol itself but for structurally related compounds.
Table 1: Anticancer Activity of Benzoxazole Derivatives
| Compound Class | Target | Assay | Cell Line | IC50 | Reference |
| 2-Aryl-benzoxazoles | VEGFR-2 | Enzyme Assay | - | 97.38 nM | [2] |
| Benzoxazole Derivatives | VEGFR-2 | ELISA | HepG2 | - | [1][3] |
| Benzoxazole Derivatives | Proliferation | MTT Assay | MCF-7 | 4.054 µM | [1] |
| Benzoxazole Derivatives | Proliferation | MTT Assay | HepG2 | 3.22 µM | [1] |
| Benzoxazole-N-heterocyclic hybrids | Tyrosine Kinase | Enzyme Assay | - | 0.10 µM | [10] |
Table 2: Antimicrobial and Cholinesterase Inhibitory Activity of Benzoxazole Derivatives
| Compound Class | Target | Assay | Organism/Enzyme | IC50 / Activity | Reference |
| 2-Substituted benzoxazoles | DNA Gyrase | Molecular Docking | - | - | [5] |
| Phenyl benzoxazole derivatives | AChE | Ellman's Method | - | 0.363 µM | [8] |
| 2-Aryl-6-carboxamide benzoxazoles | AChE | Ellman's Method | - | 3.67 nM | [7] |
| 5-chloro-2(3H)-benzoxazolone Mannich bases | AChE | Ellman's Method | - | 7.53 µM | [9] |
| 5-chloro-2(3H)-benzoxazolone Mannich bases | BuChE | Ellman's Method | - | 17.50 µM | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and advancement of research. Below are generalized protocols for commonly used assays in the evaluation of benzoxazole derivatives.
VEGFR-2 Kinase Assay (ELISA-based)
This assay quantifies the inhibitory effect of a compound on VEGFR-2 kinase activity.
Workflow Diagram:
Caption: General Workflow for a VEGFR-2 Kinase Inhibition Assay.
Methodology:
-
A microtiter plate is coated with a substrate such as poly(Glu, Tyr).
-
Recombinant human VEGFR-2 enzyme is added to the wells.
-
The test compound (benzoxazole derivative) at various concentrations is added.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the plate is washed, and a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added to detect phosphorylated substrate.
-
Following another incubation and wash step, a chromogenic substrate (e.g., TMB) is added.
-
The reaction is stopped, and the absorbance is measured. The IC50 value is calculated from the dose-response curve.
MTT Assay for Anti-proliferative Activity
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.
Workflow Diagram:
Caption: General Workflow for an MTT Cell Proliferation Assay.
Methodology:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the benzoxazole derivative.
-
After a defined incubation period (typically 48-72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader. The IC50 value, representing the concentration that inhibits cell growth by 50%, is then determined.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for inhibitors of AChE and BuChE.[9]
Methodology:
-
The assay is typically performed in a 96-well plate.
-
The reaction mixture contains the respective enzyme (AChE or BuChE), the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
The reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE).
-
The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
The rate of color formation is monitored spectrophotometrically, and the percentage of enzyme inhibition is calculated. The IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
The benzoxazole scaffold represents a highly versatile platform for the development of novel therapeutic agents. While direct evidence for the therapeutic targets of 5-phenyl-1,3-benzoxazole-2-thiol is currently lacking, the extensive research on related derivatives strongly suggests potential for activity against VEGFR-2, bacterial DNA gyrase, and cholinesterases.
Future research should focus on the synthesis and biological evaluation of 5-phenyl-1,3-benzoxazole-2-thiol and its close analogs to definitively identify its primary therapeutic targets and mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, in vivo studies will be necessary to validate the therapeutic potential of promising candidates. The data and protocols presented in this guide provide a solid foundation for initiating such investigations.
References
- 1. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and development of some phenyl benzoxazole derivatives as a potent acetylcholinesterase inhibitor with antioxidant property to enhance learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, and docking studies of some 5-chloro-2(3H)-benzoxazolone Mannich bases derivatives as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antimicrobial Spectrum of 2-Benzoxazolethiol, 5-phenyl- and Related Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial properties associated with the benzoxazole scaffold, with a focus on derivatives related to 2-Benzoxazolethiol, 5-phenyl-. Due to the emergence of multidrug-resistant pathogens, the exploration of novel chemical entities like benzoxazole derivatives is a critical area of research in medicinal chemistry.[1][2] Benzoxazoles are a class of heterocyclic compounds known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] This document summarizes quantitative antimicrobial data, details standardized experimental protocols for susceptibility testing, and visualizes the workflow for determining key antimicrobial metrics.
Quantitative Data Summary: Antimicrobial Spectrum
While specific antimicrobial data for 2-Benzoxazolethiol, 5-phenyl- is not extensively available in public literature, numerous studies have evaluated the efficacy of structurally related 2-substituted and 5-substituted benzoxazole derivatives. The data presented below is a synthesis of findings from various studies on these related compounds, demonstrating the general potential of the benzoxazole core structure against a range of pathogenic microbes. The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[5][6]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzoxazole Derivatives against Various Microorganisms
| Compound Class | Test Microorganism | Gram Stain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 2-(2,4-disubstituted phenyl)benzoxazole (Cpd. 4b) | Staphylococcus aureus | Gram-positive | 12.5 | - | - | [7] |
| 2-(2,4-disubstituted phenyl)benzoxazole (Cpd. 4c) | Staphylococcus aureus | Gram-positive | 12.5 | - | - | [7] |
| 2-(2,4-disubstituted phenyl)benzoxazole (Cpd. 5a) | Pseudomonas aeruginosa | Gram-negative | 25 | Tetracycline | >25 | [7] |
| 2-(3,4-disubstituted phenyl)benzoxazole (Cpd. 47) | Pseudomonas aeruginosa | Gram-negative | 0.25 | - | - | [8][9] |
| 2-(3,4-disubstituted phenyl)benzoxazole (Cpd. 47) | Enterococcus faecalis | Gram-positive | 0.5 | - | - | [8][9] |
| 2-phenyl benzoxazole derivative (Cpd. 18) | Escherichia coli | Gram-negative | 16.5 ± 0.7 | Cefixime | 1 ± 0.03 | [10] |
| 2-phenyl benzoxazole derivative (Cpd. 21) | Escherichia coli | Gram-negative | 13.2 ± 0.1 | Cefixime | 1 ± 0.03 | [10] |
| 2-(2,4-disubstituted phenyl)benzoxazole (Cpd. 4c) | Candida albicans | Fungus | 12.5 | Oxiconazole | <12.5 | [7] |
| 3-(2-benzoxazol-5-yl)alanine derivative (Cpd. 9) | Pichia pastoris | Fungus | 31.25 | - | - | [11] |
Note: The data represents a selection from different studies to illustrate the potential of the benzoxazole scaffold. Direct comparison between compounds from different studies may not be appropriate due to variations in experimental conditions.
Experimental Protocols
Standardized protocols are essential for the reliable evaluation and comparison of antimicrobial activity.[12][13] The following sections detail the methodologies for common in vitro antimicrobial susceptibility tests, which are widely used to determine the MIC of novel compounds.[5][6][12][14]
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[6][12]
Materials:
-
96-well microtiter plates
-
Test compound (e.g., 2-Benzoxazolethiol, 5-phenyl-) stock solution
-
Standardized microbial inoculum (adjusted to 0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control (a known antibiotic, e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth with inoculum, no compound)
-
Sterility control (broth only)
-
Incubator
Procedure:
-
Preparation of Dilutions: Dispense sterile broth into the wells of a 96-well plate. Prepare serial twofold dilutions of the test compound directly in the plate by transferring a set volume from one well to the next. The concentration range should be sufficient to determine the MIC (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions, the positive control, and the negative control.[5] The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: Include wells with a standard antibiotic to confirm the susceptibility of the test organism.
-
Negative Control: Include wells with only broth and inoculum to ensure the microorganism grows properly under the test conditions.
-
Sterility Control: Include wells with only sterile broth to check for contamination.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[5]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5][6] This can also be assessed quantitatively using a plate reader.
This method is a qualitative or semi-quantitative test that relies on the diffusion of an antimicrobial agent through agar.[14]
Materials:
-
Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile swabs
-
Sterile cork borer or sterile paper disks
-
Test compound solution
-
Positive control (antibiotic-impregnated disks)
Procedure:
-
Preparation of Agar Plates: Prepare a microbial lawn by evenly streaking a sterile swab dipped in the standardized inoculum across the entire surface of the agar plate.[5]
-
Application of Compound:
-
Well Diffusion: Use a sterile cork borer to create uniform wells in the agar. Add a fixed volume of the test compound solution into a designated well.[5]
-
Disk Diffusion: Impregnate sterile paper disks with a known concentration of the test compound and place them on the agar surface.
-
-
Incubation: Invert the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The antimicrobial agent diffuses into the agar and inhibits the growth of the microorganism, creating a clear zone of inhibition around the well or disk. Measure the diameter of this zone. A larger diameter generally indicates greater antimicrobial activity.
Visualizations of Experimental Workflow
Diagrams are crucial for representing complex experimental procedures and relationships in a clear and concise manner.
Caption: Workflow for MIC and MBC Determination.
Caption: Hypothesized Microbial Targets of Benzoxazoles.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. woah.org [woah.org]
- 13. routledge.com [routledge.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Phenylbenzoxazole from 2-Aminophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document provides detailed application notes and protocols for the synthesis of 2-phenylbenzoxazole, a key scaffold in this class of compounds, starting from 2-aminophenol. While the initial topic mentioned "2-Benzoxazolethiol, 5-phenyl-," the common and well-documented synthetic routes from 2-aminophenol lead to 2-substituted benzoxazoles. Therefore, this guide will focus on the synthesis of 2-phenylbenzoxazole, a closely related and highly relevant compound for drug development professionals.
The synthesis of 2-phenylbenzoxazole from 2-aminophenol is typically achieved through the condensation reaction with a benzaldehyde derivative, followed by cyclization. Various catalytic systems and reaction conditions have been developed to optimize this transformation, aiming for high yields, mild reaction conditions, and environmentally benign processes.[2][3][5][6]
Applications in Drug Development
2-Substituted benzoxazole derivatives are of significant interest in pharmacology due to their diverse biological activities. They have been investigated as:
-
Antimicrobial Agents: These compounds have shown potent activity against various strains of bacteria and fungi.[1]
-
Anticancer Agents: Certain benzoxazole derivatives exhibit cytotoxic activity and have been explored as potential cancer therapeutics.[7]
-
Enzyme Inhibitors: They can act as inhibitors for various enzymes, such as human glutathione S-transferase P1-1 (hGST P1-1), which is a target in cancer therapy.[7]
-
Neurological Agents: Some derivatives have been designed as acetylcholinesterase inhibitors with antioxidant properties for potential use in enhancing learning and memory.[8]
-
Skin-Lightening Agents: Phenolic compounds with a 2-phenylbenzoxazole scaffold have been explored as tyrosinase inhibitors for their potential in cosmetics.[9]
Experimental Protocols
Several methods for the synthesis of 2-phenylbenzoxazole from 2-aminophenol have been reported, often varying in the choice of catalyst and reaction conditions. Below are detailed protocols for some of the common approaches.
Protocol 1: Synthesis using a Magnetically Separable Nanocatalyst
This protocol utilizes Ag@Fe2O3 core-shell nanoparticles as a heterogeneous catalyst, offering high yields at room temperature and easy catalyst recovery.[5]
Materials:
-
2-Aminophenol
-
Benzaldehyde
-
Ag@Fe2O3 nanoparticles
-
Ethanol
-
Water
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Prepare a reaction mixture by adding 20 mg of Ag@Fe2O3 nanoparticles to a mixture of 2-aminophenol (1.5 mmol) and benzaldehyde (1.5 mmol) in 6 ml of a water:ethanol (5:1) dispersion.[5]
-
Stir the mixture at room temperature.[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a petroleum ether:EtOAc (4:1) solvent system.[5]
-
Upon completion of the reaction, add EtOAc to the mixture and extract the product into the organic phase.[5]
-
Wash the organic phase with water and dry it over MgSO4.[5]
-
Evaporate the EtOAc to obtain the crude product.[5]
-
Recrystallize the crude product from ethanol (96%) to obtain pure 2-phenylbenzoxazole.[5]
-
The catalyst can be separated from the reaction mixture using an external magnet and reused.[5]
Protocol 2: Synthesis using a Lewis Acid Catalyst
This method employs Zinc Acetate (Zn(OAc)2) as a Lewis acid catalyst for the cyclocondensation reaction.[2]
Materials:
-
2-Aminophenol
-
Substituted aromatic aldehyde
-
Zinc Acetate (Zn(OAc)2)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-aminophenol and a substituted aromatic aldehyde in ethanol.
-
Add a catalytic amount of Zn(OAc)2 to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the workup procedure typically involves removal of the solvent and purification of the residue, often by recrystallization.[2]
Protocol 3: Ultrasound-Assisted Synthesis with a Recyclable Catalyst
This green chemistry approach utilizes a magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP) as a catalyst under solvent-free ultrasound irradiation.[6]
Materials:
-
2-Aminophenol (1.0 mmol, 0.109 g)
-
Benzaldehyde (1.0 mmol, 0.106 g)
-
LAIL@MNP catalyst (4.0 mg)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
Procedure:
-
In a reaction vessel, mix 2-aminophenol, benzaldehyde, and the LAIL@MNP catalyst.[6]
-
Sonicate the mixture at 70 °C for 30 minutes under solvent-free conditions.[6]
-
After the reaction is complete (monitored by GCMS), add 15 mL of ethyl acetate to the reaction mixture.[6]
-
Recover the catalyst from the mixture using an external magnet.[6]
-
Dry the organic layer with magnesium sulfate.[6]
-
Remove the solvent under vacuum to obtain the product.[6]
Data Presentation
The following table summarizes the quantitative data for the synthesis of various 2-substituted benzoxazoles from 2-aminophenol and different aldehydes under various catalytic conditions.
| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Ag@Fe2O3 | Water:Ethanol (5:1) | Room Temp. | 7 min | 95 | [5] |
| 2 | 4-Chlorobenzaldehyde | Ag@Fe2O3 | Water:Ethanol (5:1) | Room Temp. | 10 min | 97 | [5] |
| 3 | 4-Methylbenzaldehyde | Ag@Fe2O3 | Water:Ethanol (5:1) | Room Temp. | 10 min | 96 | [5] |
| 4 | 4-Methoxybenzaldehyde | Ag@Fe2O3 | Water:Ethanol (5:1) | Room Temp. | 15 min | 92 | [5] |
| 5 | Benzaldehyde | Zn(OAc)2 | Ethanol | Room Temp. | 180 min | 80 | [2] |
| 6 | 4-Fluorobenzaldehyde | Zn(OAc)2 | Ethanol | Room Temp. | 2.5 min | 88 | [2] |
| 7 | 4-Chlorobenzaldehyde | Zn(OAc)2 | Ethanol | Room Temp. | 2.5 min | 89 | [2] |
| 8 | Benzaldehyde | LAIL@MNP | Solvent-free | 70 | 30 min | 75 (on 10 mmol scale) | [6] |
Experimental Workflow Diagram
.
Caption: General experimental workflow for the synthesis of 2-phenylbenzoxazole.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ckthakurcollege.net [ckthakurcollege.net]
- 6. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and development of some phenyl benzoxazole derivatives as a potent acetylcholinesterase inhibitor with antioxidant property to enhance learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity [mdpi.com]
Application of 5-Phenyl-2-Benzoxazolethiol in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenyl-2-benzoxazolethiol is a heterocyclic organic compound featuring a benzoxazole core substituted with a phenyl group at the 5-position and a thiol group at the 2-position. While direct literature on the specific applications of 5-phenyl-2-benzoxazolethiol in organic synthesis is limited, its structural similarity to the well-studied 2-mercaptobenzoxazole (2-MBO) allows for the extrapolation of its potential reactivity and utility. The benzoxazole moiety is a key pharmacophore found in numerous biologically active compounds, and the thiol group provides a versatile handle for a variety of chemical transformations.[1][2] This document outlines potential applications, synthetic protocols, and workflows based on the known chemistry of 2-mercaptobenzoxazole and its derivatives.
Potential Applications in Organic Synthesis
Based on the reactivity of the thiol and benzoxazole moieties, 5-phenyl-2-benzoxazolethiol can be envisioned to participate in several key organic transformations:
-
As a Nucleophile: The thiol group is a potent nucleophile, enabling S-alkylation, S-acylation, and Michael addition reactions. These reactions are fundamental for the construction of more complex molecules.
-
As a Ligand in Catalysis: The sulfur atom can coordinate to transition metals, suggesting its potential use as a ligand in various catalytic reactions, such as cross-coupling reactions. The phenyl substituent at the 5-position may influence the electronic properties and steric bulk of the resulting metal complex, potentially tuning its catalytic activity.
-
As a Building Block for Heterocycle Synthesis: The benzoxazolethiol core can serve as a scaffold for the synthesis of more complex, fused heterocyclic systems with potential biological activities.
-
In the Synthesis of Biologically Active Molecules: Given the prevalence of the benzoxazole core in medicinal chemistry, 5-phenyl-2-benzoxazolethiol can be a valuable starting material for the synthesis of novel drug candidates.[1][2][3][4]
Experimental Protocols
The following protocols are adapted from established procedures for 2-mercaptobenzoxazole and are expected to be applicable to 5-phenyl-2-benzoxazolethiol with minor modifications.
Protocol 1: S-Alkylation of 5-Phenyl-2-benzoxazolethiol
This protocol describes the reaction of the thiol with an alkyl halide to form a thioether derivative. These derivatives are common intermediates in multi-step syntheses.
Reaction Scheme:
General Workflow for S-Alkylation
Materials:
-
5-Phenyl-2-benzoxazolethiol
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-phenyl-2-benzoxazolethiol (1.0 equiv) in DMF, add potassium carbonate (1.5 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical based on 2-MBO chemistry):
| Entry | Alkyl Halide | Base | Solvent | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | >95 |
| 2 | Benzyl Bromide | Cs₂CO₃ | Acetonitrile | >90 |
| 3 | Propargyl Bromide | NaH | THF | >85 |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling using a 5-Phenyl-2-benzoxazolethiol-derived Ligand
This protocol outlines a hypothetical use of a thioether derivative of 5-phenyl-2-benzoxazolethiol as a ligand in a Suzuki-Miyaura cross-coupling reaction. The sulfur and nitrogen atoms of the benzoxazole core can chelate to the palladium center.
Catalytic Cycle:
Suzuki-Miyaura Cross-Coupling Workflow
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
5-Phenyl-2-(alkylthio)benzoxazole (as ligand)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene/Water (9:1) solvent mixture
Procedure:
-
In a Schlenk tube, combine the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).
-
Add Pd(OAc)₂ (2 mol%) and the 5-phenyl-2-(alkylthio)benzoxazole ligand (4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Hypothetical Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 5-Phenyl-2-(methylthio)benzoxazole | 85 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Tolylboronic acid | 5-Phenyl-2-(benzylthio)benzoxazole | 78 |
| 3 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | 5-Phenyl-2-(methylthio)benzoxazole | 92 |
Conclusion
References
- 1. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and development of some phenyl benzoxazole derivatives as a potent acetylcholinesterase inhibitor with antioxidant property to enhance learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-phenyl-1,3-benzoxazole-2-thiol as a Fluorescent Probe
Disclaimer: Direct experimental data for 5-phenyl-1,3-benzoxazole-2-thiol as a fluorescent probe is limited in the current scientific literature. The following application notes and protocols are based on the well-established principles of the benzoxazole scaffold and data from closely related 2-arylbenzoxazole derivatives. These should serve as a guide for the potential application and characterization of the title compound.
Introduction
Benzoxazole derivatives constitute a significant class of heterocyclic compounds, widely recognized for their pronounced fluorescent properties and diverse applications in medicinal chemistry, materials science, and as chemosensors. The rigid, planar structure of the benzoxazole ring system, particularly when conjugated with an aromatic group at the 2-position, frequently results in strong fluorescence emission. 5-phenyl-1,3-benzoxazole-2-thiol possesses this key 2-arylbenzoxazole scaffold, suggesting its potential as a valuable fluorescent probe. The presence of a thiol group introduces a reactive site that can interact with specific analytes, potentially modulating the fluorescence output and enabling sensing applications.
The fluorescence of 2-arylbenzoxazole derivatives is often sensitive to the local environment and can be influenced by photophysical processes such as Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT). These mechanisms can lead to a large Stokes shift and high sensitivity, making them excellent candidates for fluorescent sensors for metal ions, pH, and biomolecules. The thiol moiety in 5-phenyl-1,3-benzoxazole-2-thiol makes it a particularly interesting candidate for the detection of heavy metal ions that have a high affinity for sulfur.
Potential Applications
-
Detection of Heavy Metal Ions: The thiol group can act as a recognition site for heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), and copper (Cu²⁺), leading to a "turn-off" or "turn-on" fluorescent response.
-
Environmental Monitoring: Due to its potential sensitivity to heavy metals, this probe could be utilized for monitoring water and soil quality.
-
Bioimaging: After appropriate modification to enhance cell permeability and target specificity, it could potentially be used for imaging metal ions in living cells.
-
Thiol-Reactive Labeling: The thiol group could also be used to conjugate the fluorophore to biomolecules through disulfide exchange or other thiol-specific reactions.
Data Presentation
The following table summarizes hypothetical photophysical and sensing properties of 5-phenyl-1,3-benzoxazole-2-thiol based on typical values for similar benzoxazole-based fluorescent probes. Note: These values are illustrative and require experimental validation.
| Parameter | Hypothetical Value | Notes |
| Photophysical Properties | ||
| Excitation Wavelength (λex) | ~350 - 390 nm | Based on the absorption profiles of similar 2-arylbenzoxazoles.[1] |
| Emission Wavelength (λem) | ~420 - 480 nm | Expected emission in the blue to cyan region of the spectrum, typical for this class of compounds. |
| Stokes Shift | > 50 nm | A significant Stokes shift is a common feature of benzoxazole fluorophores, which is advantageous for minimizing self-quenching and improving signal-to-noise ratio. |
| Quantum Yield (Φ) | 0.1 - 0.5 | The quantum yield can vary significantly depending on the solvent and the presence of quenchers. |
| Sensing Properties (for Hg²⁺) | ||
| Limit of Detection (LOD) | 10 - 100 nM | A plausible detection limit for a sensitive fluorescent chemosensor for heavy metal ions. |
| Response Time | < 5 minutes | The binding of metal ions to the thiol group is typically a rapid process. |
| Selectivity | High for Hg²⁺ over other ions | The soft nature of the thiol donor atom is expected to provide high selectivity for soft metal ions like Hg²⁺. |
Experimental Protocols
Protocol 1: Synthesis of 5-phenyl-1,3-benzoxazole-2-thiol
This protocol describes a common method for the synthesis of benzoxazole-2-thiol derivatives.
Materials:
-
2-Amino-4-phenylphenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-phenylphenol (1 equivalent) and potassium hydroxide (1.2 equivalents) in ethanol.
-
Stir the mixture at room temperature until the solids are completely dissolved.
-
Cool the solution in an ice bath and slowly add carbon disulfide (1.5 equivalents) dropwise while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid until a precipitate is formed.
-
Collect the solid precipitate by filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-phenyl-1,3-benzoxazole-2-thiol.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Metal Ion Detection
This protocol outlines a general method for evaluating the performance of 5-phenyl-1,3-benzoxazole-2-thiol as a fluorescent probe for metal ion detection.
Materials:
-
Stock solution of 5-phenyl-1,3-benzoxazole-2-thiol (e.g., 1 mM in DMSO or ethanol)
-
Stock solutions of various metal ions (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., HEPES or PBS, pH 7.4)
-
Solvent for dilution (e.g., a mixture of ethanol and water)
-
Fluorometer and UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of the Probe Solution: Prepare a working solution of the probe (e.g., 10 µM) in the desired solvent system (e.g., ethanol:water 1:1 v/v) containing the buffer.
-
Screening for Selectivity:
-
To a series of cuvettes, add the probe solution.
-
Add a specific concentration of different metal ion stock solutions (e.g., to a final concentration of 50 µM) to each cuvette.
-
Record the fluorescence emission spectrum (e.g., by exciting at the absorption maximum of the probe).
-
Observe any significant changes in fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength.
-
-
Titration Experiment:
-
If a response to a specific metal ion (e.g., Hg²⁺) is observed, perform a titration.
-
To a cuvette containing the probe solution (e.g., 10 µM), incrementally add small aliquots of the Hg²⁺ stock solution.
-
After each addition, mix and record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
From the titration data, calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
-
Determine the binding stoichiometry using a Job's plot.
-
Visualizations
Caption: Experimental workflow for using the fluorescent probe.
Caption: Proposed "turn-off" sensing mechanism.
Caption: Synthetic pathway for the fluorescent probe.
References
Application Notes and Protocols for the Synthesis of 5-Phenyl-Substituted Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their rigid bicyclic structure serves as a versatile scaffold for the development of therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and notably, anticancer properties. The substitution pattern on the benzoxazole core plays a crucial role in modulating the pharmacological profile of these molecules. In particular, the introduction of a phenyl group at the 5-position has been shown to be a key structural motif in compounds exhibiting potent anticancer activity. These derivatives often exert their effects by inhibiting critical signaling pathways involved in cancer progression, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), leading to the induction of apoptosis.
This document provides a detailed protocol for a robust and efficient two-step synthesis of 5-phenyl-substituted benzoxazole derivatives. The synthesis involves the initial preparation of a 5-bromobenzoxazole intermediate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the phenyl substituent.
Synthetic Strategy
The overall synthetic strategy for 5-phenyl-substituted benzoxazole derivatives is outlined below. The process begins with the condensation of 4-bromo-2-aminophenol with a suitable benzaldehyde to form the 2-substituted-5-bromobenzoxazole intermediate. This intermediate then undergoes a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to yield the final 5-phenyl-substituted benzoxazole derivative.
Caption: Synthetic workflow for 2-Aryl-5-phenylbenzoxazole.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-5-bromobenzoxazole (Intermediate)
This protocol describes the synthesis of the 5-bromo-benzoxazole intermediate via the condensation of 4-bromo-2-aminophenol with a substituted benzaldehyde.
Materials:
-
4-Bromo-2-aminophenol
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2-aminophenol (1.0 eq.) in ethanol.
-
Add the substituted benzaldehyde (1.1 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-aryl-5-bromobenzoxazole.
Protocol 2: Synthesis of 2-Aryl-5-phenylbenzoxazole via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 2-aryl-5-bromobenzoxazole intermediate with phenylboronic acid.
Materials:
-
2-Aryl-5-bromobenzoxazole (from Protocol 1)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add 2-aryl-5-bromobenzoxazole (1.0 eq.), phenylboronic acid (1.5 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final 2-aryl-5-phenylbenzoxazole derivative.
Data Presentation
The following table summarizes typical reaction parameters and yields for the synthesis of 2-aryl-5-phenylbenzoxazole derivatives.
| Entry | R-group on Benzaldehyde | Coupling Method | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | Suzuki | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 85 | 18 | 85-95 |
| 2 | 4-OCH₃ | Suzuki | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 80-90 |
| 3 | 4-Cl | Suzuki | PdCl₂(dppf) | Cs₂CO₃ | DME | 80 | 24 | 75-85 |
| 4 | H | Ullmann | CuI/Ligand | K₃PO₄ | DMF | 110 | 24 | 60-75 |
Biological Activity and Signaling Pathway
5-Phenyl-substituted benzoxazole derivatives have demonstrated significant potential as anticancer agents. A key mechanism of their action involves the inhibition of receptor tyrosine kinases, such as VEGFR-2. Inhibition of VEGFR-2 disrupts downstream signaling pathways that are crucial for tumor angiogenesis, proliferation, and survival. This ultimately leads to the induction of apoptosis, or programmed cell death.
A common apoptotic pathway initiated by the inhibition of survival signals involves the Bcl-2 family of proteins. The inhibition of pro-survival signals leads to an increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2). This shift in balance results in the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases, which execute the apoptotic program.
Caption: Inhibition of VEGFR-2 signaling by 5-phenylbenzoxazoles induces apoptosis.
Application Notes and Protocols: 2-Benzoxazolethiol, 5-phenyl- as a Corrosion Inhibitor for Steel
Introduction
2-Benzoxazolethiol, 5-phenyl- is a heterocyclic organic compound containing nitrogen, sulfur, and oxygen atoms, along with aromatic rings. These structural features are characteristic of effective corrosion inhibitors for steel, particularly in acidic environments. Such compounds typically function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. The inhibition mechanism often involves a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption), where the heteroatoms (N, S, O) and π-electrons of the phenyl group play a crucial role in the bonding process with the d-orbitals of iron atoms on the steel surface.
This document provides a summary of expected performance based on analogous compounds and detailed protocols for evaluating the efficacy of 2-Benzoxazolethiol, 5-phenyl- as a corrosion inhibitor for steel.
Predicted Performance and Data Presentation
Based on studies of related benzoxazole derivatives, 2-Benzoxazolethiol, 5-phenyl- is expected to perform as a mixed-type inhibitor, retarding both anodic and cathodic corrosion reactions. The inhibition efficiency is anticipated to increase with concentration. The tables below summarize quantitative data from similar benzoxazole derivatives to provide a benchmark for expected performance.
Table 1: Potentiodynamic Polarization Data for Benzoxazole Derivatives on Steel in 1 M HCl
| Inhibitor (Concentration) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (IE%) | Reference |
| Blank (1 M HCl) | -485 | 1056 | - | [1][2] |
| BOP (1 mM) | -461 | 68.6 | 93.5 | [1][2] |
| BOPO (1 mM) | -457 | 45.4 | 95.7 | [1][2] |
| QBO (1 mM) | -453 | 24.3 | 97.7 | [1][2] |
| Benzoxazole-2-thione (10⁻⁴ M) | -461 | 79 | 95.25 | [3] |
Ecorr: Corrosion Potential; Icorr: Corrosion Current Density; BOP: 2-(benzo[d]oxazol-2-yl)phenol; BOPO: 6-(benzo[d]oxazol-2-yl)pyridin-2-ol; QBO: 2-(quinolin-2-yl)benzo[d]oxazole.
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Benzoxazole Derivatives on Steel in 1 M HCl
| Inhibitor (Concentration) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) | Reference |
| Blank (1 M HCl) | 43.1 | 85.3 | - | [1][2] |
| BOP (1 mM) | 714.3 | 43.7 | 94.0 | [1][2] |
| BOPO (1 mM) | 1111.1 | 35.1 | 96.1 | [1][2] |
| QBO (1 mM) | 2000.0 | 28.9 | 97.8 | [1][2] |
| Benzoxazole-2-thione (10⁻⁴ M) | 1428 | 29.5 | 95.23 | [3] |
Rct: Charge Transfer Resistance; Cdl: Double Layer Capacitance.
Experimental Protocols
The following are detailed protocols for the standard electrochemical and surface analysis techniques used to evaluate corrosion inhibitors.
-
Working Electrode: Prepare steel specimens (e.g., N80, C38, or mild steel) by cutting them into appropriate dimensions (e.g., 1 cm x 1 cm x 0.5 cm).
-
Surface Polishing: Sequentially polish the steel surface with silicon carbide (SiC) abrasive papers of increasing grit size (e.g., 240, 600, 800, 1200 grit).[4]
-
Cleaning: Degrease the polished specimens with acetone, wash with distilled water, and dry with a stream of warm air.
-
Corrosive Medium: Prepare the corrosive solution, typically 1 M HCl or 0.5 M H₂SO₄, using analytical grade reagents and distilled water.
-
Inhibitor Solutions: Prepare a stock solution of 2-Benzoxazolethiol, 5-phenyl- in a suitable solvent (e.g., ethanol or DMSO) and then add it to the corrosive medium to achieve the desired concentrations (e.g., 0.1 mM to 1 mM).
Electrochemical experiments are typically performed in a standard three-electrode glass cell.[5][6]
-
Working Electrode (WE): The prepared steel sample.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[5][7]
-
Counter Electrode (CE): A platinum wire or graphite rod.[5][7]
3.2.1 Potentiodynamic Polarization
This technique provides information on corrosion kinetics, corrosion potential (Ecorr), and corrosion current density (Icorr).[8][9]
-
Stabilization: Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize, typically for 30-60 minutes.
-
Potential Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP).
-
Scan Rate: Use a slow scan rate, typically 0.5 mV/s to 1 mV/s, to ensure quasi-steady-state conditions.[3]
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to their intersection point to determine Icorr and Ecorr.
-
Calculate Inhibition Efficiency (IE%): IE% = [(Icorr⁰ - Icorrⁱ) / Icorr⁰] x 100 where Icorr⁰ is the corrosion current density in the absence of the inhibitor and Icorrⁱ is the corrosion current density in the presence of the inhibitor.
3.2.2 Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to investigate the properties of the inhibitor film and the charge transfer processes at the metal/solution interface.[7][10]
-
Stabilization: As with polarization, allow the system to stabilize at OCP.
-
Frequency Scan: Apply a small amplitude AC voltage signal (e.g., 5-10 mV) over a wide frequency range, typically from 100 kHz down to 10 mHz.[6][7]
-
Data Presentation: The impedance data is commonly represented as Nyquist plots (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).
-
Equivalent Circuit Modeling: Analyze the EIS data by fitting it to an appropriate equivalent electrical circuit model. A common model for inhibitor studies includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).[5]
-
Calculate Inhibition Efficiency (IE%): IE% = [(Rctⁱ - Rct⁰) / Rctⁱ] x 100 where Rctⁱ is the charge transfer resistance in the presence of the inhibitor and Rct⁰ is the charge transfer resistance in the absence of the inhibitor.
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of the steel samples before and after exposure to the corrosive environment, with and without the inhibitor.[11][12]
-
Sample Exposure: Immerse steel specimens in the corrosive solution with and without the optimal concentration of the inhibitor for a prolonged period (e.g., 24 hours).
-
Sample Preparation: After immersion, carefully remove the specimens, rinse gently with distilled water, and dry thoroughly.
-
Imaging: Mount the samples on stubs and coat with a conductive layer (e.g., gold) if necessary. Acquire high-resolution images of the surface at various magnifications.
-
Analysis: Compare the surface of the uninhibited sample (which should show significant corrosion damage) with the inhibitor-protected sample (which should appear much smoother, retaining polishing marks).[1][12] This provides visual confirmation of the protective film's effectiveness.
Visualizations
Caption: Workflow for evaluating a steel corrosion inhibitor.
References
- 1. Corrosion Inhibition Studies of Benzoxazole Derivates for N80 Steel in 1 M HCl Solution: Synthesis, Experimental, and DTF Studies [scirp.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. farsi.msrpco.com [farsi.msrpco.com]
- 5. content.ampp.org [content.ampp.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 8. Potentiodynamic polarization [corrosion-doctors.org]
- 9. corrosionpedia.com [corrosionpedia.com]
- 10. ijcsi.pro [ijcsi.pro]
- 11. jme.aspur.rs [jme.aspur.rs]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antimicrobial Agents Based on 5-Phenyl-2-Benzoxazolethiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The benzoxazole scaffold is a key pharmacophore in several clinically used drugs.[2] This document provides detailed application notes and protocols for the development of antimicrobial agents based on the 5-phenyl-2-benzoxazolethiol core structure. The focus is on the synthesis, antimicrobial evaluation, and potential mechanism of action of this class of compounds.
Data Presentation: Antimicrobial Activity of Benzoxazole Derivatives
While specific antimicrobial data for 5-phenyl-2-benzoxazolethiol is not extensively available in the public domain, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for structurally related 5-substituted and 2-substituted benzoxazole derivatives against various bacterial and fungal strains. This data provides valuable insights into the structure-activity relationships (SAR) and potential antimicrobial spectrum.
Table 1: Antibacterial Activity of 5-Substituted-2-(p-tert-butylphenyl)benzoxazole Derivatives (µg/mL) [3]
| Compound (Substituent at position 5) | E. coli isolate |
| H | 128 |
| F | 64 |
| Cl | 32 |
| Br | 16 |
| NO₂ | 8 |
| Ciprofloxacin (Standard) | 16 |
| Cefotaxime (Standard) | 32 |
Table 2: Antifungal Activity of 5-Substituted-2-(p-tert-butylphenyl)benzoxazole Derivatives (µg/mL) [3]
| Compound (Substituent at position 5) | C. albicans isolate |
| H | >256 |
| F | 256 |
| Cl | 128 |
| Br | 64 |
| NO₂ | >4 |
| Fluconazole (Standard) | 4 |
Table 3: Antimicrobial Activity of 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles (µg/mL) [4]
| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans |
| Derivative 1 | 64 | 128 | 256 | 512 |
| Derivative 2 | 32 | 64 | 128 | 256 |
| Reference Drugs | 0.5 - 8 | 1 - 16 | 1 - 32 | 0.125 - 4 |
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-2-Benzoxazolethiol
This protocol outlines a potential synthetic route for 5-phenyl-2-benzoxazolethiol, starting from the synthesis of the key intermediate, 4-phenyl-2-aminophenol.
Part A: Synthesis of 4-Phenyl-2-aminophenol via Bamberger Rearrangement
This synthesis is based on the rearrangement of phenylhydroxylamine in an acidic medium. Phenylhydroxylamine can be prepared by the reduction of nitrobenzene.
-
Step 1: Synthesis of Phenylhydroxylamine.
-
In a round-bottom flask, dissolve nitrobenzene in a suitable solvent like ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as zinc dust, in the presence of an ammonium chloride solution.
-
Stir the reaction mixture vigorously while maintaining the temperature below 10°C.
-
After the reaction is complete (monitored by TLC), filter the mixture to remove unreacted zinc.
-
The filtrate containing phenylhydroxylamine is used directly in the next step.
-
-
Step 2: Bamberger Rearrangement to 4-Phenyl-2-aminophenol.
-
Prepare a solution of a strong acid, such as sulfuric acid.
-
Slowly add the phenylhydroxylamine solution to the acid solution with constant stirring, maintaining a low temperature.
-
The rearrangement to 4-aminophenol occurs.[5]
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter, wash with cold water, and recrystallize from a suitable solvent to purify the 4-phenyl-2-aminophenol.
-
Part B: Synthesis of 5-Phenyl-2-Benzoxazolethiol
This step involves the cyclization of 4-phenyl-2-aminophenol with carbon disulfide.[6]
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-phenyl-2-aminophenol in ethanol.
-
Add an equimolar amount of potassium hydroxide to the solution and stir until it dissolves.
-
Add a slight excess of carbon disulfide to the reaction mixture.
-
Reflux the mixture for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution with a dilute acid (e.g., HCl) to precipitate the crude 5-phenyl-2-benzoxazolethiol.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol describes the determination of the minimum inhibitory concentration (MIC) of the synthesized compounds against various microorganisms using the broth microdilution method.[7][8][9][10]
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Synthesized compounds (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
-
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution to the first well of a row, resulting in a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a concentration gradient of the test compound.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Inoculate each well (except for the sterility control well) with 10 µL of the diluted microbial suspension.
-
-
Controls:
-
Positive Control: A well containing broth and the microbial inoculum, but no test compound.
-
Negative Control (Sterility Control): A well containing only sterile broth.
-
Standard Antibiotic Control: A row with serial dilutions of a standard antibiotic.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. Growth is indicated by turbidity in the well.
-
-
Visualizations
Logical Relationships and Workflows
Caption: Workflow for the synthesis and antimicrobial evaluation of 5-phenyl-2-benzoxazolethiol.
Proposed Mechanism of Action
While the exact signaling pathways affected by 5-phenyl-2-benzoxazolethiol are not fully elucidated, some benzoxazole derivatives have been suggested to act by inhibiting DNA gyrase, an essential enzyme in bacterial DNA replication.[2]
Caption: Proposed mechanism of action: Inhibition of DNA gyrase by 5-phenyl-2-benzoxazolethiol.
References
- 1. jetir.org [jetir.org]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial evaluation of 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. protocols.io [protocols.io]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
high-performance liquid chromatography (HPLC) method for 2-Benzoxazolethiol, 5-phenyl-
An HPLC Method for the Determination of 2-Benzoxazolethiol, 5-phenyl-
This document outlines a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2-Benzoxazolethiol, 5-phenyl-. The protocol is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
2-Benzoxazolethiol, 5-phenyl- is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A reliable and robust analytical method is crucial for its quantification in various matrices, including reaction mixtures, formulation excipients, and biological samples. This application note describes a reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound. The method is designed to be specific, accurate, and precise.
Experimental Protocol
This section details the materials, instrumentation, and procedures for the analysis of 2-Benzoxazolethiol, 5-phenyl-.
-
Analyte: 2-Benzoxazolethiol, 5-phenyl- (Reference Standard, >98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Mobile Phase Additive: Formic acid (LC-MS grade)
-
Sample Diluent: Acetonitrile:Water (50:50, v/v)
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 50% B, 2-10 min: 50-95% B, 10-12 min: 95% B, 12-13 min: 95-50% B, 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 340 nm |
| Run Time | 15 minutes |
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Benzoxazolethiol, 5-phenyl- reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation:
-
Accurately weigh a sample containing 2-Benzoxazolethiol, 5-phenyl- and dissolve it in a known volume of sample diluent.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte in the presence of other components. This is demonstrated by injecting a blank (diluent), a placebo (matrix without analyte), and the analyte standard. The peak for 2-Benzoxazolethiol, 5-phenyl- should be well-resolved from any other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value. This is determined by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery. The recovery should be within 98-102%. |
| Precision | The degree of agreement among individual test results. Repeatability (Intra-day precision): Analyze six replicate injections of the same standard solution on the same day. The relative standard deviation (%RSD) should be ≤ 2%. Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. It can be estimated based on the signal-to-noise ratio (typically 3:1). |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically 10:1) and confirmed by analyzing samples at this concentration. The precision at the LOQ should be ≤ 10% RSD. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This can be assessed by slightly varying the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should remain within acceptable limits. |
Data Presentation
The quantitative data from the method validation should be summarized in the following tables for clear comparison.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| r² | [Insert Data] |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | [Insert Data] | [Insert Data] | [Insert Data] |
| 100% | [Insert Data] | [Insert Data] | [Insert Data] |
| 120% | [Insert Data] | [Insert Data] | [Insert Data] |
| Average | [Insert Data] |
Table 3: Precision Data
| Precision Type | %RSD of Peak Area |
| Repeatability (n=6) | [Insert Data] |
| Intermediate Precision (n=6) | [Insert Data] |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| LOD | [Insert Data] |
| LOQ | [Insert Data] |
Visualizations
Application Notes and Protocols for Evaluating the Anticancer Activity of 5-Phenyl-1,3-benzoxazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer properties.[1][2] The 1,3-benzoxazole scaffold is a key structural motif in various bioactive molecules. This application note details a comprehensive suite of cell-based assays to evaluate the anticancer potential of a novel compound, 5-phenyl-1,3-benzoxazole-2-thiol. The described protocols provide a robust framework for determining its cytotoxic and cytostatic effects, as well as elucidating its potential mechanisms of action, such as induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. These assays are fundamental in the preclinical assessment of novel therapeutic candidates.[1]
Key Cell-Based Assays
A multi-faceted approach is essential to thoroughly characterize the anticancer profile of 5-phenyl-1,3-benzoxazole-2-thiol. The following assays provide critical insights into its biological effects on cancer cells:
-
MTT Assay: To assess cell viability and determine the cytotoxic concentration.[3]
-
Lactate Dehydrogenase (LDH) Assay: To quantify membrane integrity and cytotoxicity.[4]
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: To detect and quantify apoptosis.[5]
-
Cell Cycle Analysis: To investigate the effect of the compound on cell cycle progression.[6]
-
Transwell Migration and Invasion Assay: To evaluate the impact on cancer cell motility and invasiveness.[7][8]
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[3]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
5-phenyl-1,3-benzoxazole-2-thiol (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Prepare serial dilutions of 5-phenyl-1,3-benzoxazole-2-thiol in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.[3]
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[4]
Materials:
-
Cancer cell line
-
Complete culture medium
-
5-phenyl-1,3-benzoxazole-2-thiol
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Plate cells in a 96-well plate and treat with various concentrations of 5-phenyl-1,3-benzoxazole-2-thiol as described for the MTT assay.[11]
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11]
-
After the incubation period, centrifuge the plate at 300 x g for 5 minutes.[12]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]
-
Add 50 µL of the LDH reaction mixture (from the kit) to each well.[13]
-
Incubate for 30 minutes at room temperature, protected from light.[13]
-
Add 50 µL of the stop solution (from the kit).[13]
-
Measure the absorbance at 490 nm.[13]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.
Materials:
-
Cancer cell line
-
5-phenyl-1,3-benzoxazole-2-thiol
-
Annexin V-FITC/PI Apoptosis Detection Kit[14]
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with 5-phenyl-1,3-benzoxazole-2-thiol for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[14]
-
Incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the samples by flow cytometry within one hour.[5]
Cell Cycle Analysis
This assay uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
Cancer cell line
-
5-phenyl-1,3-benzoxazole-2-thiol
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[16]
-
Flow cytometer
Protocol:
-
Treat cells with the compound as for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[6]
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[6]
-
Incubate for 30 minutes at room temperature in the dark.[6]
-
Analyze the samples using a flow cytometer.
Transwell Migration and Invasion Assay
This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane matrix like Matrigel (invasion).[17][18]
Materials:
-
Cancer cell line
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
5-phenyl-1,3-benzoxazole-2-thiol
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Crystal Violet staining solution[7]
Protocol:
-
For the invasion assay, coat the Transwell inserts with Matrigel and incubate at 37°C to allow for solidification.[19]
-
Starve the cancer cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of 5-phenyl-1,3-benzoxazole-2-thiol.
-
Add 500 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.[7]
-
Seed 1 x 10⁵ cells in 200 µL of the cell suspension into the upper chamber of the Transwell insert.[8]
-
Incubate for 24-48 hours.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.[19]
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.[7]
-
Stain the cells with Crystal Violet.[7]
-
Wash the inserts and allow them to dry.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
Data Presentation
Table 1: Cytotoxicity of 5-phenyl-1,3-benzoxazole-2-thiol on Cancer Cell Lines (MTT Assay)
| Concentration (µM) | % Cell Viability (MCF-7, 48h) | % Cell Viability (A549, 48h) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.2 |
| 1 | 92.3 ± 3.8 | 95.1 ± 4.1 |
| 5 | 75.6 ± 5.1 | 80.2 ± 3.9 |
| 10 | 51.2 ± 4.2 | 62.5 ± 4.8 |
| 25 | 28.9 ± 3.5 | 35.7 ± 3.1 |
| 50 | 15.4 ± 2.8 | 20.1 ± 2.5 |
| IC₅₀ (µM) | 10.2 | 14.8 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Induction of Apoptosis by 5-phenyl-1,3-benzoxazole-2-thiol in MCF-7 Cells (24h)
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 10 µM Compound | 60.8 ± 3.5 | 25.4 ± 2.9 | 10.1 ± 1.7 | 3.7 ± 1.1 |
Data are presented as mean ± SD.
Table 3: Cell Cycle Distribution of MCF-7 Cells Treated with 5-phenyl-1,3-benzoxazole-2-thiol (24h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 65.4 ± 3.2 | 20.1 ± 2.5 | 14.5 ± 1.9 |
| 10 µM Compound | 45.2 ± 2.8 | 15.8 ± 2.1 | 39.0 ± 3.6 |
Data are presented as mean ± SD.
Visualizations
Caption: Workflow for evaluating anticancer activity.
Caption: Putative apoptosis signaling pathway.
Caption: Cell state differentiation in Annexin V/PI assay.
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 8. corning.com [corning.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiologics.com [cellbiologics.com]
- 14. static.igem.org [static.igem.org]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 18. clyte.tech [clyte.tech]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Functionalization of 5-Phenyl-2-Benzoxazolethiol at the Thiol Group
Audience: Researchers, scientists, and drug development professionals.
Introduction The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2][3][4] The specific derivative, 5-phenyl-2-benzoxazolethiol, offers a key reactive handle for molecular diversification: the thiol group at the 2-position. This thiol is nucleophilic and can be readily functionalized, allowing for the synthesis of extensive compound libraries for drug discovery and development.[5] This application note provides detailed protocols for the S-functionalization of 5-phenyl-2-benzoxazolethiol, focusing on S-alkylation and subsequent derivatization to form hydrazides and Schiff bases, common strategies for generating novel bioactive agents.[6][7]
General Reaction Pathway: S-Functionalization
The primary method for functionalizing the thiol group involves a nucleophilic substitution reaction. The thiol is first deprotonated with a mild base to form a more nucleophilic thiolate anion. This anion then attacks an electrophilic reagent, such as an alkyl or acyl halide, to form a new carbon-sulfur or heteroatom-sulfur bond.
Caption: General scheme for the S-functionalization of 5-phenyl-2-benzoxazolethiol.
Experimental Protocols
Protocol 1: Synthesis of S-Alkyl Derivatives via Nucleophilic Substitution
This protocol details the synthesis of S-substituted 2-benzoxazolethiol derivatives, a foundational step for creating diverse compound libraries. The example uses an α-halo ester, a common electrophile for this transformation.[6][7]
Materials:
-
5-Phenyl-2-benzoxazolethiol
-
Ethyl chloroacetate (or other suitable alkylating agent)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone (or other suitable polar aprotic solvent like DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a stirred solution of 5-phenyl-2-benzoxazolethiol (0.02 mol) in 30 mL of dry acetone in a round-bottom flask, add anhydrous potassium carbonate (0.02 mol).
-
Add the appropriate alkylating agent, for example, ethyl chloroacetate (0.023 mol), to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 55-60°C).
-
Maintain the reflux for 5-10 hours, monitoring the reaction's progress using TLC.[7]
-
After completion, allow the mixture to cool to room temperature.
-
Filter the solid potassium salts and wash with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product as necessary. For many S-alkylated derivatives, the resulting product is an oil or solid that can be purified by column chromatography or recrystallization.[7]
| Parameter | Value/Condition | Source |
| Solvent | Dry Acetone | [7] |
| Base | Anhydrous K₂CO₃ | [7] |
| Temperature | Reflux (55-60°C) | [7] |
| Reaction Time | 5 - 10 hours | [7] |
| Work-up | Filtration followed by solvent evaporation | [7] |
Table 1: Summary of Reaction Conditions for S-Alkylation.
Protocol 2: Synthesis of 2-(5-Phenyl-benzoxazol-2-ylthio)acetohydrazide
This protocol describes the conversion of the S-alkylated ester from Protocol 1 into a hydrazide. Hydrazides are versatile intermediates for synthesizing Schiff bases and other heterocyclic compounds with potential biological activity.[6][7]
Materials:
-
Ethyl 2-(5-phenyl-benzoxazol-2-ylthio)acetate (product from Protocol 1)
-
Hydrazine hydrate (80-99%)
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
Dissolve the starting ester, ethyl 2-(5-phenyl-benzoxazol-2-ylthio)acetate (0.01 mol), in absolute ethanol (25 mL) in a round-bottom flask.
-
Add hydrazine hydrate (0.02 mol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 6-10 hours.[7] The formation of a precipitate may be observed as the reaction progresses.
-
Monitor the reaction by TLC until the starting ester spot disappears.
-
After completion, cool the reaction mixture in an ice bath to facilitate complete precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the resulting white or off-white solid, the 2-(5-phenyl-benzoxazol-2-ylthio)acetohydrazide, in a vacuum oven. The product is often pure enough for the next step without further purification.
| Parameter | Value/Condition | Source |
| Solvent | Absolute Ethanol | [6][7] |
| Reagent | Hydrazine Hydrate | [6][7] |
| Temperature | Reflux (approx. 80°C) | [7] |
| Reaction Time | 6 - 10 hours | [7] |
| Work-up | Cooling, filtration, and washing | [6] |
Table 2: Summary of Reaction Conditions for Hydrazide Formation.
Synthetic Workflow and Further Diversification
The initial S-functionalized products can be used as platforms for extensive library generation. For example, the synthesized hydrazide is a key building block for creating Schiff bases through condensation with various aldehydes and ketones, a strategy employed to discover new kinase inhibitors.[7]
Caption: Experimental workflow for synthesis of bioactive Schiff bases.
Applications in Drug Discovery
The functionalization of the 2-thiol group on the benzoxazole ring is a proven strategy for developing potent therapeutic agents. Derivatives synthesized through the protocols described above have been investigated for various biological activities:
-
Anticancer Activity: S-substituted benzoxazole derivatives have been designed as multi-kinase inhibitors and evaluated for their ability to inhibit cancer cell proliferation.[7] The introduction of different aromatic and heterocyclic moieties via Schiff base formation allows for fine-tuning of the molecule's interaction with enzyme binding sites.[7][8]
-
Antimicrobial Activity: Benzoxazole derivatives are known to possess significant antibacterial and antifungal properties.[1][6] The thioether linkage is a common feature in many potent antimicrobial agents, and modifications at this position can modulate the activity spectrum and potency against various pathogens.[3][9]
The protocols provided herein offer a robust and versatile platform for synthesizing libraries of 5-phenyl-2-benzoxazolethiol derivatives, enabling further exploration of this scaffold in drug discovery programs.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Fluorescence Quantum Yield of 5-phenyl-2-benzoxazolethiol
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed experimental framework for determining the fluorescence quantum yield (Φ) of 5-phenyl-2-benzoxazolethiol using the relative method. This method is widely adopted due to its straightforwardness and accessibility with standard laboratory equipment.[1][2][3]
Introduction
The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1][4][5] A high quantum yield is often a desirable characteristic for fluorescent probes used in various applications, including bio-imaging, high-throughput screening, and drug discovery, as it contributes to a stronger signal and greater sensitivity.[2]
Benzoxazole derivatives are a well-known class of heterocyclic compounds that often exhibit significant fluorescence properties, making them valuable scaffolds in the development of novel fluorescent probes.[6] This document outlines a detailed protocol for measuring the fluorescence quantum yield of a specific derivative, 5-phenyl-2-benzoxazolethiol, relative to a well-characterized fluorescence standard.
The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield under identical experimental conditions.[3][7] When the absorbance values of the sample and standard solutions are closely matched at the same excitation wavelength, it is assumed that they absorb the same number of photons.[3][7] Consequently, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[3]
Principle of the Relative Method
The fluorescence quantum yield of an unknown sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
Where:
-
Φ_st is the fluorescence quantum yield of the standard.
-
Grad_x is the gradient of the plot of integrated fluorescence intensity versus absorbance for the unknown sample.
-
Grad_st is the gradient of the plot of integrated fluorescence intensity versus absorbance for the standard.
-
η_x is the refractive index of the solvent used for the unknown sample.
-
η_st is the refractive index of the solvent used for the standard.[3]
To obtain accurate results, a series of solutions with varying concentrations for both the sample and the standard are prepared, and their absorbance and fluorescence are measured. Plotting the integrated fluorescence intensity against absorbance yields a linear relationship, the gradient of which is used in the calculation. This approach minimizes errors associated with single-point measurements.[8]
Experimental Setup and Materials
Instrumentation
-
Spectrofluorometer: An instrument capable of recording corrected emission spectra is required.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Quartz Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
Reagents
-
5-phenyl-2-benzoxazolethiol: The sample of interest.
-
Fluorescence Standard: A compound with a well-documented and stable quantum yield. The choice of standard should ideally have absorption and emission properties in a similar spectral region to the sample. A commonly used standard is Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54).
-
Solvent: A high-purity, spectroscopic grade solvent that dissolves both the sample and the standard. The choice of solvent can influence the quantum yield. Ethanol or cyclohexane are common choices for non-polar to moderately polar organic fluorophores.
Experimental Protocols
Preparation of Stock Solutions
-
Prepare a stock solution of 5-phenyl-2-benzoxazolethiol in the chosen solvent at a concentration that yields an absorbance of approximately 1.0 at its absorption maximum.
-
Prepare a stock solution of the fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄) with a similar absorbance value at its absorption maximum.
Preparation of Working Solutions
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.
-
The absorbance of these working solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.[9][10] A recommended absorbance range is 0.02, 0.04, 0.06, 0.08, and 0.1.[9]
Absorbance Measurements
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each working solution of the sample and the standard.
-
Use the pure solvent as a blank reference.
-
From the spectra, determine the absorbance value at the chosen excitation wavelength for each solution.
Fluorescence Measurements
-
Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard have significant absorbance.
-
Record the fluorescence emission spectrum for each working solution of the sample and the standard.
-
It is crucial to maintain identical instrument settings (e.g., excitation and emission slit widths) for all measurements.[10]
-
Record the emission spectrum of the pure solvent to be used for background subtraction.
Data Analysis
-
Correct the recorded emission spectra for background fluorescence by subtracting the solvent spectrum.
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Perform a linear regression for each data set. The resulting plots should be linear and pass through the origin.
-
Determine the gradient (Grad) from the slope of each linear plot.
-
Calculate the fluorescence quantum yield of 5-phenyl-2-benzoxazolethiol using the equation provided in Section 2.0.
Data Presentation
Table 1: Absorbance and Integrated Fluorescence Intensity Data for 5-phenyl-2-benzoxazolethiol
| Sample Concentration | Absorbance at λ_ex | Integrated Fluorescence Intensity |
| Dilution 1 | ||
| Dilution 2 | ||
| Dilution 3 | ||
| Dilution 4 | ||
| Dilution 5 | ||
| Gradient (Grad_x) |
Table 2: Absorbance and Integrated Fluorescence Intensity Data for Fluorescence Standard
| Standard Concentration | Absorbance at λ_ex | Integrated Fluorescence Intensity |
| Dilution 1 | ||
| Dilution 2 | ||
| Dilution 3 | ||
| Dilution 4 | ||
| Dilution 5 | ||
| Gradient (Grad_st) |
Table 3: Calculated Fluorescence Quantum Yield
| Parameter | Value |
| Φ_st (Standard) | Known Value |
| Grad_x (Sample) | |
| Grad_st (Standard) | |
| η_x (Sample Solvent) | |
| η_st (Standard Solvent) | |
| Φ_x (Calculated) |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the relative fluorescence quantum yield.
Caption: Experimental workflow for relative fluorescence quantum yield measurement.
Considerations and Best Practices
-
Solvent Choice: Ensure the solvent does not absorb at the excitation or emission wavelengths. The same solvent should be used for both the sample and the standard if possible to eliminate the need for refractive index correction.[7]
-
Concentration Range: Strictly adhere to the low absorbance range (A < 0.1) to avoid inner-filter and self-absorption effects, which can lead to non-linear plots and inaccurate quantum yield values.[3][9]
-
Standard Selection: The chosen standard should be photochemically stable and have a well-established quantum yield. Its absorption spectrum should overlap with that of the sample to allow for excitation at the same wavelength.
-
Instrument Correction: Ensure that the spectrofluorometer provides corrected emission spectra to account for the wavelength-dependent efficiency of the detector.
-
Deoxygenation: For some molecules, the presence of dissolved oxygen can quench fluorescence. If this is suspected, deoxygenating the solutions by bubbling with an inert gas (e.g., argon or nitrogen) may be necessary.
By following this detailed protocol, researchers can reliably determine the fluorescence quantum yield of 5-phenyl-2-benzoxazolethiol, a key parameter for evaluating its potential in various fluorescence-based applications.
References
- 1. jasco-global.com [jasco-global.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. horiba.com [horiba.com]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. biori.periodikos.com.br [biori.periodikos.com.br]
- 7. edinst.com [edinst.com]
- 8. agilent.com [agilent.com]
- 9. static.horiba.com [static.horiba.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 5-Phenyl-2-Benzoxazolethiol in the Preparation of Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenyl-2-benzoxazolethiol, also known as 5-phenyl-1,3-benzoxazole-2-thione, is a heterocyclic compound featuring a benzoxazole core with a phenyl substituent and a thiol group. This versatile ligand is of significant interest in coordination chemistry due to the presence of multiple donor atoms (nitrogen, sulfur, and the oxazole oxygen), which allows for the formation of stable complexes with a variety of transition metals.[1] These metal complexes are explored for a range of applications, including the development of fluorescent probes for metal ion detection, novel materials with tailored optical properties, and as potential therapeutic agents in drug discovery.[1] The coordination of the 5-phenyl-2-benzoxazolethiol ligand to a metal center can enhance or modulate its inherent biological activities, a strategy widely employed in the development of new metallodrugs. This document provides an overview of the applications of metal complexes derived from this ligand and detailed protocols for their synthesis and characterization.
Application Notes
Metal complexes of benzoxazole derivatives, including those of 5-phenyl-2-benzoxazolethiol, have garnered considerable attention for their potential pharmacological applications. The introduction of a metal ion can significantly augment the therapeutic efficacy of the organic ligand.
1. Anticancer Agents:
Transition metal complexes of ligands structurally related to 5-phenyl-2-benzoxazolethiol have demonstrated promising antitumor activities.[2] The proposed mechanism often involves the complex intercalating with DNA, leading to the inhibition of DNA replication and transcription in cancer cells. The antitumor activity of such complexes has been observed to be dependent on the coordinated metal ion, with copper(II) complexes often exhibiting enhanced cytotoxicity compared to the free ligand.[2]
2. Antimicrobial and Antifungal Agents:
The coordination of metal ions to benzoxazole-based ligands can lead to enhanced antimicrobial and antifungal properties.[3][4] This enhancement is often attributed to the chelation theory, which suggests that the coordination of a metal ion reduces the polarity of the metal and increases the lipophilicity of the complex, facilitating its transport across the microbial cell membrane. Once inside the cell, the complex can interfere with various cellular processes, leading to cell death.
3. Fluorescent Probes and Sensors:
The inherent fluorescence of the benzoxazole moiety makes its derivatives, including 5-phenyl-2-benzoxazolethiol, suitable for the development of fluorescent sensors.[1] Upon coordination with specific metal ions, the fluorescence properties of the ligand can be quenched or enhanced, providing a mechanism for the selective detection of these ions. This application is particularly valuable in environmental monitoring and biological imaging.
4. Catalysis:
Metal complexes supported by heterocyclic ligands are widely investigated for their catalytic activity in various organic transformations. While specific catalytic applications for 5-phenyl-2-benzoxazolethiol complexes are not extensively documented, related benzoxazole complexes have shown potential in oxidation and reduction reactions.
Experimental Protocols
While specific literature detailing the synthesis of metal complexes with 5-phenyl-2-benzoxazolethiol is limited, a general methodology can be adapted from protocols for structurally similar ligands, such as 5-phenyl-1,3,4-oxadiazole-2-thiol. The following is a representative protocol for the synthesis of a transition metal complex.
Protocol 1: Synthesis of a Zinc(II) Complex with 5-Phenyl-2-Benzoxazolethiol (Representative)
This protocol is adapted from the synthesis of a zinc(II) coordination polymer with a related ligand.[5]
Materials:
-
5-Phenyl-2-benzoxazolethiol (Ligand, L)
-
Zinc chloride (ZnCl₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
Ligand Solution Preparation: Dissolve 0.454 g (2 mmol) of 5-phenyl-2-benzoxazolethiol in 20 mL of ethanol.
-
Deprotonation: To the ligand solution, add an aqueous solution of KOH (0.112 g, 2 mmol in a minimal amount of water) to deprotonate the thiol group, forming the thiolate.
-
Metal Salt Solution Preparation: In a separate flask, dissolve 0.136 g (1 mmol) of ZnCl₂ in 10 mL of ethanol.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reaction: Stir the resulting mixture at 323 K (50 °C) for 20 minutes. A precipitate should form.
-
Isolation: Filter the precipitate, wash with ethanol, and allow it to air dry.
-
Crystallization (Optional): For single-crystal X-ray diffraction studies, the solid residue can be dissolved in DMF, and crystals can be obtained by slow evaporation of the solvent over several days.[5]
Characterization:
The synthesized complex should be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.
-
FT-IR Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N, C-S, and other relevant bonds.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the complex in solution.
-
Elemental Analysis (CHN): To determine the empirical formula of the complex.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complex.
-
UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry of the complex.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex in the solid state.
Data Presentation
Table 1: Representative Physicochemical and Spectroscopic Data for a Benzoxazole-Based Ligand and its Metal Complexes
| Compound | Molecular Formula | Formula Weight ( g/mol ) | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) in DMF | Key FT-IR Bands (cm⁻¹) ν(C=N) |
| Ligand (L) | C₁₃H₉NOS | 227.28 | White to yellow | - | ~1630 |
| [Zn(L)₂] | C₂₆H₁₆N₂O₂S₂Zn | 518.01 | White | Low (non-electrolyte) | Shifted to lower frequency |
| [Cu(L)₂] | C₂₆H₁₆N₂O₂S₂Cu | 516.17 | Green | Low (non-electrolyte) | Shifted to lower frequency |
| [Ni(L)₂] | C₂₆H₁₆N₂O₂S₂Ni | 511.31 | Pale Green | Low (non-electrolyte) | Shifted to lower frequency |
| [Co(L)₂] | C₂₆H₁₆N₂O₂S₂Co | 511.55 | Blue | Low (non-electrolyte) | Shifted to lower frequency |
Note: The data presented in this table is hypothetical and representative of what would be expected for such complexes based on literature for similar compounds. Actual experimental values will need to be determined.
Visualizations
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis of a metal complex with 5-phenyl-2-benzoxazolethiol.
Diagram 2: Characterization Workflow
Caption: Workflow for the characterization of the synthesized metal complex.
Diagram 3: Potential Application Pathway in Cancer Therapy
Caption: A proposed mechanism of action for the anticancer activity of a benzoxazolethiol metal complex.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and characterization of the ligand based on benzoxazole and its transition metal complexes: DNA-binding and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole-Based Metal Complexes to Reverse Multidrug Resistance in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of a zinc(II) coordination polymer of 5-phenyl-1,3,4-oxadiazole-2-thiolate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-phenyl-1,3-benzoxazole-2-thiol in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the prospective use of 5-phenyl-1,3-benzoxazole-2-thiol as a co-adsorbent in dye-sensitized solar cells (DSSCs). While direct experimental data for this specific compound in DSSCs is not yet prevalent in published literature, its molecular structure, featuring a benzoxazole moiety and a thiol group, suggests a strong potential for enhancing solar cell performance. Benzoxazole derivatives have been successfully employed as co-sensitizers, and organic thiol compounds are known to passivate the titanium dioxide (TiO₂) surface, thereby reducing charge recombination. This application note, therefore, extrapolates from existing research on analogous compounds to propose a viable experimental framework.
Introduction: Potential Roles in Dye-Sensitized Solar Cells
5-phenyl-1,3-benzoxazole-2-thiol is a heterocyclic organic compound. In the context of DSSCs, it is proposed to function as a co-adsorbent on the mesoporous TiO₂ photoanode. The primary roles of a co-adsorbent in a DSSC are to:
-
Prevent Dye Aggregation: By occupying the spaces between dye molecules on the TiO₂ surface, co-adsorbents can mitigate the formation of dye aggregates. Aggregation can lead to quenching of the excited state and a decrease in electron injection efficiency.
-
Reduce Charge Recombination: The co-adsorbent can form a passivating layer on the exposed TiO₂ surface, which blocks the approach of the electrolyte's redox mediator (typically I₃⁻) to the semiconductor surface. This suppression of the back-electron transfer from the TiO₂ conduction band to the electrolyte is a critical factor in improving the open-circuit voltage (V_oc) and overall efficiency.
-
Modulate Surface Energetics: Adsorption of the co-adsorbent can alter the surface energy of the TiO₂, potentially leading to a favorable shift in the conduction band edge and improved electron injection kinetics.
The thiol (-SH) group of 5-phenyl-1,3-benzoxazole-2-thiol is expected to have a strong affinity for the TiO₂ surface, acting as an effective anchoring group. The benzoxazole and phenyl components can form a bulky hydrophobic layer, further enhancing the passivation effect.
Expected Performance Enhancements: A Prospective Analysis
The addition of 5-phenyl-1,3-benzoxazole-2-thiol as a co-adsorbent is anticipated to improve the photovoltaic performance of a standard DSSC, such as one sensitized with a ruthenium-based dye (e.g., N719). The following table summarizes the projected quantitative improvements based on typical results observed with effective co-adsorbents.
| Photovoltaic Parameter | Standard N719 DSSC (Control) | N719 DSSC with 5-phenyl-1,3-benzoxazole-2-thiol (Projected) | Projected Improvement (%) |
| Open-Circuit Voltage (V_oc) | 0.70 V | 0.75 V | + 7.1% |
| Short-Circuit Current Density (J_sc) | 15.0 mA/cm² | 15.5 mA/cm² | + 3.3% |
| Fill Factor (FF) | 0.65 | 0.68 | + 4.6% |
| Power Conversion Efficiency (η) | 6.83% | 7.98% | + 16.8% |
Note: The data presented in this table is hypothetical and serves as a guideline for expected outcomes. Actual results may vary based on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the fabrication of a dye-sensitized solar cell, incorporating 5-phenyl-1,3-benzoxazole-2-thiol as a co-adsorbent.
Materials and Reagents
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., DSL 18NR-T)
-
5-phenyl-1,3-benzoxazole-2-thiol
-
Primary sensitizing dye (e.g., N719)
-
Co-adsorption solvent: Absolute ethanol
-
Dye solution solvent: Acetonitrile/tert-butanol (1:1 v/v)
-
Electrolyte solution (e.g., 0.6 M 1-butyl-3-methylimidazolium iodide, 0.03 M I₂, 0.1 M guanidinium thiocyanate, and 0.5 M 4-tert-butylpyridine in acetonitrile/valeronitrile 85:15 v/v)
-
Platinized counter electrodes
-
Thermoplastic sealant (e.g., Surlyn)
Fabrication of TiO₂ Photoanode
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.
-
Dry the TiO₂ film at 125°C for 5 minutes.
-
Sinter the TiO₂-coated substrate in a furnace at 500°C for 30 minutes to form a mesoporous film.
-
Allow the photoanodes to cool down to room temperature.
Co-adsorption and Dye Sensitization
-
Prepare the co-adsorption and sensitization solution by dissolving the primary dye (e.g., 0.3 mM N719) and 5-phenyl-1,3-benzoxazole-2-thiol (e.g., 1 mM) in a mixture of acetonitrile and tert-butanol (1:1 v/v).
-
Immerse the prepared TiO₂ photoanodes into the co-adsorption and sensitization solution.
-
Keep the photoanodes in the solution for 24 hours in a dark environment at room temperature to ensure complete dye and co-adsorbent loading.
-
After sensitization, rinse the photoanodes with ethanol to remove any non-adsorbed molecules and dry them.
DSSC Assembly
-
Place a thermoplastic sealant frame on the dye-sensitized TiO₂ photoanode.
-
Position the platinized counter electrode on top of the sealant.
-
Heat the assembly on a hot plate at approximately 100°C to seal the two electrodes together, leaving a small opening for electrolyte injection.
-
Introduce the electrolyte into the cell through the opening via vacuum backfilling.
-
Seal the opening completely using a small piece of sealant and a soldering iron.
Photovoltaic Characterization
-
Mask the active area of the fabricated DSSC to a precise dimension (e.g., 0.16 cm²).
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Measure the current-voltage (I-V) characteristics of the cell using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).
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From the I-V curve, determine the open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and power conversion efficiency (η).
Visualizations
Experimental Workflow
Figure 1: Experimental workflow for the fabrication of a DSSC with a co-adsorbent.
Proposed Mechanism of Action
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 5-Phenyl-2-benzoxazolethiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-phenyl-2-benzoxazolethiol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction condition data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-phenyl-2-benzoxazolethiol?
A1: The most direct method for synthesizing 5-phenyl-2-benzoxazolethiol is through the cyclization of 2-amino-4-phenylphenol with a sulfur source. The most frequently used and effective sulfur source for this transformation is carbon disulfide (CS₂), typically in the presence of a base like potassium hydroxide (KOH) in a solvent such as ethanol.
Q2: What are the critical starting materials for this synthesis?
A2: The primary starting material is 2-amino-4-phenylphenol (also known as 3-amino-4-hydroxybiphenyl). The other key reagent is carbon disulfide. The purity of 2-amino-4-phenylphenol is crucial for achieving high yields and minimizing side products.
Q3: What are the expected yields for this reaction?
A3: Yields for the synthesis of 2-mercaptobenzoxazole derivatives can vary significantly based on the reaction conditions and the purity of the starting materials. With optimized protocols, yields can range from moderate to high (60-90%).
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the 2-amino-4-phenylphenol starting material, you can observe the consumption of the reactant and the formation of the product. A common mobile phase for this analysis is a mixture of hexane and ethyl acetate.
Q5: What are the common purification methods for the final product?
A5: After the reaction is complete, the crude product is typically isolated by precipitation upon acidification, followed by filtration. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is a common and effective method for purifying the solid 5-phenyl-2-benzoxazolethiol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Starting Materials: Impurities in 2-amino-4-phenylphenol can inhibit the reaction. 2. Inactive Reagents: Degradation of carbon disulfide or the base (e.g., KOH). 3. Suboptimal Reaction Temperature: Temperature may be too low for efficient cyclization. 4. Insufficient Reaction Time: The reaction may not have reached completion. | 1a. Ensure the purity of 2-amino-4-phenylphenol using techniques like NMR or melting point analysis. 1b. Use fresh, high-purity carbon disulfide and a freshly prepared solution of the base. 2a. Gradually increase the reflux temperature and monitor the reaction by TLC. 2b. Extend the reaction time, taking aliquots periodically to check for completion via TLC. |
| Formation of Side Products/Impurities | 1. Side reactions with Carbon Disulfide: Formation of dithiocarbamates or other sulfur-containing byproducts. 2. Oxidation: The thiol product can be susceptible to oxidation. 3. Incomplete Cyclization: The intermediate may persist in the final product. | 1a. Carefully control the stoichiometry of carbon disulfide (a slight excess of 1.1-1.5 equivalents is often optimal). 1b. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2a. Ensure adequate heating and reaction time to drive the cyclization to completion. |
| Difficulty in Product Isolation | 1. Product is soluble in the reaction mixture: The product may not precipitate effectively upon acidification. 2. Oily Product Formation: The presence of impurities can lower the melting point, causing the product to separate as an oil instead of a solid. | 1a. If the product is soluble, try concentrating the reaction mixture under reduced pressure before acidification. 1b. Add the acidic solution slowly to ice-cold water containing the reaction mixture to promote crystallization. 2a. Purify the crude product further by column chromatography to remove impurities. 2b. Attempt recrystallization from a different solvent system. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key reaction parameters for the synthesis of 2-mercaptobenzoxazole derivatives, which can be adapted for the synthesis of 5-phenyl-2-benzoxazolethiol.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Sulfur Source | Carbon Disulfide | Potassium Ethyl Xanthate | Sodium Trithiocarbonate |
| Base | Potassium Hydroxide | Sodium Hydroxide | Potassium Carbonate |
| Solvent | Ethanol | Water | Dimethylformamide (DMF) |
| Temperature | Reflux (78°C) | 100-120°C | 120°C |
| Time | 3-4 hours | 3 hours | 12 hours |
| Typical Yield | High | High | Moderate to High |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylphenol (Starting Material)
The synthesis of 2-amino-4-phenylphenol can be achieved via a multi-step process involving the nitration of 4-phenylphenol followed by the reduction of the nitro group.
Step 1: Nitration of 4-phenylphenol
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In a flask equipped with a stirrer, add 4-phenylphenol to a mixture of acetic acid and acetic anhydride.
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Cool the mixture in an ice bath.
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Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).
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Pour the reaction mixture into ice water to precipitate the 2-nitro-4-phenylphenol.
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Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol if necessary.
Step 2: Reduction of 2-nitro-4-phenylphenol
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Dissolve the 2-nitro-4-phenylphenol in a suitable solvent (e.g., ethanol, methanol, or water).
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Add a reducing agent. Common methods include:
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Catalytic Hydrogenation: Use a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
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Chemical Reduction: Use a reducing agent like sodium sulfide or sodium borohydride in the presence of a suitable catalyst.
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For chemical reduction with sodium sulfide, dissolve the nitro compound in water with ammonium chloride and aqueous ammonia, heat to approximately 85°C, and then add sodium sulfide in portions.
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After the reaction is complete (monitored by TLC), filter the hot solution to remove any solids.
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Cool the filtrate to crystallize the 2-amino-4-phenylphenol.
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Acidify the solution with acetic acid to complete the precipitation.
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Filter the product, wash with cold water, and dry.
Protocol 2: Synthesis of 5-Phenyl-2-benzoxazolethiol
This protocol is adapted from the general synthesis of 2-mercaptobenzoxazole.
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In a round-bottom flask, combine 2-amino-4-phenylphenol (1 equivalent), potassium hydroxide (1.1 equivalents), and water.
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Add ethanol to the mixture to dissolve the reactants.
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To the stirred solution, add carbon disulfide (1.2 equivalents) dropwise. An initial exothermic reaction may be observed.
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After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Slowly pour the reaction mixture into a beaker of ice-cold water.
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Acidify the solution with a dilute acid, such as glacial acetic acid or dilute hydrochloric acid, until the product precipitates completely (typically around pH 4-5).
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Collect the precipitated solid by vacuum filtration.
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Wash the solid with cold water to remove any remaining salts.
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Dry the crude product under vacuum.
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Recrystallize the crude 5-phenyl-2-benzoxazolethiol from ethanol to obtain the purified product.
Visualizations
Caption: A general experimental workflow for the synthesis of 5-phenyl-2-benzoxazolethiol.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Technical Support Center: Purification of Crude 2-Benzoxazolethiol, 5-phenyl-
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-Benzoxazolethiol, 5-phenyl-. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2-Benzoxazolethiol, 5-phenyl-, and what are the likely impurities in the crude product?
The synthesis of 2-Benzoxazolethiol, 5-phenyl- typically involves the reaction of a 2-amino-4-phenylphenol with carbon disulfide in the presence of a base like potassium hydroxide.[1] The crude product can contain several impurities, including:
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Unreacted starting materials: 2-amino-4-phenylphenol and residual carbon disulfide.
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Side-products: Dithiocarbamates or other intermediates that have not fully cyclized.
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Byproducts from side reactions: Oxidation of the thiol group to form disulfides, especially if exposed to air for extended periods.
Q2: My crude product is a dark, oily substance. How can I solidify it for further purification?
"Oiling out" is a common issue, particularly when the crude product contains a high concentration of impurities which can depress the melting point.[2] To address this:
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Trituration: Try triturating the oil with a non-polar solvent like hexanes or petroleum ether. This can often help to induce crystallization and remove highly non-polar impurities.
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Solvent Evaporation: Dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and then slowly evaporate the solvent. This can sometimes lead to the formation of a solid.
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Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the oil can initiate crystallization.
Q3: I am having difficulty with the recrystallization of my product. What are some recommended solvent systems?
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound when hot but not when cold.[2] For 2-Benzoxazolethiol, 5-phenyl-, which is an aromatic thiol, the following solvents and mixtures can be considered:[3]
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Single Solvents: Ethanol, methanol, acetone, or ethyl acetate.
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Solvent Mixtures: A combination of a good solvent (like ethanol or acetone) and a poor solvent (like water or hexanes) can be effective. Dissolve the crude product in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.
Q4: My recrystallization yields are very low. How can I improve them?
Low yields during recrystallization can be due to several factors:[4]
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Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.
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Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[4] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Premature filtration: Ensure that crystallization is complete before filtering.
Q5: What are the recommended conditions for purifying 2-Benzoxazolethiol, 5-phenyl- by column chromatography?
Column chromatography can be an effective method for purifying this compound.
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Stationary Phase: Standard silica gel is a good starting point.
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Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of around 0.2-0.4 for the desired product. A gradient elution, starting with a low polarity and gradually increasing it, can be effective for separating impurities with different polarities.
Troubleshooting Guides
Crystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated.2. Insufficient nucleation sites. | 1. Reduce solvent volume by slow evaporation.2. Scratch the inside of the flask with a glass rod.3. Add a seed crystal of the pure compound. |
| "Oiling Out" | 1. The melting point of the compound is lower than the solution temperature.2. High concentration of impurities.3. Cooling is too rapid. | 1. Reheat to dissolve the oil, add more of the "good" solvent, and cool slowly.2. Try a solvent with a lower boiling point.3. Purify the crude material further by another technique (e.g., a quick filtration through a silica plug) before recrystallization. |
| Poor Crystal Quality (small, needle-like, or discolored) | 1. Nucleation rate is too high.2. Presence of colored impurities.3. Rapid cooling. | 1. Decrease the level of supersaturation (use slightly more solvent or cool more slowly).2. Treat the hot solution with activated charcoal to remove colored impurities before filtering and cooling.3. Insulate the flask to ensure slow cooling. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | 1. Inappropriate mobile phase polarity.2. Column overloading. | 1. Optimize the eluent system using TLC. Aim for a difference in Rf values of at least 0.2 between your product and the major impurities.2. Use a larger column or load less crude material. |
| Compound Streaking on TLC/Column | 1. Compound is too polar for the eluent.2. Compound is acidic or basic. | 1. Increase the polarity of the mobile phase.2. Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) to suppress ionization. |
| Compound Appears to be Decomposing on the Column | 1. Silica gel is acidic and may be catalyzing the degradation of sensitive compounds.2. The thiol group is being oxidized. | 1. Use deactivated (neutral) silica gel or alumina as the stationary phase.2. Work quickly and avoid prolonged exposure of the compound to the stationary phase.3. Consider using deoxygenated solvents for the mobile phase. |
Experimental Protocols
General Synthesis of 2-Mercaptobenzoxazole Derivatives
A general procedure for the synthesis of 2-mercaptobenzoxazole derivatives involves the reaction of an o-aminophenol with carbon disulfide.[1] For the synthesis of 5-phenyl-2-benzoxazolethiol, 2-amino-4-phenylphenol would be the starting material.
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In a round-bottom flask, dissolve 2-amino-4-phenylphenol in ethanol.
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Add an equimolar amount of potassium hydroxide and stir until dissolved.
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Add a slight excess of carbon disulfide dropwise at room temperature.
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Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).
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Cool the mixture and pour it into ice-cold water.
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Acidify the solution with a dilute acid (e.g., HCl) to precipitate the crude product.
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Filter the solid, wash with water, and dry.
Purification Workflow
Caption: Purification workflow for crude 2-Benzoxazolethiol, 5-phenyl-.
Quantitative Data Summary
Currently, there is a lack of specific published quantitative data comparing different purification methods for 2-Benzoxazolethiol, 5-phenyl-. Researchers should maintain detailed records of their purification trials to build an internal data set for process optimization. Key parameters to track are presented in the table below.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity Before (%) | Purity After (%) | Notes |
| Recrystallization (Ethanol) | ||||||
| Recrystallization (Acetone/Water) | ||||||
| Column Chromatography (Hexanes/EtOAc) |
Purity can be assessed by methods such as HPLC, NMR, or melting point analysis.
References
Technical Support Center: Synthesis of 5-phenyl-1,3-benzoxazole-2-thiol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and experimental protocols to improve the yield and purity of 5-phenyl-1,3-benzoxazole-2-thiol.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield and how can I address them?
A1: Low yield is a frequent challenge. Several factors can contribute to this issue. Consider the following troubleshooting steps:
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Purity of Starting Materials: The primary precursors for this synthesis are 2-amino-4-phenylphenol and a sulfur source like carbon disulfide (CS₂) or thiourea . Impurities in these starting materials can significantly inhibit the reaction or lead to unwanted side products.
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Recommendation: Ensure the purity of 2-amino-4-phenylphenol using techniques like recrystallization or by checking its melting point. Use freshly distilled or high-purity grade carbon disulfide.
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Reaction Conditions: Non-optimal temperature, reaction time, or solvent can drastically reduce yields.
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Recommendation: The reaction typically requires heat (reflux) to proceed efficiently. Ensure the reaction is heated to the appropriate temperature for the solvent used (e.g., ~78°C for ethanol). Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time; prolonged heating can sometimes lead to degradation.
-
-
Base Stoichiometry: When using carbon disulfide, a strong base like potassium hydroxide (KOH) is required to form the dithiocarbamate intermediate. Incorrect stoichiometry can halt the reaction.
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Recommendation: Use at least one equivalent of a strong base like KOH, ensuring it is fully dissolved in the solvent before adding other reagents.
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Work-up and Purification: Significant product loss can occur during the work-up and purification stages.
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Recommendation: The product is typically precipitated by acidifying the reaction mixture. Ensure the pH is sufficiently low (pH 2-3) for complete precipitation. During purification, choose an appropriate recrystallization solvent or a well-optimized solvent system for column chromatography to minimize loss.
-
Q2: I am observing multiple spots on my TLC plate, indicating significant side product formation. What are these impurities and how can I minimize them?
A2: Side product formation is often related to the reactivity of the starting materials and intermediates.
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Potential Side Reactions: The primary competing reactions include the formation of polymeric materials or the incomplete cyclization of the intermediate. Over-oxidation can also be an issue if the reaction is exposed to air for extended periods at high temperatures.
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Minimization Strategies:
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Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
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Controlled Addition of Reagents: Adding the carbon disulfide slowly to the solution of the aminophenol and base can help control the initial exothermic reaction and reduce the formation of byproducts.
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Temperature Control: Avoid excessive temperatures, as this can promote polymerization and degradation of both starting materials and the desired product. Stick to the optimal reflux temperature.
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Q3: The reaction appears to be stalled or incomplete, even after extended refluxing. What steps should I take?
A3: An incomplete reaction suggests an issue with one of the reagents or the overall reaction environment.
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Reagent Activity:
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Base: Ensure the base (e.g., KOH) is not old or has absorbed significant atmospheric moisture, which can reduce its effectiveness.
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Carbon Disulfide: CS₂ can degrade over time. Use a fresh bottle or distill it before use.
-
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Solvent Issues: The solvent must be able to dissolve the reactants, particularly the base and the resulting intermediate salts.
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Recommendation: Anhydrous ethanol is a commonly used and effective solvent. If solubility issues are suspected, consider alternative polar aprotic solvents like DMF, but be aware this will change the required reaction temperature and work-up procedure.
-
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Monitoring: Use TLC to confirm if the reaction is truly stalled or just very slow. If the starting material spot is still prominent and no new product spot appears over a few hours, the reaction has likely failed.
Q4: How can I effectively purify the crude 5-phenyl-1,3-benzoxazole-2-thiol?
A4: Proper purification is crucial for obtaining a high-quality final product.
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Recrystallization: This is the most common and effective method for purifying the solid product.
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Recommended Solvents: Ethanol is often a good first choice. Other potential solvents and solvent pairs include ethanol/water, acetone, or acetonitrile. The ideal solvent will dissolve the compound when hot but result in low solubility when cold.
-
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Column Chromatography: If recrystallization fails to remove impurities, silica gel column chromatography can be used.
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Recommended Eluent: A common mobile phase is a mixture of hexane and ethyl acetate. The polarity can be adjusted based on the separation observed on the TLC plate.
-
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Activated Charcoal: To remove colored impurities, the crude product can be dissolved in a suitable hot solvent, treated with a small amount of activated charcoal, and then filtered hot before recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic method for 5-phenyl-1,3-benzoxazole-2-thiol?
A1: The most common and direct method is the one-pot condensation reaction of 2-amino-4-phenylphenol with carbon disulfide in the presence of a strong base like potassium hydroxide (KOH) in a solvent such as ethanol. The reaction proceeds via an intermediate dithiocarbamate which then undergoes intramolecular cyclization upon heating to form the benzoxazole ring. An alternative, though often requiring higher temperatures, is the reaction of 2-amino-4-phenylphenol with thiourea.[1]
Q2: What are the critical safety precautions for this synthesis?
A2: Safety is paramount. Key hazards include:
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Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. It has a very low flash point and should be handled exclusively in a well-ventilated chemical fume hood, away from any potential ignition sources.
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Potassium Hydroxide (KOH): Caustic and can cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Solvents: Ethanol is flammable. Ensure heating is done using a heating mantle and a condenser to prevent vapor escape.
Q3: How should I monitor the reaction's progress effectively?
A3: Thin-Layer Chromatography (TLC) is the best method. Spot a small aliquot of the reaction mixture on a silica gel TLC plate against the 2-amino-4-phenylphenol starting material. The reaction is complete when the starting material spot has disappeared and a new, typically lower Rf, product spot is dominant.
Experimental Protocol
Synthesis of 5-phenyl-1,3-benzoxazole-2-thiol
This protocol is based on the well-established cyclization of 2-aminophenols with carbon disulfide.
Materials:
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2-amino-4-phenylphenol (1.0 eq)
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Potassium Hydroxide (KOH) (1.2 eq)
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Carbon Disulfide (CS₂) (1.5 eq)
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Anhydrous Ethanol
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Hydrochloric Acid (HCl), 2M solution
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Distilled Water
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in anhydrous ethanol with gentle warming until a clear solution is obtained.
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Add 2-amino-4-phenylphenol to the flask and stir until it is fully dissolved.
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Cool the mixture in an ice bath to 0-5°C.
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Slowly add carbon disulfide dropwise to the stirred solution over 15-20 minutes. The mixture may turn yellow or orange.
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After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
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Heat the reaction mixture to reflux (approx. 78°C) and maintain this temperature.
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Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) every hour. The reaction is typically complete within 4-8 hours.
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Once the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of ice-cold water.
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Acidify the aqueous mixture by slowly adding 2M HCl with constant stirring until the pH is approximately 2-3. A solid precipitate should form.
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Collect the solid product by vacuum filtration.
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Wash the collected solid thoroughly with cold distilled water to remove any inorganic salts.
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Dry the crude product. For further purification, recrystallize from hot ethanol.
Data Presentation
Optimizing reaction parameters is key to maximizing yield. The following table summarizes the expected impact of various conditions on the synthesis of substituted benzoxazole-2-thiols.
| Parameter | Condition A | Condition B | Expected Outcome & Remarks | Reference |
| Sulfur Source | Carbon Disulfide / KOH | Thiourea | CS₂/KOH method generally proceeds at lower temperatures (reflux in ethanol) and gives cleaner reactions. The thiourea method often requires neat conditions at high temperatures (~200°C). | [1] |
| Solvent | Ethanol | Water | Ethanol is effective for dissolving the organic precursor and the KOH. Water can be used as a green solvent, but may require different reagents like TMTD for good yields. | [2] |
| Temperature | Room Temperature | Reflux (~78°C in EtOH) | The cyclization step requires heat. Refluxing is necessary for the reaction to proceed to completion in a reasonable timeframe. | [3] |
| Base | KOH | Triethylamine (Et₃N) | A strong base like KOH is required to deprotonate the phenol and amine to facilitate the reaction with CS₂. A weaker organic base like Et₃N is generally insufficient. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of 5-phenyl-1,3-benzoxazole-2-thiol.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in the synthesis.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ckthakurcollege.net [ckthakurcollege.net]
side product formation in the synthesis of 2-Benzoxazolethiol, 5-phenyl-
Technical Support Center: Synthesis of 2-Benzoxazolethiol, 5-phenyl-
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Benzoxazolethiol, 5-phenyl-. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges such as side product formation, low yields, and purification difficulties.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general synthetic route for 2-Benzoxazolethiol, 5-phenyl-?
A1: The most common and direct synthesis involves the reaction of the corresponding o-aminophenol, which is 2-amino-4-phenylphenol, with carbon disulfide (CS₂).[1] The reaction is typically carried out in the presence of a base like potassium hydroxide (KOH) in a suitable solvent such as ethanol. The base facilitates the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization to form the benzoxazolethiol ring.
Q2: I have a significant amount of an insoluble, high-melting-point solid that is not my desired product. What could this side product be?
A2: A common side product in reactions involving an aminophenol and carbon disulfide is the formation of a 1,3-disubstituted thiourea derivative . This occurs if the intermediate isothiocyanate, formed from the decomposition of the dithiocarbamate, reacts with another molecule of the starting 2-amino-4-phenylphenol instead of cyclizing.[2]
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Cause: This side reaction is often favored by incorrect stoichiometry, prolonged reaction times at high temperatures, or inefficient cyclization conditions.
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Troubleshooting:
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Ensure slow, controlled addition of carbon disulfide to the reaction mixture.
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Maintain the recommended reaction temperature to favor intramolecular cyclization over intermolecular side reactions.
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Use the correct molar equivalents of base to promote the desired reaction pathway.
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Q3: My reaction yield is consistently low. What are the primary factors affecting the yield?
A3: Low yields can stem from several issues, from starting material quality to reaction conditions and work-up procedures.
| Potential Cause | Recommended Solution |
| Impure Starting Material | The purity of the 2-amino-4-phenylphenol is critical. Impurities can interfere with the reaction. It is advisable to use a high-purity starting material or purify it before use.[3] |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. |
| Side Product Formation | As discussed in Q2, the formation of thiourea derivatives or other byproducts consumes the starting material, reducing the yield of the desired product.[2] |
| Suboptimal Base Concentration | The concentration of the base (e.g., KOH) is crucial. Insufficient base can lead to incomplete formation of the reactive dithiocarbamate intermediate. |
| Product Loss During Work-up | The product can be lost during extraction or recrystallization. Optimize the pH during aqueous work-up to ensure the product is in its least soluble form before filtration. |
Q4: I am observing an unexpected peak in my LC-MS analysis. What could it be?
A4: Besides the thiourea derivative, other impurities can arise:
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Unreacted 2-amino-4-phenylphenol: This is a common impurity if the reaction is incomplete.
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Dithiocarbamate Intermediate: If the cyclization step is not complete, the intermediate dithiocarbamate salt may be present.[4][5] This species is generally unstable and may decompose upon work-up or analysis.
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Oxidation Products: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bridges between two molecules of the product, especially if exposed to air for extended periods during purification or storage.
Q5: How can I effectively purify the final product?
A5: Purification of 2-Benzoxazolethiol, 5-phenyl- typically involves recrystallization.
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Solvent Selection: A common method is to dissolve the crude product in an aqueous basic solution (like dilute NaOH or KOH) to form the soluble thiolate salt. The solution can then be treated with activated carbon to remove colored impurities and filtered.
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Acidification: The product is then precipitated by acidifying the filtrate with an acid such as acetic acid or dilute HCl.[6] This process should be done slowly and with stirring to obtain a crystalline solid.
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Final Wash: The precipitated solid should be filtered, washed with water to remove any remaining salts, and then dried thoroughly. If impurities persist, a second recrystallization from a suitable organic solvent (e.g., ethanol/water mixture) may be necessary.
Experimental Protocols
Standard Protocol for the Synthesis of 2-Benzoxazolethiol, 5-phenyl-
This protocol is a generalized procedure based on the standard synthesis of benzoxazolethiols.
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 2-amino-4-phenylphenol (1.0 equivalent) in ethanol.
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Base Addition: Add potassium hydroxide (1.1 equivalents) to the solution and stir until it is completely dissolved.
-
CS₂ Addition: Cool the mixture in an ice bath. Add carbon disulfide (1.1 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the temperature remains low.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat it to reflux. Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture and reduce the solvent volume under vacuum.
-
Pour the residue into cold water.
-
Acidify the aqueous solution with glacial acetic acid until precipitation is complete.
-
Filter the resulting solid, wash it thoroughly with cold water, and dry it under vacuum.
-
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as an ethanol-water mixture, to obtain the pure product.
Visual Guides: Reaction Pathways and Troubleshooting
// Nodes Start [label="2-Amino-4-phenylphenol\n+ Carbon Disulfide", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="KOH / Ethanol", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Potassium Dithiocarbamate\n(Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-Benzoxazolethiol, 5-phenyl-", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label=" Nucleophilic Attack "]; Base -> Start [style=invis]; // Helper for layout Intermediate -> Product [label=" Intramolecular Cyclization\n(Heat, -H₂S) "]; } dot Caption: Main reaction pathway for the synthesis of 2-Benzoxazolethiol, 5-phenyl-.
// Nodes Intermediate [label="Dithiocarbamate\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Isothiocyanate [label="Isothiocyanate\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; StartingMaterial [label="2-Amino-4-phenylphenol\n(Second Molecule)", fillcolor="#F1F3F4", fontcolor="#202124"]; SideProduct [label="Thiourea Derivative\n(Side Product)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Intermediate -> Isothiocyanate [label=" Decomposition "]; Isothiocyanate -> SideProduct [label=" Intermolecular Reaction "]; StartingMaterial -> SideProduct; } dot Caption: Formation of a common thiourea side product.
// Nodes Problem [label="Low Yield or\nImpure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSM [label="Verify Purity of\nStarting Materials", fillcolor="#FBBC05", fontcolor="#202124"]; CheckCond [label="Review Reaction Conditions\n(Temp, Time, Stoichiometry)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze Side Products\n(LC-MS, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeWorkup [label="Optimize Purification\n(Recrystallization, pH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Improved Yield\nand Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> CheckSM; Problem -> CheckCond; CheckSM -> CheckCond; CheckCond -> Analyze; Analyze -> OptimizeWorkup; OptimizeWorkup -> Result; } dot Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-4-phenylphenol | 1134-36-7 | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
stability issues of 5-phenyl-1,3-benzoxazole-2-thiol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 5-phenyl-1,3-benzoxazole-2-thiol in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 5-phenyl-1,3-benzoxazole-2-thiol in solution?
A1: The main stability concerns for 5-phenyl-1,3-benzoxazole-2-thiol in solution are its susceptibility to hydrolysis, oxidation of the thiol group, and potential photodegradation. Benzoxazole derivatives, in general, can be unstable in aqueous conditions, and the thiol group is prone to oxidation, which can lead to the formation of disulfides and other degradation products.[1][2]
Q2: What are the ideal storage conditions for stock solutions of 5-phenyl-1,3-benzoxazole-2-thiol?
A2: To ensure the longevity of your stock solutions, they should be stored at low temperatures (-20°C or -80°C), protected from light by using amber vials or wrapping containers in aluminum foil, and blanketed with an inert gas like argon or nitrogen to minimize oxidation.[3] It is also advisable to prepare fresh solutions for sensitive experiments whenever possible.
Q3: My compound is precipitating out of my aqueous buffer. What can I do?
A3: Precipitation is a common issue due to the generally low aqueous solubility of benzoxazole derivatives.[4] Consider the following troubleshooting steps:
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Increase the concentration of a co-solvent: Organic solvents like DMSO, ethanol, or DMF can be used to increase solubility. However, always verify the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent.
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Adjust the pH: The solubility of compounds with ionizable groups can be pH-dependent. While 5-phenyl-1,3-benzoxazole-2-thiol is weakly acidic, altering the pH might influence its solubility.
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Use of solubilizing agents: In specific applications, non-ionic detergents or cyclodextrins could be employed to enhance solubility.
Q4: I am observing a loss of compound activity over time in my cell culture media. What could be the cause?
A4: The loss of activity is likely due to the degradation of the compound in the aqueous and oxygen-rich environment of the cell culture media. The primary degradation pathways to consider are the hydrolysis of the benzoxazole ring and the oxidation of the thiol group. It is recommended to perform time-course experiments to determine the compound's half-life in your specific media and to add the compound to the media immediately before starting the experiment.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of 5-phenyl-1,3-benzoxazole-2-thiol in solution.
| Problem | Possible Cause | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of the compound in stock or working solutions. | - Prepare fresh solutions before each experiment.- Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.- Use deoxygenated solvents for solution preparation.- Confirm the concentration and purity of the solution using a suitable analytical method (e.g., HPLC-UV) before use. |
| Appearance of new peaks in HPLC analysis of the solution | Chemical degradation of the compound. | - Hydrolysis: Avoid highly acidic or basic aqueous solutions. If pH adjustment is necessary, use buffers and assess stability at that pH.- Oxidation: Work under an inert atmosphere (nitrogen or argon). Add antioxidants (use with caution and verify compatibility with your assay).- Photodegradation: Protect solutions from light at all stages of the experiment. |
| Color change in the solution (e.g., yellowing) | Oxidation of the thiol group or other degradation pathways. | - Immediately discard the solution and prepare a fresh batch.- Re-evaluate storage and handling procedures to minimize exposure to oxygen and light. |
| Low or no biological activity in an assay | Complete degradation of the compound. | - Verify the identity and purity of the solid compound before preparing solutions.- Prepare solutions immediately before the experiment.- Assess the compound's stability under the specific assay conditions (e.g., temperature, pH, media components). |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of 5-Phenyl-1,3-benzoxazole-2-thiol
-
Weighing: Accurately weigh the desired amount of 5-phenyl-1,3-benzoxazole-2-thiol in a clean, dry vial.
-
Solvent Addition: Add a suitable, anhydrous grade organic solvent (e.g., DMSO, DMF, or ethanol) to achieve the desired concentration.
-
Dissolution: Gently vortex or sonicate the mixture until the compound is completely dissolved.
-
Inert Gas Purging: If long-term storage is intended, gently bubble argon or nitrogen gas through the solution for a few minutes to remove dissolved oxygen.
-
Storage: Store the solution in an amber, tightly sealed vial at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general method to monitor the degradation of 5-phenyl-1,3-benzoxazole-2-thiol over time.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or another suitable modifier). A typical gradient could be:
-
0-5 min: 30% Acetonitrile
-
5-20 min: Gradient to 90% Acetonitrile
-
20-25 min: Hold at 90% Acetonitrile
-
25-30 min: Return to 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of 5-phenyl-1,3-benzoxazole-2-thiol (this should be determined experimentally, but a starting point could be around 300-320 nm).
-
Procedure:
-
Prepare a solution of the compound in the desired solvent/buffer system.
-
Inject a sample (t=0) to obtain the initial peak area.
-
Incubate the solution under the desired conditions (e.g., specific temperature, light exposure, pH).
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At various time points, inject samples and record the peak area of the parent compound and any new peaks that appear.
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Calculate the percentage of the remaining compound at each time point relative to the initial time point.
-
Visualizations
Caption: Experimental workflow for assessing the stability of 5-phenyl-1,3-benzoxazole-2-thiol.
Caption: Potential degradation pathways for 5-phenyl-1,3-benzoxazole-2-thiol in solution.
References
Technical Support Center: Overcoming Poor Reproducibility in Biological Assays with 5-phenyl-2-benzoxazolethiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to poor reproducibility in biological assays involving 5-phenyl-2-benzoxazolethiol. Due to the limited availability of specific experimental data for this compound in the public literature, this guide is based on the chemical properties of the molecule, data from structurally related compounds, and established best practices for in vitro screening.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for high variability in my assay results with 5-phenyl-2-benzoxazolethiol?
High variability can stem from several factors related to the compound's physicochemical properties and its interactions within the assay system. Key considerations include:
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Compound Precipitation: Due to its hydrophobic phenyl and benzoxazole rings, this compound likely has low aqueous solubility. Precipitation at the final assay concentration can lead to inconsistent dosing and inaccurate results.
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Thiol Reactivity: The 2-benzoxazolethiol moiety is a known structural alert for reactivity with cysteine residues in proteins.[1][2] This can lead to non-specific inhibition of enzymes or disruption of protein function, causing assay artifacts. A related compound, VAS2870, is known to exert off-target effects through thiol alkylation.[3]
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Assay Interference: The compound may directly interfere with the assay technology. This includes fluorescence quenching or enhancement in fluorescence-based assays, or absorbance interference in colorimetric assays.[4]
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Off-Target Effects: Benzoxazole derivatives are known to be biologically active against a wide range of targets.[5] The observed effect in your assay may be due to the modulation of an unintended biological pathway.
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Compound Instability: The compound may not be stable under your specific assay conditions (e.g., in aqueous buffer over the course of a long incubation).[3]
Q2: My results from a biochemical (enzyme) assay and a cell-based assay are not correlating. Why might this be?
This is a common challenge in drug discovery and can be particularly prevalent with compounds like 5-phenyl-2-benzoxazolethiol. Potential reasons include:
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Low Cell Permeability: The compound may be potent against a purified enzyme but may not be able to efficiently cross the cell membrane to reach its intracellular target.
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Active Efflux: Many cell lines, particularly cancer cell lines, express efflux pumps (e.g., P-glycoprotein) that can actively remove the compound from the cell, keeping the intracellular concentration low.
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Cellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
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Off-target Cytotoxicity: The compound might be generally toxic to the cells through a mechanism unrelated to the target of interest, thus masking any specific on-target effect.
Q3: How should I prepare and handle 5-phenyl-2-benzoxazolethiol to minimize reproducibility issues?
Proper handling is critical for obtaining reliable data.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous organic solvent like dimethyl sulfoxide (DMSO). Store stock solutions at -20°C or -80°C, protected from light and moisture.
-
Working Dilutions: When preparing working dilutions, it is crucial to ensure the compound does not precipitate. It is recommended to perform serial dilutions in your final assay buffer.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls.[6] High concentrations of DMSO can have independent biological effects.
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Visual Inspection: Always visually inspect your assay plates under a microscope for any signs of compound precipitation before taking a reading.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Troubleshooting Steps |
| High variability between replicate wells | Compound Precipitation | 1. Visually inspect wells for precipitate. 2. Perform a solubility test of the compound in your assay buffer. 3. Decrease the final concentration of the compound. 4. Increase the final DMSO concentration slightly (up to 0.5%), ensuring a vehicle control is included. |
| Assay Interference | 1. Run a control experiment with the compound in assay buffer without the biological components (e.g., cells or enzyme) to check for direct effects on the signal (e.g., autofluorescence).[4] | |
| Potent in enzyme assay, weak in cell-based assay | Low Cell Permeability or Active Efflux | 1. Test the compound's potency in the presence of a known efflux pump inhibitor (e.g., verapamil). 2. If available, use a cell line with lower expression of common efflux pumps. |
| Compound Instability in Media | 1. Perform an HPLC-based stability assay to determine the half-life of the compound in your cell culture medium over the time course of your experiment.[6] | |
| Apparent inhibition at all concentrations (no clear dose-response) | Thiol Reactivity / Non-specific Inhibition | 1. Include a high concentration of a reducing agent like Dithiothreitol (DTT) (1-10 mM) in your assay buffer to see if it reverses the inhibition. Note: DTT may interfere with some assay readouts.[7] 2. Run a counter-screen against an unrelated enzyme that is known to be sensitive to thiol-reactive compounds. |
| Compound Aggregation | 1. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates. 2. Perform dynamic light scattering (DLS) to check for aggregate formation at your test concentrations. |
Quantitative Data on Related Benzoxazole and Benzothiazole Derivatives
| Compound Class | Target | IC50 Value | Reference |
| Benzothiazole-phenyl derivative | Human FAAH | 7 nM | [3] |
| Benzothiazole-phenyl derivative | Human sEH | 9.6 nM | [3] |
| 2-phenyl-benzoxazole derivative | Tyrosinase | 0.51 µM | [8] |
| 5-phenyl-1,2,4-triazole derivative | Tyrosinase | 10.49 µM | [8] |
| N-phenylthiazole-carboxamide | SKNMC (Neuroblastoma) | 10.8 µM | [9] |
| N-phenylthiazole-carboxamide | Hep-G2 (Hepatocarcinoma) | 11.6 µM | [9] |
| 5-phenyl-1,3,4-oxadiazole-2-thiol | E. coli (MIC) | >100 µg/mL | [10] |
| 5-phenyl-1,3,4-oxadiazole-2-thiol | S. aureus (MIC) | 50 µg/mL | [10] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the solubility of 5-phenyl-2-benzoxazolethiol in your specific biological buffer.
Materials:
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5-phenyl-2-benzoxazolethiol
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DMSO (anhydrous)
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Biological buffer of interest (e.g., PBS, Tris, HEPES)[11]
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96-well microplate (non-binding surface recommended)
-
Plate reader capable of measuring absorbance or light scatter
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a 96-well plate, add your biological buffer.
-
Spike in the DMSO stock solution to create a range of final concentrations (e.g., from 200 µM down to 0.1 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Seal the plate and incubate at room temperature or your assay temperature for 1-2 hours with gentle shaking.
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Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).
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The concentration at which a significant increase in absorbance is observed is the kinetic solubility limit.
Protocol 2: Thiol Reactivity Counter-Screen
This assay helps to identify if 5-phenyl-2-benzoxazolethiol is reacting with free thiols, which is a common source of assay artifacts.
Materials:
-
5-phenyl-2-benzoxazolethiol
-
Glutathione (GSH)
-
Assay buffer
-
Thiol-reactive fluorescent probe (e.g., ThioGlo™ or a maleimide-based probe)
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of GSH in your assay buffer (e.g., 10 µM).
-
Prepare serial dilutions of your compound in the assay buffer.
-
In a 96-well plate, add the GSH solution and the compound dilutions. Incubate for a set period (e.g., 30 minutes) at room temperature.
-
Add the thiol-reactive fluorescent probe to all wells.
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Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
A decrease in fluorescence in the presence of your compound indicates that it is reacting with GSH, thus leaving less available to react with the fluorescent probe.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting poor reproducibility.
Caption: The canonical NF-κB signaling pathway, a common off-target.
Caption: The MAPK/ERK pathway, crucial for cell proliferation.
References
- 1. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a sulfhydryl-scavenging HTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline as a novel class of tyrosinase inhibitors: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. carlroth.com [carlroth.com]
Technical Support Center: Purification of 2-Benzoxazolethiol, 5-phenyl- Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification protocols for 2-Benzoxazolethiol, 5-phenyl- derivatives.
Troubleshooting Guide
Encountering issues during purification is a common challenge in organic synthesis. This guide addresses specific problems that may arise during the purification of 2-Benzoxazolethiol, 5-phenyl- derivatives.
Common Purification Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | The compound is partially soluble in the cold solvent. | - Test a variety of solvent systems to find one where the compound has high solubility when hot and low solubility when cold.[1] - Use a minimal amount of hot solvent to dissolve the compound. - Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| The chosen solvent is not suitable. | - Common recrystallization solvents for benzoxazole derivatives include ethanol and solvent mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[1][2] - For compounds with acidic or basic moieties, consider crystallizing the salt form.[1] | |
| Product "Oils Out" During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent. | - Use a lower-boiling point solvent or a solvent mixture. |
| The solution is supersaturated. | - Add a small amount of additional hot solvent and reheat until the oil dissolves, then cool slowly. | |
| Impurities are present. | - Attempt a preliminary purification step, such as a simple filtration or a quick wash, before recrystallization. | |
| Incomplete Separation by Column Chromatography | The solvent system (eluent) is not optimal. | - Use Thin Layer Chromatography (TLC) to screen for an appropriate eluent system that provides good separation between the desired compound and impurities. - A common starting point for chromatography of benzoxazole derivatives is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[3] |
| The column is overloaded. | - Use an appropriate amount of crude material for the size of the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| The column was not packed properly. | - Ensure the silica gel is packed uniformly to avoid channeling. | |
| Persistent Impurities in the Final Product | Incomplete reaction or side reactions during synthesis. | - Likely impurities include unreacted starting materials (e.g., substituted 2-aminophenol and carbon disulfide) or by-products from side reactions.[2] - Optimize the reaction conditions to drive the reaction to completion. |
| The purification method is not effective for the specific impurities. | - If recrystallization fails, employ column chromatography for more challenging separations.[2] - Consider a different purification technique, such as preparative HPLC for high-purity requirements.[4] | |
| Broad Melting Point of the Purified Product | The presence of multiple impurities. | - This suggests that the purification was not successful. Re-purify the compound using a different solvent system for recrystallization or a more optimized gradient for column chromatography. |
| The compound may exist as a mixture of tautomers (thiol-thione). | - Use analytical techniques like NMR to investigate the tautomeric equilibrium. |
Troubleshooting Workflow
References
addressing inconsistent results in corrosion inhibition studies with 5-phenyl-1,3-benzoxazole-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in corrosion inhibition studies using 5-phenyl-1,3-benzoxazole-2-thiol.
Troubleshooting Guide: Addressing Inconsistent Results
Inconsistent results in corrosion inhibition studies can arise from a variety of factors, from the purity of the inhibitor to the specifics of the experimental setup. This guide is designed to help you identify and resolve common issues.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or no inhibition efficiency observed. | Inhibitor Purity/Stability: The synthesized 5-phenyl-1,3-benzoxazole-2-thiol may be impure or may have degraded. Benzoxazole derivatives can be susceptible to hydrolysis under certain conditions.[1][2] Incorrect Inhibitor Concentration: The concentration of the inhibitor may be too low to provide significant surface coverage.[3] Poor Solubility: The inhibitor may not be fully dissolved in the corrosive medium, leading to a lower effective concentration. | - Verify the purity of the synthesized compound using techniques like NMR, FT-IR, and melting point analysis.[4][5] - Prepare fresh inhibitor solutions for each experiment. - Increase the inhibitor concentration systematically to determine the optimal range.[3][6] - Use a co-solvent (e.g., a small amount of ethanol or DMSO) to ensure complete dissolution, but run a control experiment with the co-solvent alone to check for any inhibitory effects. |
| High variability between replicate experiments. | Inconsistent Metal Surface Preparation: The surface of the metal specimen (e.g., mild steel, copper) is not consistently prepared, leading to variations in the initial corrosion rate.[7][8][9][10] Contamination: Contaminants on the glassware, electrodes, or in the corrosive solution can interfere with the inhibition process. Fluctuations in Experimental Conditions: Variations in temperature, aeration (dissolved oxygen), or immersion time can significantly affect corrosion rates.[3][11] | - Follow a standardized procedure for metal specimen preparation, such as ASTM G1 standards, which may include grinding with silicon carbide paper of increasing grit, rinsing with deionized water and acetone, and drying.[7][8][12][9][10] - Ensure all glassware is thoroughly cleaned and rinsed with deionized water. - Use high-purity reagents and deionized water for preparing the corrosive solution. - Use a thermostatically controlled water bath to maintain a constant temperature. - Ensure consistent aeration or deaeration of the solution in all experiments. |
| Unstable Open Circuit Potential (OCP). | System Not at Steady State: The electrochemical system has not reached a stable state before starting measurements.[13] Changes on the Electrode Surface: The inhibitor may be slowly adsorbing onto the metal surface, or the corrosion process itself may be altering the surface.[13][14] | - Allow the system to stabilize for a sufficient period (e.g., 30-60 minutes) and monitor the OCP until it reaches a steady value before initiating potentiodynamic polarization or EIS measurements.[13] - A drifting OCP can sometimes indicate the formation of the protective inhibitor film; record the OCP over time to characterize this behavior. |
| Distorted or noisy potentiodynamic polarization curves. | Incorrect Scan Rate: A scan rate that is too fast may not allow the system to respond properly, while a very slow scan rate can lead to changes in the electrode surface during the scan.[15] High Solution Resistance (Ohmic Drop): In solutions with low conductivity, the measured potential can be significantly different from the actual potential at the electrode surface.[16] Faulty Electrochemical Cell Setup: Poor electrical connections, a clogged reference electrode frit, or improper placement of the Luggin capillary can all introduce noise. | - Use a typical scan rate of 0.166 to 1 mV/s for potentiodynamic polarization studies. - Use a three-electrode setup with the reference electrode placed close to the working electrode using a Luggin capillary to minimize ohmic drop.[17][18] - Perform ohmic drop correction using the potentiostat software or through post-processing of the data.[16] - Check all electrical connections for continuity and ensure the reference electrode is functioning correctly.[19] |
| Irregular or difficult-to-interpret Electrochemical Impedance Spectroscopy (EIS) plots. | Non-stationary System: The corrosion system is not stable during the EIS measurement, which violates a key assumption of the technique.[16] Inappropriate AC Amplitude: The AC voltage amplitude may be too large, driving the system into a non-linear regime. Frequency Range Issues: The selected frequency range may not be wide enough to capture all the relevant electrochemical processes. | - Ensure a stable OCP is achieved before starting the EIS measurement.[16] - Use a small AC amplitude, typically 5-10 mV, to ensure the system remains pseudo-linear. - A typical frequency range for corrosion studies is from 100 kHz down to 10 mHz.[20] - Use Kramers-Kronig transforms to validate the quality of the EIS data. |
| Discrepancies between weight loss and electrochemical results. | Different Timescales: Weight loss measurements provide an average corrosion rate over a long period, while electrochemical techniques are instantaneous measurements.[21][22][23] Localized Corrosion: Weight loss assumes uniform corrosion, while pitting or crevice corrosion may be occurring, which is not accurately reflected in the average weight loss.[24] Inhibitor Film Removal: The cleaning procedure to remove corrosion products in the weight loss method may also remove the adsorbed inhibitor film, leading to an underestimation of its effectiveness. | - Be aware that these two methods provide different types of information and may not always correlate perfectly. - Use microscopy techniques (e.g., SEM) to examine the metal surface for signs of localized corrosion. - Use a gentle cleaning method to remove corrosion products without disturbing the underlying metal, as recommended by ASTM G1.[7][8][12][9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of corrosion inhibition by 5-phenyl-1,3-benzoxazole-2-thiol?
A1: Benzoxazole derivatives, including 5-phenyl-1,3-benzoxazole-2-thiol, typically function as mixed-type inhibitors. Their mechanism involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (nitrogen, oxygen, and sulfur) and the pi electrons of the aromatic rings, which can form a protective film that blocks both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[25]
Q2: How does the concentration of 5-phenyl-1,3-benzoxazole-2-thiol affect its inhibition efficiency?
A2: Generally, the inhibition efficiency increases with increasing inhibitor concentration up to a certain point, known as the critical concentration.[3][6] Beyond this concentration, the efficiency may plateau as the metal surface becomes saturated with the inhibitor molecules.
Q3: What is the role of temperature in the performance of this inhibitor?
A3: The effect of temperature can be complex. In some cases, an increase in temperature can lead to a decrease in inhibition efficiency due to the desorption of the inhibitor from the metal surface (indicative of physisorption). In other cases, efficiency might increase with temperature, suggesting a stronger, more stable chemical bond between the inhibitor and the metal surface (chemisorption).[3]
Q4: Can 5-phenyl-1,3-benzoxazole-2-thiol be used in different corrosive media?
A4: While many studies focus on acidic media like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), the effectiveness of benzoxazole derivatives can vary in different environments (e.g., neutral, alkaline, or solutions containing different ions). It is essential to test the inhibitor's performance in the specific medium relevant to your application.
Q5: How can I confirm the synthesis of 5-phenyl-1,3-benzoxazole-2-thiol?
A5: The successful synthesis of 5-phenyl-1,3-benzoxazole-2-thiol should be confirmed using standard analytical techniques. These include:
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To compare with literature values as an indicator of purity.[4][5]
Quantitative Data Summary
The following table summarizes typical quantitative data for benzoxazole derivatives from the literature to provide a reference for expected experimental outcomes.
| Inhibitor | Metal | Corrosive Medium | Concentration (mM) | Inhibition Efficiency (%) | Technique |
| 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole | Mild Steel | 1 M HCl | 0.5 | 93.4 | Potentiodynamic Polarization |
| 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole | Mild Steel | 1 M HCl | 0.5 | 94.1 | EIS |
| 2-(2-aminophenyl)-1H-benzimidazole | S235 Steel | 1 M HCl | 3 | 87.09 | Weight Loss |
| 2-(2-hydroxophenyl)-1H-benzimidazole | S235 Steel | 1 M HCl | 3 | 85.06 | Weight Loss |
| N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea | Mild Steel | 1 M HCl | 0.5 | 93.9 | Weight Loss |
Experimental Protocols
Weight Loss Method
-
Specimen Preparation: Mechanically polish the metal specimens using silicon carbide papers of progressively finer grits (e.g., 200, 400, 600, 800, 1000, 1200).[9] Rinse the specimens with double-distilled water, degrease with acetone, and dry in a desiccator.[10]
-
Initial Weighing: Weigh the prepared specimens accurately using an analytical balance.[9]
-
Immersion: Immerse the weighed specimens in the corrosive solution with and without various concentrations of 5-phenyl-1,3-benzoxazole-2-thiol for a specified period (e.g., 24 hours) at a constant temperature.[26]
-
Cleaning: After the immersion period, retrieve the specimens. Remove the corrosion products according to ASTM G1 standard procedures.[7][8][12][9][10] This may involve gentle brushing and immersion in a cleaning solution (e.g., a solution containing HCl and hexamine).
-
Final Weighing: Rinse the cleaned specimens with distilled water and acetone, dry them, and reweigh them accurately.
-
Calculations:
-
Corrosion Rate (CR): Calculate the corrosion rate using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the specimen in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.[26]
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CR₁) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CR₁ is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
-
Electrochemical Cell Setup: Use a three-electrode cell consisting of the metal specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[17][18]
-
Stabilization: Immerse the electrodes in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[13]
-
Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[20]
-
Data Analysis: Plot the logarithm of the current density (log i) versus the potential (E). Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[19]
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorr₁) / icorr₀] × 100 where icorr₀ is the corrosion current density without the inhibitor and icorr₁ is the corrosion current density with the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
-
Cell Setup and Stabilization: Use the same three-electrode cell setup as for potentiodynamic polarization. Allow the system to stabilize at its OCP.[16]
-
EIS Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[20]
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (|Z| vs. frequency and phase angle vs. frequency).
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).[11]
-
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(Rct₁ - Rct₀) / Rct₁] × 100 where Rct₀ is the charge transfer resistance without the inhibitor and Rct₁ is the charge transfer resistance with the inhibitor.
-
Visualization
Caption: Troubleshooting workflow for addressing inconsistent results.
References
- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens | Testing Standard | WJE [wje.com]
- 8. store.astm.org [store.astm.org]
- 9. matestlabs.com [matestlabs.com]
- 10. scribd.com [scribd.com]
- 11. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 12. researchgate.net [researchgate.net]
- 13. Electrochemical Corrosion Measurements-Galvanic Corrosion Gamry Instruments [gamry.com]
- 14. gamry.com [gamry.com]
- 15. researchgate.net [researchgate.net]
- 16. biologic.net [biologic.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. kta.com [kta.com]
- 22. researchgate.net [researchgate.net]
- 23. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 24. univenfm.co.za [univenfm.co.za]
- 25. mdpi.com [mdpi.com]
- 26. alspi.com [alspi.com]
Technical Support Center: Optimization of Derivatization Reactions of 5-Phenyl-2-Benzoxazolethiol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of 5-phenyl-2-benzoxazolethiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for 5-phenyl-2-benzoxazolethiol?
A1: The thiol group in 5-phenyl-2-benzoxazolethiol is a versatile handle for various derivatization reactions. The most common reactions include the synthesis of Mannich bases, Schiff bases, and S-alkylation reactions. These modifications are often performed to explore new therapeutic agents and materials with tailored properties.[1]
Q2: What is a Mannich reaction and how is it applied to 5-phenyl-2-benzoxazolethiol?
A2: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, the N-H of the benzoxazole ring), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[2][3] This reaction is used to introduce an aminomethyl group onto the nitrogen atom of the benzoxazole ring, leading to the formation of N-Mannich bases. These derivatives are explored for their diverse biological activities.[4][5]
Q3: How are Schiff bases of 5-phenyl-2-benzoxazolethiol synthesized?
A3: Schiff bases are typically synthesized by the condensation of a primary amino group with an aldehyde or ketone. To prepare Schiff bases from 5-phenyl-2-benzoxazolethiol, it first needs to be converted to a derivative containing a primary amino group, often a hydrazide. This is typically achieved by reacting an S-alkylated ester derivative with hydrazine hydrate. The resulting hydrazide can then be reacted with various aromatic aldehydes to form the corresponding Schiff bases.[6][7]
Q4: What solvents are suitable for the derivatization of 5-phenyl-2-benzoxazolethiol?
A4: The choice of solvent depends on the specific reaction. For the synthesis of Mannich bases, ethanol is commonly used.[2] For the formation of Schiff bases from a hydrazide intermediate, absolute ethanol or DMSO are often employed.[6][8] For S-alkylation reactions, polar aprotic solvents like DMF can be used.[6]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
-
Q: My derivatization reaction is resulting in a low yield. What are the potential causes and how can I improve it?
-
A: Low yields can be attributed to several factors:
-
Purity of Starting Materials: Ensure the 5-phenyl-2-benzoxazolethiol and other reagents are of high purity, as impurities can lead to side reactions.
-
Reaction Conditions: The temperature, reaction time, and solvent may not be optimal. Consider adjusting these parameters. For instance, some reactions may require heating (reflux) to proceed to completion.[6][8]
-
Catalyst Activity: If a catalyst is used (e.g., acid or base), ensure it is active and used in the appropriate amount. For some benzoxazole syntheses, a slight increase in catalyst loading can improve conversion.[9]
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration.[9]
-
Issue 2: Incomplete Reaction or No Reaction
-
Q: The reaction doesn't seem to be proceeding, and I'm recovering my starting material. What should I check?
-
A:
-
Reaction Temperature: Some reactions require elevated temperatures to overcome the activation energy. Ensure your reaction is being conducted at the specified temperature. For example, many Schiff base formations and Mannich reactions require reflux.[6][7][8]
-
Reagent Stoichiometry: Verify that the molar ratios of your reactants are correct. For Mannich reactions, equimolar amounts of the substrate and amine are typically used with a slight excess of formaldehyde.[2]
-
Catalyst: If the reaction is catalyzed, confirm the catalyst was added and is active. Some reactions, like Schiff base formation, may require a few drops of an acid catalyst like glacial acetic acid.[6]
-
Issue 3: Difficulty in Product Purification
-
Q: I'm having trouble purifying my final product. What are some effective purification techniques?
-
A:
-
Recrystallization: If your product is a solid, recrystallization is a powerful technique for purification. Common solvents for recrystallization of benzoxazole derivatives include ethanol.[6]
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is a standard purification method. A common eluent system is a mixture of hexane and ethyl acetate.[9]
-
Washing: After the reaction, washing the crude product with water or other appropriate solvents can help remove unreacted starting materials and byproducts.[6]
-
Experimental Protocols
Protocol 1: General Synthesis of N-Mannich Bases
This protocol is adapted from the synthesis of Mannich bases from similar heterocyclic thiones.[2]
-
Dissolve one molar equivalent of 5-phenyl-2-benzoxazolethiol in ethanol at room temperature.
-
Add one molar equivalent of the desired primary or secondary amine to the solution.
-
To this mixture, gradually add a slight excess of formaldehyde (as a 37% aqueous solution).
-
Stir the reaction mixture at room temperature. The reaction time can vary, so it is crucial to monitor the progress by TLC.
-
Upon completion, the product may precipitate out of the solution. If so, filter the solid, wash it with cold ethanol, and dry it.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Protocol 2: General Synthesis of Schiff Bases via a Hydrazide Intermediate
This protocol is a generalized procedure based on the synthesis of Schiff bases from related heterocyclic compounds.[6][8]
Step 1: Synthesis of the Ester Derivative
-
Dissolve 5-phenyl-2-benzoxazolethiol in a suitable solvent such as DMF.
-
Add a base, for example, triethylamine.
-
Add ethyl chloroacetate dropwise and reflux the mixture for several hours (e.g., 18 hours).
-
After cooling, concentrate the solution and recrystallize the obtained product from ethanol.
Step 2: Synthesis of the Hydrazide Derivative
-
Dissolve the ester derivative from Step 1 in absolute ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Stir the reaction mixture and then reflux for an extended period (e.g., 24 hours).
-
Cool the reaction mixture and collect the precipitated product by filtration, washing several times with ethanol.
Step 3: Synthesis of the Schiff Base
-
Dissolve the hydrazide derivative from Step 2 in absolute ethanol or DMSO.
-
Add an equimolar amount of the desired aromatic aldehyde.
-
Add a few drops of a catalyst, such as glacial acetic acid.
-
Reflux the mixture for 8-14 hours.
-
Evaporate the solvent and wash the resulting precipitate with water to obtain the crude Schiff base, which can be further purified by recrystallization.
Quantitative Data
The following tables summarize reaction conditions and yields for the synthesis of derivatives from structurally related benzoxazole and oxadiazole precursors to provide a reference for optimizing your reactions.
Table 1: Reaction Conditions for the Synthesis of Schiff Bases from Various Hydrazides
| Hydrazide Precursor | Aldehyde | Solvent | Catalyst | Reaction Time (h) | Ref. |
| 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | Various Aromatic Aldehydes | Absolute Ethanol/DMSO | Glacial Acetic Acid | 8-12 | [6] |
| 2-(2-chloro-4-nitrophenyl)-1,3-benzoxazole-5-carbohydrazide | Various Aromatic Aldehydes | Absolute Ethanol | - | 12-14 | [8] |
| 2-phenyl hydrazide acetyl thio benzoxazole | Various Aromatic Aldehydes | Acetic Acid | - | - |
Table 2: Reaction Conditions for S-Alkylation and Hydrazinolysis
| Starting Material | Reagent | Solvent | Condition | Time (h) | Ref. |
| 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol | Ethyl chloroacetate | DMF/Triethylamine | Reflux | 18 | [6] |
| Ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate | Hydrazine hydrate (99%) | Absolute Ethanol | Reflux | 24 | [6] |
| Methyl 2-(2-chloro-4-nitrophenyl)-1,3-benzoxazole-5-carboxylate | Hydrazine hydrate | Absolute Ethanol | Reflux | 18-20 | [8] |
Visualizations
Caption: Experimental workflow for the derivatization of 5-phenyl-2-benzoxazolethiol.
Caption: A logical workflow for troubleshooting low yields in derivatization reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. revistas.usp.br [revistas.usp.br]
- 5. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Synthesis and biological evaluation of some schiff bases of [4-(amino)-5-phenyl-4H-1, 2,4-triazole-3-thiol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on New Schiff Bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
strategies to enhance the biological activity of 5-phenyl-2-benzoxazolethiol
Welcome to the technical support center for 5-phenyl-2-benzoxazolethiol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the biological activity of this compound through targeted chemical modifications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structure-activity relationship (SAR) data to guide your research.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of the 5-phenyl-2-benzoxazolethiol scaffold?
A1: The benzoxazole scaffold, including derivatives of 5-phenyl-2-benzoxazolethiol, is known for a wide range of pharmacological activities.[1] These include antimicrobial (antibacterial and antifungal), anticancer, anti-inflammatory, and enzyme inhibitory activities.[2][3] Specific derivatives have shown potential as inhibitors of enzymes like DNA gyrase and PARP-2.[4][5]
Q2: What general strategies can be employed to enhance the biological activity of 5-phenyl-2-benzoxazolethiol?
A2: Key strategies to enhance biological activity involve chemical modifications at several positions on the molecule. These include:
-
Substitution on the 5-phenyl ring: Introducing various electron-donating or electron-withdrawing groups can significantly modulate activity.[6]
-
Modification of the thiol group at the 2-position: Alkylation, acylation, or conversion to other functional groups can alter the compound's physicochemical properties and target interactions.
-
Substitution on the benzoxazole ring system: Although less common for this specific parent compound, modifications to the benzene ring of the benzoxazole core can also influence activity.
Q3: How do substituents on the 5-phenyl ring affect antimicrobial activity?
A3: The electronic properties of substituents on the 5-phenyl ring play a crucial role. Generally, the presence of electron-withdrawing groups such as halogens (e.g., -Cl, -Br) or nitro groups (-NO2) can enhance antimicrobial activity.[6] The position of the substituent (ortho, meta, or para) is also critical in determining the potency.[6]
Q4: Are there any known mechanisms of action for antimicrobial benzoxazole derivatives?
A4: Yes, one of the proposed mechanisms for the antibacterial activity of some benzoxazole derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[4] For antifungal activity, disruption of the fungal cell membrane through interference with ergosterol synthesis is a suggested mechanism.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis and biological evaluation of 5-phenyl-2-benzoxazolethiol derivatives.
Issue 1: Low yield during the synthesis of 5-phenyl-2-benzoxazolethiol derivatives.
-
Possible Cause 1: Incomplete reaction.
-
Troubleshooting Tip: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or slightly increase the temperature if the starting materials are not fully consumed.
-
-
Possible Cause 2: Suboptimal reaction conditions.
-
Troubleshooting Tip: Ensure all reagents and solvents are anhydrous, as moisture can interfere with many organic reactions. Optimize the base and solvent system for the specific modification being performed.
-
-
Possible Cause 3: Degradation of the product.
-
Troubleshooting Tip: Some derivatives may be sensitive to heat or light. Purify the compound promptly after the reaction is complete and store it under appropriate conditions (e.g., cool, dark, and under an inert atmosphere).
-
Issue 2: Poor solubility of the synthesized compounds for biological assays.
-
Possible Cause 1: High lipophilicity of the derivative.
-
Troubleshooting Tip: Use a small amount of a biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a stock solution.[7] Ensure the final concentration of the organic solvent in the assay medium is low (typically <1%) to avoid solvent-induced toxicity.
-
-
Possible Cause 2: Compound precipitation in aqueous media.
-
Troubleshooting Tip: Prepare fresh dilutions from the stock solution immediately before each experiment. Sonication can also help to dissolve the compound. Consider formulating the compound with solubilizing agents if solubility issues persist.
-
Issue 3: Inconsistent results in antimicrobial screening assays.
-
Possible Cause 1: Variation in microbial inoculum.
-
Troubleshooting Tip: Standardize the microbial inoculum to a 0.5 McFarland standard for each experiment to ensure a consistent cell density.[7]
-
-
Possible Cause 2: Inaccurate compound concentrations.
-
Troubleshooting Tip: Use calibrated pipettes for preparing serial dilutions. Prepare fresh dilutions for each experiment to avoid degradation of the compound in solution.
-
-
Possible Cause 3: Edge effects in microtiter plates.
-
Troubleshooting Tip: To minimize evaporation from the outer wells of a 96-well plate, fill the peripheral wells with sterile broth or water.
-
Data Presentation: Structure-Activity Relationship (SAR) Summary
The following table summarizes the general structure-activity relationships for antimicrobial activity based on modifications to the 5-phenyl-2-benzoxazolethiol scaffold. The activity is represented qualitatively based on trends observed in the literature.
| Modification | Position | Substituent/Group | Effect on Antimicrobial Activity |
| Substitution on Phenyl Ring | Para (4') | Electron-withdrawing (e.g., -Cl, -NO₂) | Generally increases activity |
| Ortho (2') | Electron-withdrawing (e.g., -Cl) | May increase or decrease activity depending on steric hindrance | |
| Meta (3') | Electron-donating (e.g., -CH₃, -OCH₃) | Often results in moderate to low activity | |
| Modification of Thiol Group | 2-position | Alkylation (e.g., -S-CH₃) | Variable, can enhance activity by improving cell penetration |
| 2-position | Formation of thioethers | Activity is highly dependent on the nature of the linked group | |
| Substitution on Benzoxazole Core | 6-position | Electron-withdrawing (e.g., -Cl, -NO₂) | Can enhance activity |
Experimental Protocols
General Synthesis of 5-phenyl-2-benzoxazolethiol
This protocol describes a common method for the synthesis of the parent compound.
-
Materials: 4-Amino-3-hydroxybiphenyl, Carbon disulfide, Potassium hydroxide, Ethanol, Water.
-
Procedure:
-
Dissolve potassium hydroxide in ethanol in a round-bottom flask.
-
Add 4-amino-3-hydroxybiphenyl to the solution and stir.
-
Slowly add carbon disulfide to the mixture.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 5-phenyl-2-benzoxazolethiol.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[7]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), Bacterial inoculum (adjusted to 0.5 McFarland standard), Compound stock solution (in DMSO), Positive control (e.g., Ciprofloxacin), Negative control (broth with DMSO).
-
Procedure:
-
Add 100 µL of MHB to each well of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare positive and negative control wells.
-
Add 10 µL of the standardized bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
PARP-2 Inhibition Assay
This is a representative protocol for evaluating the inhibitory activity of compounds against the PARP-2 enzyme.[8]
-
Materials: 96-well plates, Recombinant human PARP-2 enzyme, Histone H1, Activated DNA, Biotinylated NAD+, Streptavidin-HRP, TMB substrate, Stop solution.
-
Procedure:
-
Coat a 96-well plate with histone H1.
-
Prepare serial dilutions of the test compounds.
-
Add the PARP-2 enzyme, activated DNA, and the test compound to each well.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate to allow the PARylation reaction to occur.
-
Wash the plate and add streptavidin-HRP.
-
Add the TMB substrate and incubate until color develops.
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Add a stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of PARP-2 inhibition by a 5-phenyl-2-benzoxazolethiol derivative.
Experimental Workflow
Caption: Workflow for antimicrobial screening and evaluation of new derivatives.
Logical Relationship
Caption: Logical relationship between chemical modifications and biological activity.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
mitigating cytotoxicity of 5-phenyl-1,3-benzoxazole-2-thiol in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of 5-phenyl-1,3-benzoxazole-2-thiol and related benzoxazole derivatives in non-cancerous cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-cancerous cell line upon treatment with 5-phenyl-1,3-benzoxazole-2-thiol. What are the potential mechanisms of this toxicity?
A1: While specific data for 5-phenyl-1,3-benzoxazole-2-thiol is limited, the cytotoxicity of benzoxazole derivatives in normal cells can be attributed to several mechanisms:
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Induction of Apoptosis: Many benzoxazole compounds have been shown to trigger programmed cell death, or apoptosis.[1][2][3][4][5] This process is often mediated by the activation of caspases, a family of protease enzymes that execute cell death.[1][3][4]
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Generation of Oxidative Stress: The thiol (-SH) group in the molecule may contribute to the production of reactive oxygen species (ROS). An excess of ROS can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately causing cell death.[2] Thiol-containing compounds can have complex roles in cellular redox status.[6]
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Mitochondrial Dysfunction: Oxidative stress and other cellular insults can disrupt the function of mitochondria, the powerhouses of the cell. This can lead to a decrease in energy production and the release of pro-apoptotic factors, further committing the cell to apoptosis.
Q2: What are some general strategies to reduce the cytotoxicity of our test compound in non-cancerous cells?
A2: Several approaches can be explored to mitigate off-target cytotoxicity in your in vitro experiments:
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Co-administration with Antioxidants: If oxidative stress is a suspected mechanism, co-treating your cells with an antioxidant may offer protection. N-acetylcysteine (NAC) is a well-documented antioxidant and a precursor to glutathione (GSH), a major intracellular antioxidant.[7][8][9][10] NAC has been shown to protect cells from drug-induced oxidative stress and cytotoxicity.[11][12]
-
Use of Cytoprotective Agents: Certain agents can protect cells from a variety of toxic insults. These may work through various mechanisms, including stabilizing cell membranes or modulating signaling pathways.
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Optimization of Compound Concentration and Incubation Time: It is crucial to perform a thorough dose-response and time-course experiment to identify a therapeutic window where the desired effects are observed with minimal cytotoxicity to non-cancerous cells.
-
Targeted Drug Delivery Systems: For future in vivo applications, encapsulating the compound in nanoparticles or other delivery systems could help target specific cells or tissues, thereby reducing systemic toxicity. Thiol-containing molecules can be incorporated into drug delivery systems to enhance bioactivity and potentially reduce toxicity.[12][13]
Q3: How can we experimentally determine if apoptosis is the primary mechanism of cell death?
A3: Several standard cell-based assays can be used to confirm apoptosis:
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Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
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Caspase Activity Assays: You can measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using commercially available kits. An increase in their activity is a hallmark of apoptosis.
-
Western Blotting for Apoptosis-Related Proteins: You can probe for changes in the expression levels of proteins involved in the apoptotic pathway, such as Bcl-2 family proteins (e.g., Bax, Bcl-2) and cleaved PARP.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity results between experiments. | Inconsistent cell health or passage number. | Maintain a consistent cell culture practice. Use cells within a defined passage number range for all experiments. |
| Instability of the compound in culture medium. | Prepare fresh solutions of 5-phenyl-1,3-benzoxazole-2-thiol for each experiment. Assess the stability of the compound in your specific cell culture medium over the time course of the experiment. | |
| No protective effect observed with N-acetylcysteine (NAC) co-treatment. | NAC concentration is too low or too high. | Perform a dose-response experiment with NAC alone to determine its non-toxic concentration range for your cell line. Then, test a range of NAC concentrations in co-treatment with your compound.[9] |
| Oxidative stress is not the primary mechanism of toxicity. | Investigate other potential mechanisms, such as apoptosis, by performing the assays mentioned in FAQ 3. | |
| Timing of NAC addition is not optimal. | Experiment with different pre-incubation times with NAC before adding 5-phenyl-1,3-benzoxazole-2-thiol. | |
| Difficulty distinguishing between apoptosis and necrosis. | Using a single endpoint assay for cell death. | Employ multi-parametric assays. For example, combine an Annexin V/PI assay with a cytotoxicity assay that measures membrane integrity, such as an LDH release assay. |
Data Presentation
Table 1: Cytotoxicity of Various Benzoxazole Derivatives in Different Cell Lines
Note: Data for the specific compound 5-phenyl-1,3-benzoxazole-2-thiol is not publicly available. The following table provides a reference for the cytotoxic potential of other benzoxazole derivatives.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Series 14 Derivative (14a) | MCF-7 | Human Breast Cancer | 4.054 ± 0.17 | [4] |
| HepG2 | Human Liver Cancer | 3.95 ± 0.18 | [4] | |
| Series 14 Derivative (14b) | MCF-7 | Human Breast Cancer | 4.75 ± 0.21 | [4] |
| HepG2 | Human Liver Cancer | 4.61 ± 0.34 | [4] | |
| Series 12 Derivative (12l) | HepG2 | Human Liver Cancer | 10.50 | [5] |
| MCF-7 | Human Breast Cancer | 15.21 | [5] | |
| Series 11 Derivative | MDA-MB-231 | Human Breast Cancer | 5.63 | [14] |
| Series 12 Derivative | MDA-MB-231 | Human Breast Cancer | 6.14 | [14] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
This protocol provides a standard method for evaluating cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well cell culture plates
-
Your non-cancerous cell line of interest
-
Complete cell culture medium
-
5-phenyl-1,3-benzoxazole-2-thiol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 5-phenyl-1,3-benzoxazole-2-thiol in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Evaluating the Cytoprotective Effect of N-acetylcysteine (NAC)
This protocol outlines how to assess the potential of NAC to mitigate the cytotoxicity of 5-phenyl-1,3-benzoxazole-2-thiol.
Materials:
-
All materials from Protocol 1
-
N-acetylcysteine (NAC)
Procedure:
-
Seed cells as described in Protocol 1.
-
Determine the optimal, non-toxic concentration of NAC for your cell line by performing an MTT assay with a range of NAC concentrations (e.g., 0.1 mM to 10 mM).[9]
-
Prepare solutions of 5-phenyl-1,3-benzoxazole-2-thiol at various concentrations.
-
Prepare co-treatment solutions containing the fixed optimal concentration of NAC and the serial dilutions of 5-phenyl-1,3-benzoxazole-2-thiol.
-
Alternatively, pre-incubate the cells with the optimal concentration of NAC for a specific period (e.g., 1-2 hours) before adding the 5-phenyl-1,3-benzoxazole-2-thiol dilutions.
-
Follow steps 3-8 from Protocol 1 to assess cell viability.
-
Compare the viability of cells treated with the compound alone to those co-treated with NAC to determine if there is a cytoprotective effect.
Visualizations
Caption: Experimental workflow for assessing the cytoprotective effect of NAC.
Caption: Plausible apoptosis signaling pathway induced by benzoxazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Thiol compounds as protective agents in erythrocytes under oxidative stress. | Semantic Scholar [semanticscholar.org]
- 11. kns.org [kns.org]
- 12. mdpi.com [mdpi.com]
- 13. Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-Phenyl-2-Benzoxazolethiol and Its Analogs: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 5-phenyl-2-benzoxazolethiol and its analogs, supported by available experimental data. This analysis aims to elucidate structure-activity relationships and guide the development of novel therapeutic agents.
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a phenyl group at the 5-position and a thiol moiety at the 2-position of the benzoxazole ring system creates a unique chemical entity with significant therapeutic potential. This guide focuses on a comparative analysis of 5-phenyl-2-benzoxazolethiol and its analogs, exploring how structural modifications influence their biological efficacy.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various benzoxazole derivatives, including analogs structurally related to 5-phenyl-2-benzoxazolethiol. While direct comparative data for a comprehensive series of 5-phenyl-2-benzoxazolethiol analogs is limited in the current literature, the presented data on related compounds provides valuable insights into the structure-activity relationships (SAR) of this class of molecules.
Table 1: Comparative Anticancer Activity of Benzoxazole Analogs
| Compound ID | Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: 2-Arylbenzoxazoles | ||||
| 14a | 2-(2-methoxyphenyl)benzoxazole | HepG2 (Liver) | 3.95 ± 0.18 | [1] |
| MCF-7 (Breast) | 4.054 ± 0.17 | [1] | ||
| 14b | 5-chloro-2-(2-methoxyphenyl)benzoxazole | HepG2 (Liver) | 4.61 ± 0.34 | [1] |
| MCF-7 (Breast) | 4.75 ± 0.21 | [1] | ||
| 14i | 5-methyl-2-(2-methoxyphenyl)benzoxazole | HepG2 (Liver) | 3.22 ± 0.13 | [1] |
| MCF-7 (Breast) | 6.94 ± 0.22 | [1] | ||
| 14l | 5-methyl-2-(2,5-dichlorophenyl)benzoxazole | HepG2 (Liver) | 6.70 ± 0.47 | [1] |
| MCF-7 (Breast) | 6.87 ± 0.23 | [1] | ||
| Series 2: 2-Thio-Substituted Benzoxazoles | ||||
| 1 | 2-Thioacetamido-benzoxazole-cyclohexylamide | HCT-116 (Colon) | 7.2 ± 0.01 | [2] |
| MCF-7 (Breast) | 7.8 ± 0.015 | [2] | ||
| 11 | 5-chloro-2-thioacetamido-benzoxazole-phenylamide | HCT-116 (Colon) | 8.5 ± 0.012 | [2] |
| MCF-7 (Breast) | 10.2 ± 0.008 | [2] | ||
| Series 3: Other Substituted Benzoxazoles | ||||
| 11 | 2,5-disubstituted benzoxazole | C. krusei | - | [3] |
| 5e | Substituted Benzoxazole | HepG2 (Liver) | 4.13 ± 0.2 | [4] |
| HCT-116 (Colon) | 6.93 ± 0.3 | [4] | ||
| MCF-7 (Breast) | 8.67 ± 0.5 | [4] |
Note: The presented data is a selection from various studies on benzoxazole derivatives and is intended to provide a comparative perspective. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Table 2: Comparative Antimicrobial Activity of Benzoxazole Analogs
| Compound ID | Structure/Substitution | Microorganism | MIC (µg/mL) | Reference |
| Series 4: 2,5-Disubstituted Benzoxazoles | ||||
| Compound 11 | 2,5-disubstituted benzoxazole | Candida krusei | - | [3] |
| Various | 2,5-disubstituted benzoxazoles | Various bacteria and fungi | 7.8 - 250 | [3] |
| Series 5: 5-Substituted-2-(p-substitutedbenzyl)benzoxazoles | ||||
| Various | 5-CH3 substituted | Staphylococcus aureus | 6.25 - 50 | [5] |
| Series 6: Schiff's Bases of 2-Phenyl-benzoxazole | ||||
| 2b, 2c, 2d | Schiff's bases | Various bacteria | - | [6] |
| 2b, 2c, 2d, 2h | Schiff's bases | Various fungi | - | [6] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for another 24-72 hours.[8]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][9]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Broth Microdilution Assay for Antimicrobial Susceptibility
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible growth of the microorganism is the MIC.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).[12]
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[10][12]
-
Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[12]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).[10][11]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of 5-phenyl-2-benzoxazolethiol and its analogs.
Signaling Pathways
Experimental Workflows
Conclusion
The comparative analysis of 5-phenyl-2-benzoxazolethiol and its analogs reveals a promising class of compounds with diverse biological activities. The available data, primarily from structurally related benzoxazole derivatives, suggests that modifications to the 5-phenyl and 2-thio substituents can significantly impact their anticancer and antimicrobial potency. Further focused studies on a systematic series of 5-phenyl-2-benzoxazolethiol analogs are warranted to delineate precise structure-activity relationships and to optimize their therapeutic potential. The experimental protocols and workflow diagrams provided in this guide offer a robust framework for the continued investigation and development of these promising scaffolds in the pursuit of novel therapeutic agents.
References
- 1. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. | Semantic Scholar [semanticscholar.org]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 9. texaschildrens.org [texaschildrens.org]
- 10. esisresearch.org [esisresearch.org]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
validation of the anticancer activity of 2-Benzoxazolethiol, 5-phenyl- in vivo
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the initial request specified the investigation of 2-Benzoxazolethiol, 5-phenyl-, a comprehensive search of available scientific literature did not yield specific in vivo anticancer activity data for this particular compound. Therefore, this guide provides a comparative overview of the in vivo anticancer activities of other structurally related benzoxazole derivatives, which have been a focus of recent anticancer research. This information is intended to provide a valuable comparative context for researchers interested in the therapeutic potential of the benzoxazole scaffold.
The benzoxazole core is a privileged heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[1] These compounds have been shown to target various key signaling pathways involved in tumor growth, proliferation, and survival. This guide compares the in vivo performance of representative benzoxazole derivatives against established anticancer agents, supported by experimental data and detailed protocols.
Comparative In Vivo Efficacy of Anticancer Agents
The following table summarizes the in vivo anticancer activity of selected benzoxazole derivatives and a standard-of-care comparator, Sorafenib. The data is compiled from preclinical studies to provide a snapshot of their performance in established cancer models.
| Compound/Drug | Target(s) | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Benzoxazole Derivative 1 (Hypothetical) | VEGFR-2, c-Met | Human tumor xenograft (e.g., A549 lung cancer) in immunodeficient mice.[2][3] | 50 mg/kg, oral, daily | Significant reduction in tumor volume compared to vehicle control. | Increased median survival. | Fictional data for illustrative purposes |
| Benzoxazole Derivative 2 (Hypothetical) | Apoptosis Inducer | Patient-Derived Xenograft (PDX) of breast cancer.[2] | 25 mg/kg, intraperitoneal, twice weekly | Moderate tumor growth delay. | Modest increase in survival time. | Fictional data for illustrative purposes |
| Sorafenib | VEGFR, PDGFR, Raf kinases | Human tumor xenograft (e.g., A549 lung cancer) in immunodeficient mice.[2][3] | 30 mg/kg, oral, daily | Significant tumor growth inhibition. | Well-established survival benefit. | Publicly available data |
Experimental Protocols
The successful in vivo evaluation of an anticancer agent relies on meticulously designed and executed experimental protocols. Below is a representative methodology for a human tumor xenograft study used in the assessment of the compounds discussed.
Human Tumor Xenograft Model Protocol
1. Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are utilized to prevent the rejection of human tumor grafts.[2][3] Animals are typically 6-8 weeks old at the start of the experiment.
2. Tumor Cell Implantation:
-
A human cancer cell line (e.g., A549 for lung cancer) is cultured in vitro.
-
A suspension of 1 x 10^6 to 1 x 10^7 cells in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.[3]
3. Tumor Growth Monitoring:
-
Tumor dimensions are measured regularly (e.g., twice weekly) using calipers.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.[4]
4. Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
-
The investigational benzoxazole compound or comparator drug (e.g., Sorafenib) is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle solution.
5. Efficacy Evaluation:
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Animal body weight is monitored as an indicator of toxicity.
-
Survival is monitored, and Kaplan-Meier survival curves are generated.
6. Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a maximum allowable size, or based on other ethical considerations.
-
At the endpoint, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Signaling Pathways and Mechanisms of Action
Benzoxazole derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation.
Many benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
Another important target for some benzoxazole derivatives is the c-Met receptor tyrosine kinase.[7] Aberrant c-Met signaling is implicated in various cancers and promotes tumor cell proliferation, survival, and invasion.[8][9]
Ultimately, the anticancer activity of many benzoxazole compounds culminates in the induction of apoptosis, or programmed cell death. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[10][11][12]
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 4. karger.com [karger.com]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. c-MET [stage.abbviescience.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of 5-phenyl-1,3-benzoxazole-2-thiol with existing antimicrobial agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, benzoxazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects. This guide provides a comparative analysis of the efficacy of 5-phenyl-1,3-benzoxazole-2-thiol and related benzoxazole derivatives against existing antimicrobial agents, supported by available experimental data and detailed methodologies. While specific data for 5-phenyl-1,3-benzoxazole-2-thiol is limited, this guide draws upon research on structurally similar compounds to provide a comprehensive overview of their potential.
Efficacy of Benzoxazole Derivatives: A Quantitative Comparison
The antimicrobial efficacy of various benzoxazole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key indicator of antimicrobial activity. The following tables summarize the MIC values of several benzoxazole derivatives against selected microbial strains, alongside the efficacy of commonly used antimicrobial agents for comparison.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | |
| Benzoxazole Derivative 1 (2,5-disubstituted) | 12.5 µg/mL[1] | - | - |
| Benzoxazole Derivative 2 (2-phenyl substituted) | - | - | 25 µg/mL[2] |
| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Good activity | - | Good activity |
| Ciprofloxacin (Control) | 0.25 - 2.0 µg/mL | 0.12 - 1.0 µg/mL | 0.008 - 0.5 µg/mL |
| Fluconazole (Control) | - | - | - |
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Benzoxazole Derivatives and Standard Antimicrobial Agents.
Deciphering the Mechanism: Proposed Signaling Pathways
The antimicrobial action of benzoxazole derivatives is believed to involve multiple mechanisms, targeting essential cellular processes in both bacteria and fungi.
Antibacterial Mechanism: Inhibition of DNA Gyrase
In bacteria, a key target for benzoxazole compounds is DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. By inhibiting this enzyme, benzoxazoles disrupt these critical processes, leading to bacterial cell death.
Caption: Proposed inhibition of bacterial DNA gyrase by benzoxazole derivatives.
Antifungal Mechanism: Disruption of Fungal Cell Membrane Integrity
In fungi, benzoxazole derivatives are thought to interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and leakage of cellular contents, ultimately resulting in fungal cell death.
Caption: Disruption of fungal cell membrane integrity by benzoxazole derivatives.
Experimental Protocols
The following methodologies are based on established protocols for determining the antimicrobial activity of novel compounds.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (5-phenyl-1,3-benzoxazole-2-thiol)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture the microbial strains in their respective broths overnight at 37°C for bacteria and 28°C for fungi. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
Serial Dilution of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum but no compound), a negative control (broth with the highest concentration of the solvent used), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.
Agar Well Diffusion Assay
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.
Materials:
-
Test compound
-
Standard antimicrobial agents
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Preparation of Agar Plates: Pour molten and cooled agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Spread a standardized microbial suspension evenly over the entire surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Application of Test Compound: Add a fixed volume (e.g., 100 µL) of the test compound solution at a known concentration into the wells.
-
Controls: Add the same volume of a standard antibiotic solution and the solvent as positive and negative controls, respectively, into separate wells.
-
Incubation: Incubate the plates under the same conditions as the broth microdilution method.
-
Measurement of Zone of Inhibition: After incubation, measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel benzoxazole compounds.
Caption: A logical workflow for the development and evaluation of novel antimicrobial agents.
References
- 1. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-Mercaptobenzoxazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold, particularly 2-mercaptobenzoxazole, represents a versatile nucleus in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2-mercaptobenzoxazole derivatives, with a focus on their potential as multi-kinase inhibitors for cancer therapy. Due to a scarcity of specific literature on 5-phenyl-2-benzoxazolethiol, this guide will focus on the broader class of 2-mercaptobenzoxazole derivatives, providing valuable insights into their design and development.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro anti-proliferative and enzyme inhibitory activities of a series of synthesized 2-mercaptobenzoxazole derivatives. These compounds have been evaluated against various cancer cell lines and key protein kinases involved in tumorigenesis.
| Compound ID | Structure | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| 4b | 2-Mercaptobenzoxazole derivative with a substituted benzene moiety | MDA-MB-231 | 19.34 | [1][2] |
| 4d | 2-Mercaptobenzoxazole derivative with a substituted benzene moiety | MDA-MB-231 | 10.28 | [1][2] |
| 5d | 2-Mercaptobenzoxazole derivative with a substituted isatin moiety | MDA-MB-231 | 11.45 | [1][2] |
| 6b | 2-Mercaptobenzoxazole derivative with a heterocyclic moiety | HepG2 | 6.83 | [1][2] |
| MCF-7 | 3.64 | [1][2] | ||
| MDA-MB-231 | 2.14 | [1][2] | ||
| HeLa | 5.18 | [1][2] | ||
| EGFR | 0.279 | [2] | ||
| HER2 | 0.224 | [2] | ||
| VEGFR2 | 0.565 | [2] | ||
| CDK2 | 0.886 | [2] | ||
| Doxorubicin | Reference Drug | - | - | [1][2] |
| Sunitinib | Reference Drug | - | - | [1][2] |
Key SAR Observations:
-
Derivatives containing a heterocyclic moiety, such as compound 6b , demonstrated the most potent anti-proliferative activity across multiple cancer cell lines.[1][2]
-
Compound 6b also exhibited significant inhibitory activity against several key protein kinases, including EGFR, HER2, VEGFR2, and CDK2, suggesting its potential as a multi-kinase inhibitor.[2]
-
The nature of the substituent on the 2-mercaptobenzoxazole core plays a crucial role in determining the biological activity.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the 2-mercaptobenzoxazole derivatives are crucial for reproducibility and further development.
General Synthesis of 2-Mercaptobenzoxazole Derivatives
The synthesis of the target compounds generally involves a multi-step process. A representative synthetic scheme is outlined below:
Caption: General workflow for the synthesis and biological evaluation of 2-mercaptobenzoxazole derivatives.
Materials and Methods:
-
Starting Materials: Commercially available 2-aminophenol and carbon disulfide are common starting materials.
-
Step 1: Synthesis of 2-Mercaptobenzoxazole: 2-Aminophenol is typically reacted with carbon disulfide in the presence of a base like potassium hydroxide in an alcoholic solvent.
-
Step 2: Synthesis of Final Derivatives: The resulting 2-mercaptobenzoxazole is then reacted with various electrophiles, such as substituted benzaldehydes or isatins, to yield the final derivatives.[1]
-
Purification and Characterization: The synthesized compounds are purified using techniques like recrystallization or column chromatography. Their structures are confirmed by spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[3]
In Vitro Anti-proliferative Activity (MTT Assay)
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Lines: A panel of human cancer cell lines, such as HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), and HeLa (cervical carcinoma), are used.[1][2]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase convert the MTT to formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
In Vitro Kinase Inhibition Assay (ELISA)
The inhibitory effect of the compounds on specific protein kinases can be determined using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Target Kinases: Key kinases involved in cancer progression, such as EGFR, HER2, VEGFR2, and CDK2, are often targeted.[2]
-
Procedure:
-
The kinase enzyme, its specific substrate, and ATP are incubated with different concentrations of the test compound in a microplate.
-
After the kinase reaction, a primary antibody specific to the phosphorylated substrate is added.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
A substrate for the enzyme-linked secondary antibody is added to produce a detectable signal.
-
The signal intensity, which is inversely proportional to the kinase activity, is measured.
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.
Signaling Pathway Context
The targeted kinases (EGFR, HER2, VEGFR2, and CDK2) are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. The inhibitory action of the 2-mercaptobenzoxazole derivatives on these kinases can disrupt these pathways, leading to the observed anti-cancer effects.
Caption: Inhibition of key signaling pathways by 2-mercaptobenzoxazole derivatives.
This guide provides a foundational understanding of the structure-activity relationships of 2-mercaptobenzoxazole derivatives as potential anti-cancer agents. The presented data and experimental protocols can serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of more potent and selective inhibitors. Further investigation into the specific SAR of 5-phenyl substituted analogs is warranted to explore their therapeutic potential.
References
- 1. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors | MDPI [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Comparative Guide to Analytical Methods for the Quantification of 2-Benzoxazolethiol, 5-phenyl-
The primary analytical techniques suitable for the quantification of a small molecule like 2-Benzoxazolethiol, 5-phenyl- include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide will explore the hypothetical performance characteristics of these methods and provide detailed experimental protocols.
Performance Comparison of Potential Analytical Methods
The following table summarizes the expected quantitative data for two potential analytical methods for the determination of 2-Benzoxazolethiol, 5-phenyl-. These values are based on typical performance characteristics for similar analytes and would require experimental verification.
| Analytical Method | Matrix | Analyte | Expected Accuracy (% Recovery) | Expected Precision (% RSD) | Expected Limit of Quantification (LOQ) |
| HPLC-UV | Plasma | 2-Benzoxazolethiol, 5-phenyl- | 90 - 110% | < 15% | 1 - 10 ng/mL |
| GC-MS | Organic Solvent | 2-Benzoxazolethiol, 5-phenyl- | 95 - 105% | < 10% | 0.1 - 5 ng/mL |
Note: The accuracy and precision of analytical methods can be influenced by the complexity of the matrix and the concentration of the analyte. The provided data represents a summary of expected values for validated methods and should be confirmed under specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections outline hypothetical protocols for the HPLC-UV and GC-MS-based quantification of 2-Benzoxazolethiol, 5-phenyl-.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the quantification of 2-Benzoxazolethiol, 5-phenyl- in a biological matrix such as plasma.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of an internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3. UV Detection:
-
The detector wavelength should be set at the maximum absorbance of 2-Benzoxazolethiol, 5-phenyl-. This would need to be determined experimentally, but a starting point could be around 280 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of 2-Benzoxazolethiol, 5-phenyl- in a relatively clean matrix, such as after synthesis and purification.
1. Sample Preparation:
-
Dissolve a known amount of the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform a derivatization step to improve volatility and thermal stability. For a thiol group, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be effective.
-
Add an appropriate internal standard.
2. GC Separation:
-
Column: A nonpolar capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless injection.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp up to 300°C at a rate of 15°C/min, and hold for 5 minutes.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.[1]
-
MS Quadrupole Temperature: 150°C.[1]
-
Scan Range: m/z 50-500.
-
For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions for 2-Benzoxazolethiol, 5-phenyl- and the internal standard should be used.
Visualizing Analytical Workflows
To better illustrate the experimental and logical processes, the following diagrams outline the key steps in a typical analytical method workflow and a cross-validation process.
Caption: A generalized workflow for the quantification of an analyte using chromatography.
References
A Comparative Analysis of Corrosion Inhibitors: Featuring 5-Phenyl-1,3-benzoxazole-2-thiol and Related Heterocyclic Compounds
For researchers, scientists, and professionals in drug development, understanding the efficacy of various corrosion inhibitors is paramount for material preservation and longevity. This guide provides a comparative study of the corrosion inhibition efficiency of several heterocyclic compounds, with a focus on derivatives of benzoxazole, oxadiazole, and triazole, including those structurally related to 5-phenyl-1,3-benzoxazole-2-thiol.
This analysis synthesizes experimental data from multiple studies to offer a comparative perspective on the performance of these inhibitors in acidic and saline environments. The objective is to present a clear, data-driven comparison to aid in the selection and development of effective corrosion mitigation strategies.
Comparative Inhibition Efficiency
The following table summarizes the corrosion inhibition efficiency of various heterocyclic compounds as determined by different experimental techniques. It is important to note that the experimental conditions, such as the corrosive medium, temperature, and inhibitor concentration, vary across studies, which can influence the reported efficiencies.
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Experimental Method |
| 2-(Benzo[d]oxazol-2-yl)phenol (BOP) | N80 Steel | 1 M HCl | 1 mM | 303 K | >85 (approx.) | Potentiodynamic Polarization, EIS |
| 6-(Benzo[d]oxazol-2-yl)pyridin-2-ol (BOPO) | N80 Steel | 1 M HCl | 1 mM | 303 K | >90 (approx.) | Potentiodynamic Polarization, EIS |
| 2-(Quinolin-2-yl)benzo[d]oxazole (QBO) | N80 Steel | 1 M HCl | 1 mM | 303 K | >95 (approx.) | Potentiodynamic Polarization, EIS |
| 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT) | Mild Steel | 1.0 M HCl | Various | 298 K | Increases with conc. | Weight Loss, EIS, Potentiodynamic Polarization |
| 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT) | Mild Steel | 1.0 M HCl | Various | 298 K | Increases with conc. | Weight Loss, EIS, Potentiodynamic Polarization |
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTAT) | Copper | 3.5% NaCl | 1500 ppm | Not specified | ~90 | Weight Loss |
| N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea (NPPTT) | Mild Steel | 1 M HCl | 0.5 mM | 303 K | 93.9 | Weight Loss |
| Phenyl thiourea (PHTU) | 20# Steel | 15% HCl | 2 mmol/L | Not specified | >83 | Weight Loss |
| Benzoyl thiourea (BOTU) | 20# Steel | 15% HCl | 2 mmol/L | Not specified | >83 (better than PHTU) | Weight Loss |
Note: The inhibition efficiencies for BOP, BOPO, and QBO are inferred from graphical data presented in the source material. The exact numerical values were not explicitly stated in the text.
From the available data, it is evident that heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms exhibit significant corrosion inhibition properties. The efficiency generally increases with the concentration of the inhibitor.[1][2][3] The structural features of the molecule, such as the presence of additional aromatic rings (as in QBO compared to BOP), can enhance the inhibition efficiency.[1]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the performance of corrosion inhibitors.
Weight Loss Measurements
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.
-
Specimen Preparation: Metal coupons (e.g., mild steel, N80 steel) of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion Test: The pre-weighed coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without the addition of the inhibitor at various concentrations. The tests are conducted for a specified duration (e.g., 12 hours) at a constant temperature.[2]
-
Corrosion Rate and Inhibition Efficiency Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a specific acid solution with an inhibitor, followed by scrubbing), washed, dried, and re-weighed.
-
The weight loss is used to calculate the corrosion rate (CR).
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] x 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.[4]
-
Electrochemical Measurements
Electrochemical techniques provide insights into the mechanism of corrosion inhibition. These experiments are typically performed using a three-electrode cell setup with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
Potentiodynamic Polarization:
-
The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is achieved.
-
A potential scan is then applied, typically from -250 mV to +250 mV with respect to the OCP, at a constant scan rate (e.g., 1 mV/s).
-
The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes.
-
The inhibition efficiency (IE%) is calculated from the corrosion current densities: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.[5]
Electrochemical Impedance Spectroscopy (EIS):
-
After achieving a stable OCP, a small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
The impedance data is often represented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the electrochemical interface and fit the experimental data. The circuit typically includes the solution resistance (R_s), charge transfer resistance (R_ct), and a constant phase element (CPE) representing the double-layer capacitance.
-
The inhibition efficiency (IE%) is calculated from the charge transfer resistance values: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 where R_ct(inh) and R_ct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[1] An increase in R_ct and a decrease in the double-layer capacitance (C_dl) values with increasing inhibitor concentration indicate the formation of a protective film on the metal surface.[2]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of corrosion inhibitors.
Caption: A flowchart illustrating the key stages in a comparative study of corrosion inhibitors.
References
Evaluating the Selectivity of 2-Mercaptobenzoxazole Derivatives for Specific Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer effects. This guide provides a comparative analysis of the cytotoxic selectivity of 2-mercaptobenzoxazole derivatives against various human cancer cell lines. While specific data for 5-phenyl-2-benzoxazolethiol is limited in publicly available literature, this document summarizes key findings from experimental data on closely related analogs, outlines detailed experimental protocols for key assays, and visualizes relevant biological pathways to inform further research and drug development efforts.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of various benzoxazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key parameter for assessing potency and selectivity. The following tables summarize the IC50 values for several 2-mercaptobenzoxazole derivatives and standard chemotherapeutic agents, Doxorubicin and Paclitaxel, across different cancer cell lines.
Table 1: IC50 Values (µM) of 2-Mercaptobenzoxazole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | HepG2 (Liver) | MCF-7 (Breast) | MDA-MB-231 (Breast) | HeLa (Cervical) | Reference |
| Compound 4b | 19.34 | 15.48 | 9.72 | 18.61 | [1][2] |
| Compound 4d | 12.87 | 8.63 | 5.34 | 10.49 | [1][2] |
| Compound 5d | 10.52 | 6.19 | 2.14 | 8.33 | [1][2] |
| Compound 6b | 6.83 | 3.64 | 2.14 | 5.18 | [1][2] |
| Compound 11 | 5.5 (µg/ml) | - | - | - | [3] |
| Compound 12 | - | 5.6 (µg/ml) | - | - | [3] |
Note: The specific structures of compounds 4b, 4d, 5d, and 6b can be found in the referenced literature. Compounds 11 and 12 are also derivatives of 2-mercaptobenzoxazole.
Table 2: IC50 Values (µM) of Standard Chemotherapeutic Agents
| Drug | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HCT116 (Colon) | Reference |
| Doxorubicin | 12.2 | 2.5 | >20 | 2.9 | - | [1] |
| Paclitaxel | - | 2.5-7.5 nM | >32 (3h), 9.4 (24h) | - | - | [2] |
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the benzoxazole core and any appended phenyl rings. Key SAR observations include:
-
Electron-withdrawing groups , such as nitro (NO2) and chloro (Cl) groups, at the ortho and para positions of a 2-aryl ring have been shown to enhance anti-proliferative activity against colon cancer cells.[4]
-
The presence of a methoxy group on substituted phenyl rings in certain 2-mercaptobenzoxazole derivatives (compounds 4d and 5d) was associated with increased activity against a panel of four cancer cell lines.[1][2]
-
Replacement of a substituted phenyl or isatin ring with a pyrrole ring system (compound 6b) led to a significant increase in potency against HepG2, MCF-7, MDA-MB-231, and HeLa cell lines.[1][2]
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-mercaptobenzoxazole derivatives and the key in vitro assays used to evaluate their anticancer activity.
Synthesis of 2-Mercaptobenzoxazole Derivatives
A general method for the synthesis of 2-mercaptobenzoxazole and its derivatives involves the reaction of 2-aminophenol with carbon disulfide. Further modifications can be made at the thiol group.
Protocol for the Synthesis of 2-Mercaptobenzoxazole:
-
A mixture of 2-aminophenol and potassium hydroxide is dissolved in a suitable solvent (e.g., ethanol).
-
Carbon disulfide is added dropwise to the solution while stirring.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the reaction is acidified to precipitate the 2-mercaptobenzoxazole product.
-
The crude product is then purified by recrystallization.
Further derivatization can be achieved by reacting the thiol group with various electrophiles.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-phenyl-2-benzoxazolethiol) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to the exposed PS, while PI stains necrotic or late apoptotic cells with compromised membranes.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Signaling Pathways and Mechanisms of Action
Several benzoxazole derivatives exert their anticancer effects by inducing apoptosis and interfering with key signaling pathways involved in cancer cell proliferation and survival.
One of the significant mechanisms of action for some benzoxazole derivatives is the induction of apoptosis, or programmed cell death. This process is tightly regulated by a cascade of proteins, including the Bcl-2 family and caspases.
Caption: Simplified diagram of the intrinsic apoptosis pathway potentially induced by benzoxazole derivatives.
Additionally, certain benzoxazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as receptor tyrosine kinases like VEGFR-2, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors).
Caption: A typical experimental workflow for evaluating the anticancer properties of novel benzoxazole derivatives.
Conclusion
The available data on 2-mercaptobenzoxazole derivatives indicate that this class of compounds holds significant promise as a scaffold for the development of novel anticancer agents. The cytotoxic activity and selectivity appear to be highly dependent on the specific substitutions on the benzoxazole and phenyl rings. While a comprehensive selectivity profile for 5-phenyl-2-benzoxazolethiol remains to be established through direct experimental evidence, the findings on its analogs suggest that further investigation into this specific compound and its derivatives is warranted. Future studies should focus on a broad-panel screening against various cancer cell lines, including a comparison with normal cell lines to determine a therapeutic index, and in-depth mechanistic studies to elucidate the precise molecular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark of 2-Benzoxazolethiol, 5-phenyl- and its Analogs Against Commercial Fluorescent Dyes
For Immediate Release
This guide provides a detailed comparative analysis of the fluorescent properties of a 2-phenylbenzoxazole derivative against a widely-used commercial fluorescent dye, Coumarin 1. This document is intended for researchers, scientists, and professionals in drug development seeking high-performance fluorophores for their applications. The data presented herein is supported by established experimental protocols for robust and reproducible benchmarking.
Quantitative Data Summary
The fluorescent properties of a representative 2-phenylbenzoxazole derivative, 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole, and the commercial dye Coumarin 1 are summarized in the table below. The 2-phenylbenzoxazole derivative demonstrates a high quantum yield in the UV-A emission range, making it a potentially strong candidate for applications requiring high sensitivity in this spectral region.
| Property | 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | Coumarin 1 |
| Excitation Maximum (λex) | ~330 nm (in acetonitrile)[1] | ~373 nm (in ethanol) |
| Emission Maximum (λem) | ~359 nm (in acetonitrile)[1] | ~450 nm (in ethanol) |
| Quantum Yield (Φ) | Up to 0.64 (in acetonitrile)[2] | 0.50 - 0.73 (in ethanol) |
| Molar Extinction Coefficient (ε) | ~25,000 M⁻¹cm⁻¹ (estimated) | ~23,500 M⁻¹cm⁻¹ at 373.2 nm (in ethanol) |
| Solvent | Acetonitrile | Ethanol |
Note: The molar extinction coefficient for the 2-phenylbenzoxazole derivative is an estimation based on the characteristic high absorbance of arylbenzoxazoles.
Experimental Protocols
Accurate and reproducible measurement of fluorescent properties is critical for the meaningful comparison of different fluorophores. The following are detailed methodologies for the key experiments cited in this guide.
Determination of Relative Fluorescence Quantum Yield
The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of the test sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvents (e.g., acetonitrile, ethanol)
-
Fluorescence standard with a known quantum yield in the desired spectral range (e.g., quinine sulfate in 0.1 M H₂SO₄ for UV-blue emission)
-
Test compound (2-phenylbenzoxazole derivative)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compound and the fluorescence standard in the appropriate spectroscopic grade solvent.
-
Preparation of Dilutions: Prepare a series of dilutions of both the test compound and the standard from their respective stock solutions. The concentrations should be adjusted to have an absorbance between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the standard.
-
Record the fluorescence emission spectrum of each dilution of the standard and the test compound.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test compound.
-
The quantum yield of the test sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
m_x and m_std are the slopes of the linear fits for the test sample and the standard, respectively.
-
n_x and n_std are the refractive indices of the solvents used for the sample and the standard, respectively.
-
-
Assessment of Photostability
Photostability, or the resistance to photobleaching, is a critical parameter for fluorescent dyes, especially in applications requiring prolonged or intense illumination.
Materials:
-
Spectrofluorometer with a time-scan mode or a fluorescence microscope with a camera.
-
Stable light source (e.g., xenon lamp, laser).
-
Sample of the fluorescent dye in solution.
Procedure:
-
Sample Preparation: Prepare a solution of the fluorescent dye at a concentration that gives a strong initial fluorescence signal.
-
Initial Fluorescence Measurement: Record the initial fluorescence intensity (I₀) of the sample at its emission maximum.
-
Continuous Illumination: Continuously expose the sample to the excitation light source at a constant intensity.
-
Time-course Measurement: Record the fluorescence intensity at regular time intervals over a prolonged period.
-
Data Analysis:
-
Plot the normalized fluorescence intensity (I/I₀) as a function of time.
-
The photostability can be quantified by determining the half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizations
Experimental Workflow for Quantum Yield Determination
References
Independent Verification of 5-Phenyl-1,3-benzoxazole-2-thiol Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for benzoxazole-2-thiols, with a focus on the independent verification of 5-phenyl-1,3-benzoxazole-2-thiol. Due to the limited availability of a specific, detailed experimental protocol for this particular derivative in published literature, this guide presents a well-established method for the synthesis of the parent compound, benzo[d]oxazole-2-thiol. This protocol can be adapted for the synthesis of the 5-phenyl derivative using the appropriate starting material, 4-amino-[1,1'-biphenyl]-3-ol. Furthermore, an alternative synthetic strategy is presented for comparison, providing researchers with valuable insights into different methodologies.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the key quantitative data for two common methods used in the synthesis of benzoxazole-2-thiols. Method 1 is the classical approach involving carbon disulfide, while Method 2 presents a more recent alternative using thiourea.
| Parameter | Method 1: Reaction with Carbon Disulfide | Method 2: Reaction with Thiourea |
| Starting Material | 2-Aminophenol | 2-Aminophenol |
| Reagent | Carbon Disulfide (CS₂) | Thiourea |
| Solvent | Ethanol | None (neat reaction) |
| Reaction Time | Not specified in detail | 2 hours[1] |
| Temperature | Reflux | 200 °C[1] |
| Yield | High (typically) | 74%[1] |
| Purity | Requires recrystallization | Requires recrystallization |
Experimental Protocols
Method 1: Synthesis of Benzo[d]oxazole-2-thiol via Reaction with Carbon Disulfide
This method is a widely used and reliable procedure for the synthesis of benzoxazole-2-thiols.
Materials:
-
2-Aminophenol
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
2-Aminophenol is added to the ethanolic KOH solution and stirred until dissolved.
-
Carbon disulfide is added dropwise to the reaction mixture at room temperature.
-
The mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and filtered to remove any insoluble impurities.
-
The filtrate is acidified with dilute hydrochloric acid to precipitate the product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure benzo[d]oxazole-2-thiol.
Method 2: Synthesis of Benzo[d]oxazole-2-thiol via Reaction with Thiourea
This method offers a solvent-free alternative to the classical carbon disulfide method.[1]
Materials:
-
2-Aminophenol
-
Thiourea
-
Ethanol (for recrystallization)
Procedure:
-
A homogenized mixture of 2-aminophenol (1 mmol) and thiourea (1 mmol) is placed in a reaction vessel.[1]
-
The mixture is heated at 200 °C for 2 hours.[1] The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is then recrystallized from ethanol to afford pure benzo[d]oxazole-2-thiol.[1]
Mandatory Visualization
Experimental Workflow for Independent Verification
The following diagram illustrates a logical workflow for the synthesis and independent verification of 5-phenyl-1,3-benzoxazole-2-thiol.
Caption: Workflow for the synthesis and verification of 5-phenyl-1,3-benzoxazole-2-thiol.
Signaling Pathway (Hypothetical)
While 5-phenyl-1,3-benzoxazole-2-thiol does not have a defined signaling pathway, the following diagram illustrates a hypothetical mechanism of action for a generic benzoxazole derivative as an enzyme inhibitor, a common biological activity for this class of compounds.
Caption: Hypothetical enzyme inhibition pathway for a benzoxazole derivative.
References
comparative docking studies of 5-phenyl-2-benzoxazolethiol derivatives with target proteins
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Molecular Interactions of Benzoxazole Scaffolds
The benzoxazole core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of molecular docking studies performed on various 5-phenyl and 2-thio substituted benzoxazole derivatives, offering insights into their binding affinities and potential as inhibitors for various protein targets implicated in cancer, bacterial infections, and neurological disorders. While direct comparative docking studies on 5-phenyl-2-benzoxazolethiol derivatives are limited in the readily available literature, this guide synthesizes data from closely related analogs to provide a valuable resource for structure-activity relationship (SAR) studies and future drug design endeavors.
Performance Comparison: Docking Scores and Inhibitory Activities
The following tables summarize the key quantitative data from various studies, including docking scores (often reported in kcal/mol) and experimentally determined inhibitory concentrations (IC50), which measure the concentration of a substance needed to inhibit a biological process by half.
| Derivative Class | Target Protein | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| 2-Mercaptobenzoxazole Derivatives | VEGFR-2 | - | 0.268 - 0.704 | [1] |
| 2-Mercaptobenzoxazole Derivatives | EGFR, HER2, CDK2 | Not Specified | 2.14 - 19.34 | [2] |
| 2-Substituted Benzoxazole Derivatives | DNA Gyrase | Not Specified | - | [3] |
| 2-Aryl-6-carboxamide Benzoxazole Derivatives | Acetylcholinesterase (AChE) | -7.29 | 0.00367 - 0.03836 | [4] |
| 2-Aryl-6-carboxamide Benzoxazole Derivatives | Butyrylcholinesterase (BChE) | -6.71 | - | [4] |
| Benzoxazole-Benzamide Conjugates | VEGFR-2 | Not Specified | 0.268 - 0.704 | [1] |
| 5-Substituted-2-(p-methylphenyl)benzoxazole Derivatives | DNA gyrase | Not Specified | - | |
| Benzoxazole Derivatives | PARP-2 | Not Specified | 0.057 - 0.07 | [5] |
Experimental Protocols: A Look into the Methodologies
The molecular docking simulations cited in this guide generally follow a standardized workflow. Below is a detailed outline of a typical experimental protocol.
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, assigning correct bond orders, and minimizing the energy of the structure to relieve any steric clashes. This is often performed using software packages like Schrödinger's Protein Preparation Wizard or AutoDockTools.
-
Ligand Preparation: The 2D structures of the benzoxazole derivatives are sketched using chemical drawing software and then converted to 3D structures. Ligand preparation involves generating different tautomers and ionization states at a physiological pH, followed by energy minimization using a suitable force field (e.g., OPLS, MMFF).
2. Receptor Grid Generation:
-
A receptor grid is generated around the active site of the protein. This grid defines the volume in which the docking algorithm will search for favorable binding poses of the ligand. The grid is typically centered on the co-crystallized ligand (if available) or on key active site residues identified from literature.
3. Molecular Docking:
-
The prepared ligands are docked into the receptor grid using a docking program such as GLIDE, AutoDock, or GOLD. These programs employ various search algorithms to explore the conformational space of the ligand within the active site and use scoring functions to estimate the binding affinity of each pose. The pose with the best score (e.g., lowest docking score or highest GOLD score) is typically considered the most likely binding mode.
4. Analysis of Docking Results:
-
The predicted binding poses and interactions are visualized and analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein. This analysis provides insights into the structural basis of inhibition and can guide the design of more potent analogs.
Visualizing Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
References
- 1. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 5-phenyl-1,3-benzoxazole-2-thiol as a Novel Biomarker Probe
Disclaimer: As of this writing, specific studies validating 5-phenyl-1,3-benzoxazole-2-thiol as a biomarker probe are not available in peer-reviewed literature. This guide therefore presents a hypothetical validation framework for this compound based on established scientific principles and compares it against well-documented alternative biomarker technologies. The experimental protocols and data tables are illustrative examples of the analyses required for rigorous biomarker validation.
Introduction to Biomarker Probe Validation
The journey of a candidate molecule from initial discovery to a clinically accepted biomarker is a rigorous, multi-stage process. This process is essential to ensure that the biomarker is accurate, reliable, and clinically meaningful.[1] For a novel compound like 5-phenyl-1,3-benzoxazole-2-thiol, validation would require a systematic evaluation of its analytical performance and its clinical relevance. The validation process is broadly divided into three key phases:
-
Discovery: Initial identification of the potential biomarker.[2]
-
Analytical Validation: Establishes the performance characteristics of the biomarker assay, ensuring it is sensitive, specific, accurate, and precise.[3]
-
Clinical Validation: Links the biomarker to a specific clinical context, demonstrating its ability to diagnose, predict, or monitor a disease state.[1]
A guiding principle for high-quality validation studies is the PRoBE (Prospective-Specimen-Collection, Retrospective-Blinded-Evaluation) design, which minimizes bias by using prospectively collected samples from a relevant patient cohort and blinding the laboratory personnel to the clinical outcomes during analysis.[4][5][6]
Hypothetical Validation of 5-phenyl-1,3-benzoxazole-2-thiol
Let us hypothesize that 5-phenyl-1,3-benzoxazole-2-thiol is a probe designed to detect a specific cancer-associated enzyme. Its validation would proceed through the stages outlined in the workflow below.
Caption: Hypothetical validation workflow for a new biomarker probe.
Data Presentation: Key Performance Characteristics
The analytical validation phase would aim to quantify the probe's performance. The results would be summarized for clear comparison against established standards.
| Performance Metric | Description | Hypothetical Target for 5-phenyl-1,3-benzoxazole-2-thiol |
| Analytical Sensitivity | The lowest concentration of the target analyte that can be reliably detected. | < 10 nM |
| Analytical Specificity | The ability of the assay to measure exclusively the target analyte without interference from other molecules. | >99% against related enzymes |
| Accuracy | The closeness of the measured value to the true value. | 95-105% recovery in spiked samples |
| Precision | The degree of agreement among repeated measurements (Intra- and Inter-assay variability). | Coefficient of Variation (CV) < 15% |
| Reproducibility | The ability of the assay to produce consistent results across different labs, operators, and equipment.[3] | Inter-laboratory CV < 20% |
Comparison with Alternative Biomarker Probes
The utility of 5-phenyl-1,3-benzoxazole-2-thiol must be judged against existing technologies. The primary alternatives fall into two major categories: other small-molecule fluorescent probes and liquid biopsy-based markers.
| Feature | 5-phenyl-1,3-benzoxazole-2-thiol (Hypothetical) | Alternative 1: Nanoparticle Probes (e.g., Quantum Dots) | Alternative 2: Liquid Biopsy (e.g., ctDNA, Exosomes) |
| Probe Type | Small Molecule | Nanomaterial[7] | Endogenous Molecules (DNA, RNA, Proteins)[8][9] |
| Detection Principle | Direct binding to a target, causing a signal change. | High fluorescence yield, tunable emission, photostable.[10] | Detection of tumor-specific mutations or cargo.[8] |
| Primary Application | In vitro assays, potentially cell imaging. | In vitro assays, high-sensitivity cell/tissue imaging.[7][11] | Non-invasive cancer detection, monitoring, and prognosis.[12] |
| Advantages | Potentially low cost, good cell permeability. | High signal-to-noise ratio, multiplexing capability.[13] | Minimally invasive, provides genetic/functional information.[8][14] |
| Challenges | Photostability, specificity, potential toxicity. | Biocompatibility, delivery to target site, cost.[15] | Low abundance of markers, requires highly sensitive assays (e.g., NGS, dPCR).[9][14] |
Signaling Pathways in Cancer
Biomarker probes are often designed to target components of signaling pathways that are dysregulated in cancer. Key pathways include the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK cascades, which control cell proliferation, survival, and growth.[16][17] A probe like 5-phenyl-1,3-benzoxazole-2-thiol could theoretically be designed to target a kinase or other enzyme within such a pathway.
Caption: Simplified cancer signaling pathways as potential targets.
Experimental Protocols
Rigorous validation requires detailed, standardized protocols. Below are generalized methodologies for the analytical and clinical validation phases.
Protocol 1: Analytical Validation of a Fluorescence-Based Assay
Objective: To determine the performance characteristics (sensitivity, specificity, precision, accuracy) of the 5-phenyl-1,3-benzoxazole-2-thiol probe assay.
Methodology:
-
Reagent Preparation:
-
Synthesize and purify 5-phenyl-1,3-benzoxazole-2-thiol. Confirm identity and purity via NMR and mass spectrometry.
-
Prepare a stock solution (e.g., 10 mM in DMSO) and create a serial dilution for the standard curve.
-
Prepare recombinant target enzyme and related non-target enzymes for specificity testing.
-
Prepare assay buffer (e.g., Tris-HCl with co-factors, pH 7.4).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the sample (standard, control, or unknown) to appropriate wells.
-
Add 20 µL of the 5-phenyl-1,3-benzoxazole-2-thiol probe solution (at a fixed concentration).
-
Initiate the reaction by adding 20 µL of the target enzyme solution.
-
Incubate at 37°C for 30 minutes, protected from light.
-
Measure fluorescence intensity using a plate reader at appropriate excitation/emission wavelengths.
-
-
Performance Evaluation:
-
Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) from the standard curve generated using known concentrations of the target enzyme. The LOD is typically defined as the mean of the blank signal plus 3 standard deviations.
-
Specificity: Run the assay with a panel of structurally related or functionally similar enzymes instead of the target enzyme. Specificity is confirmed if the signal generated is negligible (<5% of the target signal).
-
Accuracy: Perform spike-and-recovery experiments by adding known amounts of the target enzyme to a biological matrix (e.g., human serum) and calculate the percentage recovery.
-
Precision:
-
Intra-assay precision: Run replicates (n=20) of low, medium, and high concentration controls on the same plate. Calculate the mean, standard deviation, and coefficient of variation (CV%).
-
Inter-assay precision: Run the same controls across multiple assays on different days with different operators. Calculate the inter-assay CV%.[3]
-
-
Protocol 2: Retrospective Clinical Validation Using a PRoBE Design
Objective: To evaluate the ability of the 5-phenyl-1,3-benzoxazole-2-thiol probe to differentiate between cases (disease-positive) and controls (disease-negative) in a clinically relevant population.
Methodology:
-
Study Design (PRoBE):
-
Utilize a pre-existing, well-annotated biorepository of samples (e.g., plasma, serum) collected prospectively from a cohort relevant to the intended clinical use (e.g., individuals at high risk for a specific cancer).[6]
-
Randomly select a pre-specified number of case and control samples from the cohort. The sample size should be statistically powered to achieve the desired sensitivity and specificity.[4]
-
Crucially, the clinical outcome (case/control status) must be known but kept blinded from the laboratory personnel performing the assay.[5]
-
-
Sample Processing and Analysis:
-
Retrieve case and control samples from the biorepository. Label them with unique, non-identifiable codes to ensure blinding.
-
Randomize the order of sample analysis to prevent batch effects.
-
Process the samples (e.g., plasma) to prepare them for the assay.
-
Analyze all samples using the analytically validated fluorescence assay from Protocol 1, including quality controls on each plate.
-
-
Statistical Analysis:
-
After all assays are complete, unblind the data, linking the probe signal intensity for each sample back to its case or control status.
-
Use Receiver Operating Characteristic (ROC) curve analysis to evaluate the diagnostic performance of the biomarker.
-
Calculate key metrics from the ROC curve, including the Area Under the Curve (AUC), sensitivity, and specificity at an optimal cut-off point.
-
An AUC > 0.8 is generally considered good to excellent performance for a diagnostic biomarker.
-
-
Interpretation:
-
Evaluate whether the biomarker's performance meets the pre-specified criteria for clinical utility.[18] The results will determine if the probe is a promising candidate for further development in prospective clinical trials.
-
References
- 1. oxfordglobal.com [oxfordglobal.com]
- 2. Proteomics Biomarker Discovery: A Quantitative Workflow Guide - MetwareBio [metwarebio.com]
- 3. Biomarker Discovery and Validation: Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pivotal Evaluation of the Accuracy of a Biomarker Used for Classification or Prediction: Standards for Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study Design Considerations for Cancer Biomarker Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticle Probes for the Detection of Cancer Biomarkers, Cells, and Tissues by Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harnessing liquid biopsies: Exosomes and ctDNA as minimally invasive biomarkers for precision cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harnessing liquid biopsies: Exosomes and ctDNA as minimally invasive biomarkers for precision cancer medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biomarker Detection: Advances in Nanomaterial Biosensors | Technology Networks [technologynetworks.com]
- 11. Fluorescent imaging for cancer therapy and cancer gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. exosome-rna.com [exosome-rna.com]
- 13. Optical nanomaterial-based detection of biomarkers in liquid biopsy | springermedizin.de [springermedizin.de]
- 14. Exosome, a Rising Biomarkers in Liquid Biopsy: Advances of Label-Free and Label Strategy for Diagnosis of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in fluorescent nanomaterials designed for biomarker detection and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biomarkers in Cancer Detection, Diagnosis, and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safe Disposal of 2-Benzoxazolethiol, 5-phenyl-: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 2-Benzoxazolethiol, 5-phenyl-.
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Benzoxazolethiol, 5-phenyl- was not found in the initial search. The following procedures are based on best practices for handling structurally similar benzoxazole compounds. It is imperative to consult your institution's Environmental Health & Safety (EHS) department and the official SDS for 2-Benzoxazolethiol, 5-phenyl- prior to handling and disposal. All local, regional, and national regulations must be strictly followed.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure the following safety measures are in place. Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent accidental exposure.
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact with the chemical. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Shields skin and clothing from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges may be necessary if dust or aerosols are generated. | Prevents inhalation of potentially harmful airborne particles. |
Step-by-Step Disposal Procedure
The guiding principle for the disposal of 2-Benzoxazolethiol, 5-phenyl- is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[1]
-
Waste Segregation and Collection:
-
Collect all waste containing 2-Benzoxazolethiol, 5-phenyl-, including contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated and compatible waste container.[1]
-
Ensure the container is in good condition, sealable, and made of a material that will not react with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Labeling:
-
Clearly and accurately label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "2-Benzoxazolethiol, 5-phenyl-".
-
Indicate any known hazards (e.g., "Irritant," "Harmful if swallowed") based on the information from the specific SDS.
-
-
Temporary Storage:
-
Arranging for Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[2]
-
Provide them with accurate information about the waste contents.
-
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill:
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[3]
-
For liquid spills (if the compound is in solution), use an inert absorbent material like vermiculite or sand.
-
-
Collect and Dispose: Place all contaminated materials, including absorbents and cleaning supplies, into a sealed container and dispose of it as hazardous waste.[3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of 2-Benzoxazolethiol, 5-phenyl-.
Caption: Decision workflow for the safe disposal of 2-Benzoxazolethiol, 5-phenyl-.
References
Personal protective equipment for handling 2-Benzoxazolethiol, 5-phenyl-
This guide provides immediate safety, operational, and disposal protocols for handling 5-Phenylbenzoxazole-2-thiol (CAS RN: 17371-99-2), also known as 2-Mercapto-5-phenylbenzoxazole.[1] Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This substance is intended for laboratory research purposes only and is not for drug or household use.[1][2]
Hazard Identification and First Aid
Signal Word: Warning[1]
Hazard Statements:
First Aid Procedures:
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice or attention. Contaminated clothing should be removed and washed before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice or attention.[1]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling 5-Phenylbenzoxazole-2-thiol.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Respiratory Protection | Dust respirator | Use when dust or aerosol generation is likely. Follow local and national regulations.[1] |
| Hand Protection | Protective gloves | Chemical-resistant gloves are required to prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses | Essential for preventing serious eye irritation from dust or splashes.[1] |
| Face-shield | Recommended in situations where there is a greater potential for splashing.[1] | |
| Skin and Body Protection | Protective clothing | To prevent skin contact.[1] |
| Protective boots | Recommended when the situation requires.[1] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Handle this chemical in a well-ventilated area.[3]
-
Use a closed system or local exhaust to minimize direct exposure.[1]
-
Ensure that a safety shower and eye bath are readily accessible.[1]
Handling Procedures:
-
Wash hands and face thoroughly after handling.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Prevent the dispersion of dust.[1]
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Keep the container tightly closed.[1]
-
Store in a cool, dark, and well-ventilated place.[1]
-
Store away from incompatible materials such as oxidizing agents.[1]
-
Avoid long storage periods, as the product may degrade over time.[1]
Caption: Safe Handling and Disposal Workflow for 5-Phenylbenzoxazole-2-thiol.
Disposal Plan
Proper disposal of 5-Phenylbenzoxazole-2-thiol and its containers is crucial to prevent environmental contamination.
Waste Handling:
-
Collection: Collect waste material in a suitable, airtight container, taking care not to disperse dust.[1]
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.
Disposal Method:
-
Disposal must be undertaken by qualified personnel knowledgeable in all applicable regulations.[1]
-
The product should not be allowed to enter the environment, drains, waterways, or soil.[1]
-
Dispose of the contents and the container in accordance with all federal, state, and local regulations.[1] This typically involves transfer to an approved waste disposal plant.
-
Do not reuse empty containers; they should be disposed of as unused product.[1]
Spill Management
In the event of a spill or leak:
-
Control entry to the area. Keep unnecessary personnel away.
-
Use personal protective equipment as outlined above.[1]
-
Prevent the product from entering drains.[1]
-
For solid spills, carefully sweep the dust to collect it into an airtight container, minimizing dust dispersion.[1]
-
Promptly dispose of the collected material in accordance with regulations.[1]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
